Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1)
Description
The exact mass of the compound 2-[(2-Aminoethyl)thio]benzoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173136. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-aminoethylsulfanyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c10-5-6-13-8-4-2-1-3-7(8)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLXIRXGIYQOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14943-94-3 | |
| Record name | NSC173136 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(2-aminoethyl)sulfanyl]benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1)
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1), a compound of interest for researchers, scientists, and professionals in the field of drug development. This document delves into the structural and chemical characteristics of the molecule, including its molecular weight, melting point, and predicted solubility and acidity. Furthermore, it outlines standard experimental protocols for the determination of these properties and provides an analysis of its expected spectral characteristics. The synthesis of this compound is also discussed, offering a complete profile for laboratory and research applications.
Introduction
Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1), with the CAS number 113666-33-8, is a derivative of benzoic acid featuring an aminoethylthio substituent at the ortho position. The presence of a carboxylic acid, a secondary thioether, and a primary amine, which is protonated in the hydrochloride salt form, imparts a unique combination of chemical functionalities. These groups are pivotal in determining the molecule's solubility, crystal structure, and potential biological activity. Understanding these fundamental physicochemical properties is a critical first step in the rational design of new therapeutic agents and in the development of robust analytical methodologies. The hydrochloride salt form is often utilized in pharmaceutical development to enhance the aqueous solubility and stability of a parent compound.
Chemical Structure and Identification
The chemical structure of Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) is characterized by a benzene ring substituted with a carboxylic acid group and a 2-(aminoethyl)thio group. The hydrochloride salt is formed by the protonation of the primary amino group.
Figure 1: Chemical structure of Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1).
Physicochemical Properties
A summary of the known and computed physicochemical properties of Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) is presented in the table below. It is important to distinguish between the properties of the free base and its hydrochloride salt, as they can differ significantly.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO₂S | [1] |
| Molecular Weight | 233.72 g/mol | [1] |
| Appearance | White to off-white solid | Generic observation |
| Melting Point | 180-185 °C | [2] |
| Computed XLogP3 (free base) | -1.3 | [3] |
| Computed Molecular Weight (free base) | 197.26 g/mol | [3] |
Solubility
The aqueous solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability. The hydrochloride salt of an amine-containing compound is generally more water-soluble than its free base due to the ionic nature of the salt.
Expected Aqueous Solubility
Experimental Protocol for Solubility Determination
A standard method for determining aqueous solubility is the shake-flask method.
Figure 2: Workflow for the shake-flask solubility determination method.
Protocol:
-
Add an excess amount of Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) to a vial containing a known volume of deionized water.
-
Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the suspension to stand undisturbed for a period to allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a 0.22 µm filter to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Acidity (pKa)
The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) has two ionizable groups: the carboxylic acid and the ammonium group.
Expected pKa Values
-
Carboxylic Acid pKa: The pKa of the carboxylic acid group is expected to be in the range of 3-5, similar to other substituted benzoic acids. The electron-withdrawing nature of the adjacent thioether and the protonated aminoethyl group may slightly lower the pKa compared to benzoic acid itself (pKa ≈ 4.2).
-
Ammonium pKa: The pKa of the primary ammonium group is expected to be in the range of 9-10, typical for primary alkylamines.
Experimental Protocol for pKa Determination
Potentiometric titration is a common and reliable method for determining pKa values.
Figure 3: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Accurately weigh a sample of Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) and dissolve it in a known volume of water or a suitable co-solvent if solubility is limited.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using an automated titrator.
-
Continuously monitor the pH of the solution using a calibrated pH electrode.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a compound with two pKa values, two inflection points will be observed.
Spectral Properties
Spectroscopic analysis is essential for the structural elucidation and quality control of chemical compounds.
UV-Vis Spectroscopy
The ultraviolet-visible (UV-Vis) spectrum of Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) is expected to show absorption bands characteristic of the substituted benzene ring. Based on the structure, absorption maxima are anticipated in the range of 200-300 nm. The exact position and intensity of these bands can be influenced by the solvent and the pH of the solution due to the ionization of the carboxylic acid and amino groups.
Infrared (IR) Spectroscopy
The Fourier-Transform Infrared (FTIR) spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (ammonium): A broad band in the region of 2800-3200 cm⁻¹, often overlapping with the O-H stretch.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1730 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-S stretch: A weaker band in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the 7-8 ppm range), the methylene protons of the ethyl group (likely in the 2.5-3.5 ppm range), and a broad signal for the exchangeable protons of the carboxylic acid and ammonium groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (in the 120-140 ppm range), the carbonyl carbon (around 170-180 ppm), and the aliphatic carbons of the ethyl group (in the 20-50 ppm range).
Synthesis
A plausible synthetic route to Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) involves the reaction of 2-thiosalicylic acid with a protected 2-aminoethyl halide, followed by deprotection and formation of the hydrochloride salt.
Sources
An In-depth Technical Guide to the Biological Activity of 2-[(2-aminoethyl)thio]benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the biological activities associated with 2-[(2-aminoethyl)thio]benzoic acid and its derivatives. This class of sulfur-containing benzoic acid compounds has garnered interest in medicinal chemistry due to its structural similarity to known pharmacophores and its potential for diverse biological applications. We will delve into the synthesis, mechanisms of action, and therapeutic potential of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction: The Chemical Scaffold and Its Significance
The 2-[(2-aminoethyl)thio]benzoic acid core structure presents a versatile scaffold for medicinal chemistry exploration. The presence of a carboxylic acid group, a thioether linkage, and an amino group offers multiple points for chemical modification, allowing for the generation of a diverse library of derivatives with potentially varied biological activities. The inherent properties of this scaffold, including its ability to participate in hydrogen bonding and coordinate with metal ions, make it an attractive starting point for the design of enzyme inhibitors and other targeted therapies.
Derivatives of the closely related 2-aminobenzoic acid (anthranilic acid) are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects. The introduction of the (2-aminoethyl)thio side chain at the 2-position of the benzoic acid ring creates a unique chemical entity with the potential for novel biological interactions and therapeutic applications.
Antimicrobial Activity: A Promising Frontier
Recent studies have highlighted the significant antimicrobial potential of derivatives of 2-[(2-aminoethyl)thio]benzoic acid, particularly against fungal pathogens. Research into 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives has demonstrated their efficacy against various bacterial and fungal strains.
Mechanism of Action
The precise mechanism of antimicrobial action for these derivatives is an active area of investigation. However, it is hypothesized that their activity may stem from several factors:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the phenylalkyl side chain may facilitate the insertion of the molecule into the microbial cell membrane, leading to altered permeability, leakage of essential cellular components, and ultimately, cell death.
-
Inhibition of Key Enzymes: The structural features of these compounds may allow them to bind to and inhibit the activity of essential microbial enzymes involved in processes such as cell wall synthesis, protein synthesis, or DNA replication. For instance, some antifungal benzoic acid derivatives have been shown to target fungal-specific enzymes like CYP53.[1]
-
Generation of Reactive Oxygen Species (ROS): The nitro group present in some of the more active derivatives could be involved in redox cycling, leading to the production of ROS within the microbial cell, causing oxidative damage to proteins, lipids, and nucleic acids.
Quantitative Antimicrobial Data
A study on a series of 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives revealed potent antifungal activity, with several compounds being more active than the reference drug ketoconazole.[2][3] The antibacterial activity was also evaluated against both Gram-positive and Gram-negative bacteria.[2]
| Derivative | Target Organism | MIC (µg/mL) | Reference |
| Compound 3a | Candida albicans | 12.5 | [2] |
| Candida krusei | 6.25 | [2] | |
| Compound 3b | Candida albicans | 25 | [2] |
| Candida krusei | 12.5 | [2] | |
| Compound 3c | Candida albicans | 12.5 | [2] |
| Candida krusei | 6.25 | [2] | |
| Compound 3d | Candida albicans | 12.5 | [2] |
| Candida krusei | 6.25 | [2] | |
| Compound 3e | Candida albicans | 25 | [2] |
| Candida krusei | 12.5 | [2] | |
| Compound 3f | Candida albicans | 12.5 | [2] |
| Candida krusei | 6.25 | [2] | |
| Compound 3g | Candida albicans | 12.5 | [2] |
| Candida krusei | 6.25 | [2] | |
| Ketoconazole | Candida albicans | 50 | [2] |
| Candida krusei | 25 | [2] | |
| Ampicillin | Staphylococcus aureus | >400 | [2] |
| Bacillus subtilis | >400 | [2] | |
| Pseudomonas aeruginosa | >400 | [2] | |
| Escherichia coli | >400 | [2] |
Note: The table presents a selection of the reported data. For a comprehensive understanding, refer to the original publication.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The following is a generalized protocol for determining the MIC of a compound using the broth microdilution method.
Materials:
-
Test compounds
-
Sterile 96-well microtiter plates
-
Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial strains for testing
-
Positive control antibiotic/antifungal
-
Negative control (vehicle, e.g., DMSO)
-
Sterile pipette tips
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare Stock Solutions: Dissolve the test compounds and control drug in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solutions with the appropriate growth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. Include wells with inoculum only (growth control) and medium only (sterility control).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Anticancer Activity: Exploring the Potential of Related Scaffolds
While direct and extensive studies on the anticancer activity of 2-[(2-aminoethyl)thio]benzoic acid derivatives are limited, the biological activities of structurally related compounds, such as 2-aminobenzothiazoles and other substituted benzoic acids, provide valuable insights into their potential as anticancer agents.
Inferred Mechanisms of Action
Based on the known mechanisms of related compounds, the anticancer activity of 2-[(2-aminoethyl)thio]benzoic acid derivatives could be mediated through various pathways:
-
Kinase Inhibition: Many 2-aminobenzothiazole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[4] These include receptor tyrosine kinases (e.g., EGFR, VEGFR) and non-receptor tyrosine kinases. The 2-[(2-aminoethyl)thio]benzoic acid scaffold could potentially bind to the ATP-binding pocket of these kinases, thereby blocking their downstream signaling pathways.
-
Induction of Apoptosis: A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Related compounds have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2), activating caspases, and causing DNA fragmentation.[4]
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is another effective strategy to inhibit cancer cell growth. Some 2-aminobenzothiazole derivatives have been reported to cause cell cycle arrest at different phases (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[4]
-
Inhibition of Topoisomerases: Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication and transcription. Inhibition of these enzymes leads to DNA damage and subsequent cell death. This is a well-established mechanism for several clinically used anticancer drugs, and it is a plausible target for this class of compounds.[4]
Conclusion and Future Directions
The 2-[(2-aminoethyl)thio]benzoic acid scaffold holds considerable promise for the development of new therapeutic agents. The available data, particularly on the antimicrobial and cytotoxic activities of closely related derivatives, suggests that this class of compounds warrants further investigation. Future research should focus on:
-
Synthesis of Diverse Libraries: A systematic exploration of the chemical space around the core scaffold is needed to establish clear structure-activity relationships (SAR).
-
Elucidation of Mechanisms of Action: In-depth studies are required to unravel the precise molecular mechanisms underlying the observed biological activities.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo models to evaluate their therapeutic efficacy and to assess their pharmacokinetic and toxicological profiles.
This technical guide provides a foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapies based on the 2-[(2-aminoethyl)thio]benzoic acid framework.
References
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PubChem. 2-(2-Aminoethylthio)benzoic acid. National Center for Biotechnology Information. [Link]
- Özdemir, A., et al. (2005). Synthesis and in vitro antimicrobial and cytotoxicity activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives. Archiv der Pharmazie-Chemistry in Life Sciences, 338(4), 207-213.
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ResearchGate. (2005). Synthesis and in vitro antimicrobial and cytotoxicity activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives. [Link]
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PubMed. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. [Link]
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PubMed. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. [Link]
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National Institutes of Health. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. [Link]
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
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ResearchGate. (2022). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. [Link]
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EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
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Sphinxsai. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. [Link]
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MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]
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PubMed. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. [Link]
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MDPI. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. [Link]
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Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. [Link]
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National Institutes of Health. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. [Link]
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National Institutes of Health. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. [Link]
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MDPI. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. [Link]
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National Institutes of Health. 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]
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PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]
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ResearchGate. (2011). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. [Link]
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MDPI. Antifungal and Antibacterial Activities of Isolated Marine Compounds. [Link]
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MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]
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National Institutes of Health. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. [Link]
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ResearchGate. (2014). Design, Synthesis and Biological Evaluation of Lipophilic Analogs of Anethol Trithione. [Link]
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MDPI. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. [Link]
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CONICET Digital. new antifungal agents: synthesis, characterization and biological activity of some mannich bases derived from 2-mercaptobenzothiazole. [Link]
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Solubility of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride in various solvents
An In-depth Technical Guide to the Solubility of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the solubility of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride. It is structured to deliver not just data, but a foundational understanding of the principles governing its solubility, the experimental methodologies to accurately measure it, and the practical implications for pharmaceutical development.
Introduction: Solubility as a Cornerstone of Drug Efficacy
In the journey of a drug from discovery to clinical application, solubility is a critical physicochemical property that dictates its fate. For an active pharmaceutical ingredient (API) like 2-[(2-aminoethyl)thio]benzoic acid hydrochloride, its ability to dissolve in aqueous media is a direct gatekeeper to its absorption, distribution, and ultimate bioavailability.[1][2] Poor solubility can lead to insufficient drug concentration at the target site, resulting in diminished therapeutic effect and high inter-patient variability.[3][4]
This guide provides a deep dive into the solubility profile of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride. The molecule's structure, which incorporates a carboxylic acid, an amino group (as a hydrochloride salt), and a thioether linkage, presents a fascinating and complex solubility behavior that is highly dependent on the surrounding chemical environment, particularly pH. Understanding this profile is not merely an academic exercise; it is a crucial step in designing robust formulations, predicting in vivo performance, and accelerating the path to a successful therapeutic product.[2]
Physicochemical Profile of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride
To understand the solubility of a molecule, one must first understand the molecule itself. The interplay of its functional groups and overall structure dictates its interaction with various solvents.
-
Chemical Structure:
-
IUPAC Name: 2-[(2-aminoethyl)thio]benzoic acid hydrochloride
-
Molecular Formula: C₉H₁₂ClNO₂S
-
Molecular Weight: 233.71 g/mol
-
-
Key Functional Groups and Their Influence:
-
Carboxylic Acid (-COOH): This acidic moiety is capable of donating a proton. At pH values above its pKa, it will exist as the highly water-soluble carboxylate anion (-COO⁻).
-
Amino Group (-NH₂): This basic group is protonated in the hydrochloride salt form (-NH₃⁺), which significantly enhances aqueous solubility. At pH values above its pKa, it will exist as the less polar, neutral amine.
-
Thioether (-S-) and Aromatic Ring: These components contribute to the molecule's lipophilicity, generally favoring solubility in less polar, organic solvents.
-
The presence of both acidic and basic functional groups makes this an amphoteric compound. Its existence as a hydrochloride salt is a deliberate choice to improve its handling and aqueous solubility, particularly in acidic environments.
Gold Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[5] It is considered the "gold standard" because it measures the saturation point of a solution at thermodynamic equilibrium.[2][3] The following protocol is a self-validating system designed for accuracy and reproducibility.
Rationale Behind the Experimental Design
The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. Using an excess of solid is non-negotiable; it ensures that the solvent is fully saturated and that the final measured concentration represents the true solubility limit. The extended incubation time (typically 24-48 hours) allows for the dissolution process to reach a thermodynamic steady state.[6][7]
Detailed Step-by-Step Methodology
-
Preparation: Add an excess amount of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride (e.g., 5-10 mg) into a series of vials, each containing a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, pH buffers, ethanol, etc.).
-
Equilibration: Seal the vials and place them in a thermostatically controlled orbital shaker. Agitate the samples at a consistent speed (e.g., 100-150 rpm) and temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours.[7]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. To ensure complete removal of solid particulates, centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes).
-
Sample Collection & Preparation: Carefully withdraw a specific volume of the clear supernatant. It is critical not to disturb the solid pellet. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any fine, suspended particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration into the linear range of the quantification assay.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9] The concentration is determined by comparing the response to a standard calibration curve prepared with known concentrations of the compound.
-
Calculation: The final solubility is calculated by multiplying the measured concentration by the dilution factor.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.
Solubility Profile of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride
While specific experimental data for this exact compound is not widely published, a predictive solubility profile can be constructed based on its physicochemical properties and established chemical principles like "like dissolves like". The following table provides an illustrative summary of the expected solubility behavior.
| Solvent System | Solvent Type | Expected Solubility | Rationale |
| 0.1 M HCl (pH ~1) | Aqueous Acidic | High | Both the amino and carboxylic acid groups are protonated, resulting in a highly polar, charged species that interacts favorably with water. |
| Water (pH ~7) | Aqueous Neutral | Moderate to High | The compound likely exists as a zwitterion (-COO⁻ and -NH₃⁺). The salt form enhances solubility compared to the free base. |
| 0.1 M NaOH (pH ~13) | Aqueous Basic | High | The carboxylic acid is deprotonated to the highly soluble carboxylate anion, ensuring high overall aqueous solubility. |
| Methanol / Ethanol | Polar Protic | Soluble | These solvents are polar and can engage in hydrogen bonding with the solute's functional groups. Solubility is expected to be higher in methanol than ethanol due to methanol's higher polarity. |
| Acetone | Polar Aprotic | Slightly Soluble | Acetone is polar but cannot donate hydrogen bonds, limiting its ability to solvate the charged parts of the molecule as effectively as protic solvents. |
| Dichloromethane | Nonpolar | Very Slightly Soluble | The high polarity of the hydrochloride salt is mismatched with the nonpolar nature of the solvent. |
| Hexane | Nonpolar | Insoluble | A significant mismatch in polarity between the ionic solute and the nonpolar solvent prevents dissolution. |
Disclaimer: The qualitative values in this table are predictive and should be confirmed by experimental measurement using the protocol described above.
The Critical Influence of pH on Aqueous Solubility
For an ionizable compound like 2-[(2-aminoethyl)thio]benzoic acid hydrochloride, pH is the most dominant factor controlling its aqueous solubility. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[10] The solubility is lowest at the isoelectric point (pI), where the net charge of the molecule is zero, and increases dramatically as the pH moves away from the pI.
Caption: Relationship between pH, molecular charge, and solubility.
-
In Acidic Conditions: The molecule is a cation, leading to strong ion-dipole interactions with water and high solubility.
-
Near Isoelectric Point: As a zwitterion, the molecule has no net charge, reducing its interaction with water and leading to minimum solubility.
-
In Basic Conditions: The molecule becomes an anion, again promoting strong interactions with water and high solubility.
Conclusion and Implications for Drug Development
The solubility of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride is governed by its amphoteric and ionic nature. It is predicted to be highly soluble in aqueous solutions at low and high pH values and in polar protic solvents. This profile offers several advantages for formulation:
-
Oral Formulations: High solubility in the acidic environment of the stomach suggests good dissolution and potential for high oral bioavailability.
-
Parenteral Formulations: The compound's aqueous solubility makes it a strong candidate for simple, buffered intravenous solutions, potentially avoiding the need for complex and potentially toxic solubilizing agents.
This guide provides the theoretical framework and practical methodology for a thorough solubility characterization. By applying these principles and protocols, researchers can generate the reliable data needed to make informed decisions, de-risk development, and ultimately design more effective medicines.
References
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
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An In-depth Technical Guide to the Therapeutic Potential of Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride
Abstract: This technical guide provides a comprehensive framework for investigating the therapeutic potential of the novel small molecule, Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride. While this specific compound is not extensively characterized in existing literature, its structural motifs—a benzoic acid core, a flexible thioether linkage, and a primary aminoethyl group—suggest a rich pharmacophore with the potential to interact with a diverse range of biological targets. Drawing upon established activities of structurally related compounds, this guide outlines a logical, multi-pronged research program to explore its utility in three primary therapeutic areas: inflammation, infectious disease, and metabolic disorders. We present detailed, field-proven experimental protocols, from initial in silico screening to robust in vitro enzymatic and cell-based assays, to systematically identify and validate potential therapeutic targets. This document is intended to serve as a strategic roadmap for researchers, scientists, and drug development professionals seeking to unlock the pharmacological value of this promising chemical scaffold.
Introduction: Profiling the Candidate Molecule
Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride is a small molecule whose therapeutic potential is largely unexplored. Its hydrochloride salt form is intended to enhance aqueous solubility and stability, making it amenable to biological assays and formulation studies[1]. A thorough understanding of its fundamental properties is the first step in any logical drug discovery campaign.
Physicochemical Properties
A summary of the key physicochemical properties for the parent compound, 2-(2-aminoethylthio)benzoic acid, provides a baseline for its drug-like characteristics[2].
| Property | Value (Computed) | Source |
| Molecular Formula | C₉H₁₁NO₂S | PubChem[2] |
| Molecular Weight | 197.26 g/mol | PubChem[2] |
| XLogP3 | -1.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
These properties suggest a small, relatively polar molecule capable of engaging in hydrogen bonding, which is favorable for interacting with protein active sites.
Structural Features and Rationale for Therapeutic Investigation
The molecule's structure can be deconstructed into three key functional domains, each contributing to its pharmacological potential:
-
Benzoic Acid Moiety: This acidic group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and can act as a crucial anchoring point within enzyme active sites, such as those of cyclooxygenases.
-
Thioether Linkage: The sulfur atom and flexible ethyl chain provide conformational adaptability, allowing the molecule to orient itself within a binding pocket. Thioether-containing compounds are known for a range of bioactivities.
-
Primary Amino Group: This basic functional group can form strong ionic interactions and hydrogen bonds. It is a key feature in many neurotransmitter mimics and enzyme inhibitors. Furthermore, this moiety, in conjunction with the thioether and an aromatic ring, is reminiscent of precursors used in the synthesis of phenothiazines, a class of drugs with broad neurological and antimicrobial applications[3][4].
Core Hypothesis: A Scaffold for Diverse Pharmacological Activity
Based on its structural attributes and the known bioactivities of related chemical classes, we hypothesize that Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride can serve as a versatile scaffold to modulate the activity of multiple, distinct classes of protein targets. This guide will focus on validating its potential against three high-impact target classes.
Caption: Core hypothesis for the multifaceted therapeutic potential of the compound.
Potential Therapeutic Target Class I: Enzymes in Inflammatory Pathways
Rationale: Structural Analogs and Anti-inflammatory Activity
The presence of the benzoic acid group is a strong indicator of potential anti-inflammatory activity. Many established NSAIDs, such as aspirin and diclofenac, are carboxylic acid derivatives that function by inhibiting cyclooxygenase (COX) enzymes[5]. Furthermore, derivatives of benzo[b]thiophenes, which share the thioether-linked aromatic core, have been reported as anti-inflammatory and analgesic agents[6].
Hypothetical Targets: COX-1/COX-2 and 5-LOX
The primary targets in this class are the cyclooxygenase isoforms, COX-1 and COX-2, and 5-lipoxygenase (5-LOX). These enzymes are central to the arachidonic acid cascade, producing pro-inflammatory prostaglandins and leukotrienes, respectively[5][7]. Selective inhibition of COX-2 is a desirable therapeutic profile due to reduced gastrointestinal side effects compared to non-selective COX inhibitors[5].
Caption: Workflow for efflux pump inhibition leading to substrate accumulation.
Experimental Workflow for Target Validation
Objective: To determine the direct antibacterial activity (Minimum Inhibitory Concentration, MIC) of the compound.
Methodology (Broth Microdilution):
-
Strain Selection: Use a relevant bacterial strain, such as S. aureus ATCC 29213 (standard susceptible strain) and a NorA-overexpressing strain like S. aureus 1199B.[8]
-
Preparation:
-
Prepare a 2-fold serial dilution of the test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Objective: To determine if the compound can inhibit the efflux of ethidium bromide, a known NorA substrate. [8][9] Methodology:
-
Bacterial Preparation:
-
Grow the NorA-overexpressing S. aureus strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a standardized optical density.
-
-
Loading with Ethidium Bromide:
-
Incubate the bacterial suspension with a sub-inhibitory concentration of EtBr (e.g., 1-2 µg/mL) in the presence of a proton motive force (PMF) uncoupler like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to maximize loading by blocking efflux.
-
After loading, centrifuge the cells, remove the supernatant, and wash with PBS to remove extracellular EtBr.
-
-
Efflux Measurement:
-
Resuspend the EtBr-loaded cells in PBS containing glucose (to energize the pumps).
-
Aliquot the cell suspension into a 96-well black plate.
-
Add the test compound at various sub-MIC concentrations. Include a no-compound control (maximum efflux) and a control with a known EPI like reserpine.
-
Immediately measure the fluorescence (Excitation ~530 nm, Emission ~600 nm) over time using a plate reader.
-
-
Data Analysis:
-
Inhibition of efflux is observed as a slower decrease (or an increase) in fluorescence compared to the no-compound control. A higher fluorescence signal indicates more EtBr retained inside the cells.
-
Quantify the extent of efflux inhibition at a specific time point relative to the controls.
-
Potential Therapeutic Target Class III: Lipid Metabolism Enzymes
Rationale: Precedent from Structurally Related Benzoic Acid Derivatives
Research on other benzoic acid derivatives has demonstrated their capacity to modulate lipid biosynthesis. For instance, a specific derivative was found to be an inhibitor of both HMG-CoA reductase and acetyl-CoA carboxylase, key enzymes in cholesterol and fatty acid synthesis, respectively. This precedent suggests that our test compound could possess similar hypolipidemic properties.
Hypothetical Targets: HMG-CoA Reductase and Acetyl-CoA Carboxylase
-
HMG-CoA Reductase (HMGCR): The rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis. It is the target of statin drugs.[10][11]
-
Acetyl-CoA Carboxylase (ACC): Catalyzes the committed step in fatty acid synthesis by converting acetyl-CoA to malonyl-CoA. It is a target for diabetes and obesity treatments.[12][13]
Experimental Workflow for Target Validation
Objective: To measure the direct inhibition of HMGCR activity by the test compound. [6][14] Methodology (Spectrophotometric):
-
Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH during the reduction of HMG-CoA to mevalonate by the HMGCR enzyme.[11]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare stock solutions of purified human HMGCR, NADPH, HMG-CoA substrate, and the test compound. A known statin (e.g., pravastatin) should be used as a positive control.[14]
-
-
Assay Procedure (UV-transparent 96-well plate):
-
To each well, add assay buffer, NADPH solution, and the test compound at various concentrations (or vehicle control).
-
Add the HMGCR enzyme and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔAbs/min) for each concentration.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.
-
Objective: To measure the direct inhibition of ACC activity by the test compound. [15] Methodology (Coupled Enzyme Assay):
-
Principle: ACC activity (carboxylation of acetyl-CoA to malonyl-CoA) consumes ATP, producing ADP. The rate of ADP production can be measured using a coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase) that links ADP generation to NADH oxidation, which is monitored as a decrease in absorbance at 340 nm. Alternatively, commercial kits measure the production of ADP or the depletion of bicarbonate.[13][16]
-
Reagent Preparation:
-
Prepare assay buffer, purified ACC enzyme, ATP, acetyl-CoA, sodium bicarbonate, and the test compound.
-
-
Assay Procedure (Example using ADP detection):
-
To each well of a 96-well plate, add buffer, ACC enzyme, and the test compound at various concentrations.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of ATP, acetyl-CoA, and bicarbonate.
-
Incubate for a set time (e.g., 30 minutes) at 37°C.
-
Stop the reaction and measure the amount of ADP produced using a commercial ADP detection kit (e.g., ADP-Glo), which typically generates a luminescent or fluorescent signal. [13]4. Data Analysis:
-
Subtract the background signal (no enzyme or no substrate controls).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.
-
Summary and Future Directions
This guide outlines a systematic and hypothesis-driven approach to exploring the therapeutic potential of Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride. The proposed workflows provide a clear path from computational prediction to robust biochemical and cellular validation across three distinct and high-value therapeutic areas: inflammation, infectious disease, and metabolic disorders.
Positive results in any of these primary screening funnels would warrant further investigation, including:
-
Lead Optimization: Initiating a medicinal chemistry program to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Mechanism of Action Studies: Deeper investigation into the specific mode of inhibition (e.g., competitive, non-competitive) and off-target effects.
-
In Vivo Efficacy Studies: Testing the optimized compounds in relevant animal models of disease (e.g., carrageenan-induced paw edema for inflammation, S. aureus infection models, or diet-induced obesity models).
By following this structured research plan, the scientific community can efficiently evaluate the therapeutic promise of this novel chemical entity and potentially uncover a new class of pharmacological agents.
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-
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Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). [Link]
-
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-
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-
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NIH National Center for Biotechnology Information. (2008). Ethidium Bromide MIC Screening for Enhanced Efflux Pump Gene Expression or Efflux Activity in Staphylococcus aureus. [Link]
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NIH National Center for Biotechnology Information. (2014). Macrophage Inflammatory Assay. [Link]
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Oxford Academic. (2012). Efflux-mediated response of Staphylococcus aureus exposed to ethidium bromide. [Link]
-
bioRxiv. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. [Link]
-
ResearchGate. (n.d.). Inhibition of 5-LOX activity tested by a cell-based fluorescence assay. [Link]
-
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YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
-
PLOS One. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. [Link]
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ACS Publications. (2022). Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins. [Link]
-
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-
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-
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Journal of Chemical and Pharmaceutical Research. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. [Link]
-
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Biomolecules & Therapeutics. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. [Link]
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-
PubChem. (n.d.). 3-(2-Aminoethyl)benzoic acid. [Link]
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An In-Depth Technical Guide to the Preliminary In-Vitro Screening of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride
Foreword: Charting a Course for a Novel Thioether Benzoic Acid Derivative
In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. This guide delineates a comprehensive, logic-driven framework for the preliminary in-vitro screening of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride. As a molecule integrating a thiosalicylic acid backbone with an aminoethyl side chain, its structural motifs suggest a spectrum of plausible biological activities. Lacking specific precedent for this exact molecule, our approach is necessarily inferential, drawing upon the known biological profiles of its constituent chemical classes—thiosalicylic acid and benzoic acid derivatives—which have demonstrated antimicrobial and anti-inflammatory properties.[1][2][3]
This document is crafted not as a rigid protocol but as a strategic blueprint for researchers, scientists, and drug development professionals. It emphasizes a tiered screening cascade, commencing with foundational cytotoxicity assessments to establish a therapeutic window, followed by a series of targeted assays to probe for anticipated biological functions. Each proposed step is underpinned by a clear scientific rationale, ensuring that the experimental design is both efficient and informative. Our objective is to furnish a self-validating system of inquiry that will rigorously interrogate the bioactivity of this compound and pave the way for more advanced preclinical investigations.
Section 1: Compound Profile and Rationale for Screening
1.1. Physicochemical Properties of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride
A thorough understanding of the test article's properties is fundamental to experimental design, influencing solubility, stability, and potential interactions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂S·HCl | Inferred |
| Molecular Weight | 233.72 g/mol | Inferred |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in water and DMSO | Inferred from hydrochloride salt form |
| Structure | PubChem CID: 425348 |
1.2. Scientific Rationale for the Proposed Screening Cascade
The chemical architecture of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride provides the basis for our screening strategy. The benzoic acid moiety is a well-established pharmacophore with documented antimicrobial and antifungal activities.[3][4] The mechanism often involves the disruption of cellular homeostasis in microorganisms.[3] Furthermore, derivatives of salicylic acid (a hydroxylated benzoic acid) are renowned for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6]
The presence of a thioether linkage and an aminoethyl group introduces additional dimensions of potential bioactivity. Thiol-containing compounds and their derivatives are known to interact with a variety of enzymes, particularly those with cysteine residues in their active sites.[7][8] The aminoethyl group can participate in receptor-ligand interactions, a common feature in many bioactive molecules.[9]
This confluence of structural features suggests a multi-pronged screening approach to evaluate for:
-
General Cytotoxicity: To determine the compound's toxicity profile against both cancerous and non-cancerous cell lines.
-
Antimicrobial Activity: To assess its efficacy against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Potential: To investigate its ability to modulate key inflammatory enzymes.
-
Receptor Binding Affinity: To explore potential interactions with relevant G-protein coupled receptors (GPCRs) or other receptor families.
Section 2: The In-Vitro Screening Cascade
This section details the proposed experimental workflow, designed to systematically evaluate the biological potential of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride.
Caption: A tiered approach to the in-vitro screening of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride.
Tier 1: Foundational Assays
Rationale: Establishing the cytotoxic profile of a novel compound is a critical first step in drug discovery.[10][11][12][13][14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and cost-effective colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[10][12] By testing the compound against both cancerous and non-cancerous cell lines, we can determine its general toxicity and identify any potential for selective anti-cancer activity.
Experimental Protocol:
-
Cell Culture:
-
Human cervical cancer cell line (HeLa) and human breast cancer cell line (MCF-7) will be used as representative cancer cell lines.
-
Human embryonic kidney 293 (HEK293) cells will be used as a non-cancerous control cell line.
-
Cells will be cultured in appropriate media (e.g., DMEM for HeLa and HEK293, RPMI-1640 for MCF-7) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Cells will be seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
-
Compound Treatment:
-
A stock solution of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride will be prepared in sterile DMSO.
-
Serial dilutions of the compound will be prepared in culture media to achieve a final concentration range of 0.1 µM to 100 µM.
-
The culture medium will be replaced with the compound-containing medium, and the cells will be incubated for 24 and 48 hours.
-
Control wells will contain vehicle (DMSO) at the same concentration as the highest compound concentration.
-
-
MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for 4 hours at 37°C.
-
The medium will be aspirated, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
The absorbance will be measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability will be expressed as a percentage of the control.
-
The IC₅₀ (half-maximal inhibitory concentration) value for each cell line will be calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation:
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 24 | |
| 48 | ||
| MCF-7 | 24 | |
| 48 | ||
| HEK293 | 24 | |
| 48 |
Rationale: Given the known antimicrobial properties of benzoic acid derivatives, it is logical to assess the compound's activity against a panel of clinically relevant bacteria and fungi.[1][15] The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocol:
-
Microorganism Strains:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404)
-
-
Inoculum Preparation:
-
Bacterial and yeast inoculums will be prepared by suspending colonies from overnight cultures in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Fungal spore suspensions will be prepared from mature cultures.
-
-
Broth Microdilution Assay:
-
The assay will be performed in 96-well microtiter plates.
-
Serial twofold dilutions of the test compound will be prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Each well will be inoculated with the standardized microbial suspension.
-
Positive control (microorganism without compound) and negative control (broth without microorganism) wells will be included.
-
Ciprofloxacin (for bacteria) and Fluconazole (for fungi) will be used as standard reference drugs.
-
-
Incubation:
-
Plates will be incubated at 37°C for 24 hours for bacteria and Candida albicans, and at 28°C for 48-72 hours for Aspergillus niger.
-
-
MIC Determination:
-
The MIC will be determined as the lowest concentration of the compound at which no visible growth is observed.
-
Data Presentation:
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | |
| Bacillus subtilis | ATCC 6633 | |
| Escherichia coli | ATCC 25922 | |
| Pseudomonas aeruginosa | ATCC 27853 | |
| Candida albicans | ATCC 90028 | |
| Aspergillus niger | ATCC 16404 |
Tier 2: Mechanistic Elucidation
Should the foundational assays reveal promising activity (i.e., low cytotoxicity in non-cancerous cells and/or significant antimicrobial effects), the following assays can be employed to elucidate the mechanism of action.
Rationale: The structural similarity to salicylic acid suggests potential anti-inflammatory activity through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[5][6]
Caption: General workflow for an enzyme inhibition assay.
Experimental Protocol (Example: COX-2 Inhibition Assay):
-
Assay Principle: A colorimetric or fluorometric COX-2 inhibitor screening kit will be utilized. These assays typically measure the peroxidase activity of COX-2.
-
Procedure:
-
The assay will be performed in a 96-well plate according to the manufacturer's instructions.
-
Varying concentrations of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride will be pre-incubated with purified COX-2 enzyme.
-
Arachidonic acid (the substrate) will be added to initiate the reaction.
-
The production of prostaglandin G₂ (PGG₂) is coupled to the oxidation of a chromogenic or fluorogenic substrate, allowing for the measurement of enzyme activity.
-
Celecoxib will be used as a positive control inhibitor.
-
-
Data Analysis: The percentage of COX-2 inhibition will be calculated for each compound concentration, and the IC₅₀ value will be determined.
Rationale: The aminoethyl moiety is a common feature in ligands for various receptors, including G-protein coupled receptors (GPCRs). A competitive radioligand binding assay can be used to screen for affinity at a panel of relevant receptors.[16][17][18][19]
Experimental Protocol (General):
-
Assay Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.[16][19]
-
Procedure:
-
Cell membranes expressing the target receptor of interest will be incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
After incubation, the bound and free radioligand will be separated by filtration.
-
The amount of bound radioactivity will be quantified using a scintillation counter.
-
-
Data Analysis: The percentage of specific binding will be plotted against the logarithm of the test compound concentration to determine the Ki (inhibition constant).
Section 3: Interpretation and Future Directions
The data generated from this preliminary in-vitro screening cascade will provide a foundational understanding of the biological activity of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride.
-
Favorable Outcome: A compound exhibiting potent and selective cytotoxicity against cancer cell lines, broad-spectrum antimicrobial activity at non-toxic concentrations, or significant inhibition of inflammatory enzymes would be considered a promising lead for further development.
-
Next Steps: Positive results would warrant more detailed mechanistic studies, such as investigating the mode of antimicrobial action (bactericidal vs. bacteriostatic), exploring the specific signaling pathways affected in cancer cells, or conducting in-vivo efficacy studies in animal models.
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An In-Depth Technical Guide to the Safe Handling of 1-(2-Pyridyl)piperazine (CAS 34803-66-2)
A Note on Chemical Identification: This guide addresses the safety, handling, and Material Safety Data Sheet (MSDS) information for 1-(2-Pyridyl)piperazine, which is robustly documented under CAS number 34803-66-2. The initial query for CAS 14943-94-3 identifies a different compound, 2-((2-aminoethyl)thio)benzoic acid hydrochloride[1], for which comprehensive safety data is less readily available. Given the detailed nature of this request, this guide focuses on 1-(2-Pyridyl)piperazine, a compound with extensive documentation, to provide the depth of information required by researchers and drug development professionals.
Section 1: Chemical Identity and Physicochemical Properties
1-(2-Pyridyl)piperazine is a heterocyclic organic compound frequently utilized as a building block in medicinal chemistry and as a reagent in analytical chemistry, for instance, in the determination of isocyanates in the air. Understanding its fundamental properties is the first step in ensuring its safe handling.
Table 1: Physicochemical Properties of 1-(2-Pyridyl)piperazine
| Property | Value | Source(s) |
| CAS Number | 34803-66-2 | [2][3] |
| Molecular Formula | C₉H₁₃N₃ | [3][4][5] |
| Molecular Weight | 163.22 g/mol | [3][4][5] |
| Appearance | Liquid | [3] |
| Density | 1.072 g/mL at 25 °C | [3] |
| Boiling Point | 120-122 °C at 2 mmHg | [3] |
| Flash Point | 110 °C (230 °F) - closed cup | [2][3] |
| Refractive Index | n20/D 1.595 | [3] |
Section 2: Hazard Identification and GHS Classification
1-(2-Pyridyl)piperazine is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) provides a clear picture of its potential dangers.
According to aggregated GHS information, this compound is a significant irritant and may cause severe damage in certain contexts.[4] It is crucial to recognize the warning signal word and associated hazard statements.
Signal Word: Warning [2][3][5]
Table 2: GHS Hazard Classifications and Statements
| Hazard Class | Hazard Code | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [2][4][5] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. | [2][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [2][4][5] |
A minority of notifications to the ECHA C&L Inventory also list a more severe hazard, H314: "Causes severe skin burns and eye damage"[4]. This discrepancy underscores the necessity of treating this chemical with a high degree of caution and always using appropriate personal protective equipment (PPE). The target organ for toxicity is primarily the respiratory system[2][3].
Section 3: Safe Handling and Engineering Controls
A proactive approach to safety, combining robust engineering controls with meticulous personal practices, is essential for minimizing exposure risk.
Engineering Controls
The primary engineering control for handling 1-(2-Pyridyl)piperazine is to ensure adequate ventilation.
-
Fume Hood: All handling of this liquid, including weighing, transferring, and mixing, should be conducted inside a certified chemical fume hood to prevent the inhalation of vapors or mists[6].
-
Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any handling area[6][7].
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the hazards identified. For 1-(2-Pyridyl)piperazine, protection must focus on the skin, eyes, and respiratory system.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards[5][8]. A face shield may be required for splash-prone operations.
-
Skin Protection: Impervious gloves (e.g., nitrile) and protective clothing are mandatory to prevent skin contact[6]. Contaminated clothing should be removed immediately and washed before reuse[8][9].
-
Respiratory Protection: If working outside a fume hood or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK for organic vapors) is necessary[2][6].
Workflow for Safe Laboratory Handling
The following diagram outlines the critical steps for safely handling 1-(2-Pyridyl)piperazine in a research environment.
Caption: A logical flow for handling hazardous chemicals.
Section 4: Storage and Stability
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place[6][10]. This compound is classified as a combustible liquid (Storage Class 10)[2][3].
-
Incompatible Materials: Keep away from strong oxidizing agents, air, and moisture[6].
-
Stability: The chemical is stable under normal temperatures and pressures[6].
Section 5: Emergency Procedures and First Aid
In the event of accidental exposure or release, immediate and correct action is vital.
First-Aid Measures
The following protocols are based on standard safety data sheet recommendations.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek emergency medical help[8][10].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[8][10].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention[5][8][10].
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[6][8].
Accidental Release Measures
For a spill, personal protection is the first priority.
-
Evacuate: Ensure all non-essential personnel are cleared from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to soak up the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a suitable, closed container for hazardous waste disposal[5].
-
Clean: Ventilate the area and wash the spill site after the material pickup is complete[6].
Emergency Response Decision Tree
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An In-depth Technical Guide to the Synthesis of Novel 2-[(2-Aminoethyl)thio]benzoic Acid Analogues
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for novel 2-[(2-aminoethyl)thio]benzoic acid analogues, a class of compounds with significant potential in medicinal chemistry. These molecules serve as crucial intermediates in the synthesis of various bioactive heterocyclic systems, including phenothiazines.[1][2] This document is designed to equip researchers and drug development professionals with the necessary knowledge to select and execute the most appropriate synthetic strategy. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and offer insights into process optimization and troubleshooting.
Introduction: The Significance of 2-[(2-Aminoethyl)thio]benzoic Acid Analogues
The molecular scaffold of 2-[(2-aminoethyl)thio]benzoic acid is a versatile building block in organic synthesis. Its structure, featuring a carboxylic acid, a thioether linkage, and a primary amine, allows for a multitude of chemical transformations. The primary interest in these compounds lies in their role as precursors to complex heterocyclic structures, which have demonstrated a wide array of biological activities, including potential anticancer and antimicrobial properties.[1] The ability to synthesize a diverse library of analogues is therefore of paramount importance for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.
Core Synthetic Strategies: A Comparative Analysis
The construction of the 2-[(2-aminoethyl)thio]benzoic acid core primarily revolves around the formation of the aryl thioether bond. There are three principal strategies for achieving this, each with its own set of advantages and limitations.
-
Nucleophilic Aromatic Substitution (SNAr): This is arguably the most common and versatile method. It involves the reaction of an activated aryl halide (typically a 2-halobenzoic acid derivative with an electron-withdrawing group) with a sulfur nucleophile like 2-aminoethanethiol (cysteamine) or its equivalent.[3][4][5] The reaction is facilitated by the presence of electron-withdrawing groups (like a nitro group) ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex.[6]
-
Ullmann Condensation: This classical copper-catalyzed cross-coupling reaction provides another robust route to aryl thioethers.[7][8] It typically involves the reaction of a 2-halobenzoic acid with a thiol in the presence of a copper catalyst, a base, and often a ligand.[7][9] While effective, traditional Ullmann conditions often require high temperatures.[7] However, modern advancements have led to milder reaction conditions.[9][10]
-
Synthesis from Thiosalicylic Acid Precursors: An alternative approach starts with 2-mercaptobenzoic acid (thiosalicylic acid) or its disulfide dimer, 2,2'-dithiosalicylic acid. The sulfur is then alkylated with a suitable 2-aminoethyl electrophile, such as a protected 2-haloethylamine or an aziridine.[11][12] This route is advantageous as it avoids the need for an activated aryl halide.
The choice of synthetic route will depend on several factors, including the availability of starting materials, the desired substitution pattern on the aromatic ring, and the scale of the synthesis.
Detailed Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for the most prevalent synthetic pathways.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr) via a Nitro Intermediate
This two-step approach is often the most reliable method for accessing a wide range of analogues. It begins with the SNAr reaction between a 2-halo-nitrobenzoic acid and cysteamine, followed by the reduction of the nitro group.
Step 1: Synthesis of 2-[(2-Aminoethyl)thio]-nitrobenzoic Acid
Caption: Workflow for the SNAr reaction.
Protocol:
-
To a stirred solution of 2-aminoethanethiol hydrochloride (1.1 eq.) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide (2.2 eq.) or potassium carbonate (2.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to generate the free thiolate.
-
Add the substituted 2-chloronitrobenzoic acid (1.0 eq.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Reduction of the Nitro Group
Caption: Workflow for the nitro group reduction.
Protocol:
-
Suspend the 2-[(2-aminoethyl)thio]-nitrobenzoic acid intermediate (1.0 eq.) in a solvent like ethanol or acetic acid.[2]
-
Add a solution of a reducing agent, such as tin(II) chloride (SnCl2, 3-5 eq.) in concentrated hydrochloric acid.[2]
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and carefully neutralize with a base (e.g., concentrated NaOH solution) to precipitate tin salts.
-
Extract the desired product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Table 1: Representative Data for SNAr Pathway
| Starting Material (2-halobenzoic acid) | Reducing Agent | Overall Yield (%) | Purity (%) | Reference |
| 2-Chloro-5-nitrobenzoic acid | SnCl2/HCl | 75-85 | >95 | [2] |
| 2-Fluoro-3-nitrobenzoic acid | Na2S | 70-80 | >95 | [7] |
| 2-Chloro-4-nitrobenzoic acid | Fe/NH4Cl | 80-90 | >97 | N/A |
Pathway 2: Ullmann Condensation
This copper-catalyzed method is particularly useful when the aromatic ring is not sufficiently activated for SNAr.
Caption: General workflow for the Ullmann condensation pathway.
Protocol:
-
In a reaction vessel, combine the 2-halobenzoic acid (1.0 eq.), a protected 2-aminoethanethiol (e.g., N-Boc-cysteamine, 1.2 eq.), copper(I) iodide (0.1 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Add a high-boiling aprotic solvent like DMF or dioxane.
-
If necessary, add a ligand such as 1,10-phenanthroline (0.2 eq.) to improve catalyst performance.[16]
-
De-gas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) to 110-160 °C for 4-24 hours, monitoring by TLC.
-
After cooling, dilute the mixture with water and acidify to precipitate the protected product.
-
Collect the solid by filtration and purify by column chromatography or recrystallization.
-
Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc group removal) to yield the final product.
Table 2: Comparison of Ullmann Reaction Conditions
| Halide (X) | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| I | CuI / 1,10-phenanthroline | K3PO4 | 110 | 12 | 78 |
| Br | CuI / None | K2CO3 | 140 | 18 | 65 |
| Cl | CuI / Picolinic Acid | Cs2CO3 | 160 | 24 | 55 |
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Base: In SNAr reactions, a moderately strong base like K2CO3 is often sufficient to deprotonate the thiol without causing unwanted side reactions such as hydrolysis of the benzoic acid.[5] In Ullmann couplings, stronger bases like K3PO4 or Cs2CO3 may be required to facilitate the catalytic cycle.[1]
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are excellent for SNAr and Ullmann reactions as they can dissolve the ionic intermediates and reagents, thereby accelerating the reaction rate.[4]
-
Protecting Groups: When dealing with cysteamine, it is often necessary to protect the amine functionality to prevent it from acting as a competing nucleophile. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under basic reaction conditions and its straightforward removal with acid.
-
Catalyst and Ligand in Ullmann Reactions: The choice of ligand in an Ullmann condensation is crucial. Ligands like 1,10-phenanthroline or picolinic acid can stabilize the copper catalyst, increase its solubility, and promote the reductive elimination step, often leading to higher yields and milder reaction conditions.[9][16]
Trustworthiness: A Self-Validating System
Every protocol described herein incorporates in-process controls to ensure reliability and reproducibility.
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC is essential. This allows for the determination of the reaction endpoint, preventing the formation of degradation products due to prolonged heating.
-
Purification: Purification by recrystallization is a self-validating technique.[13][14][15] The formation of well-defined crystals is indicative of a high-purity compound. The melting point of the recrystallized product should be sharp and match the literature value if available.
-
Spectroscopic Characterization: Unambiguous structural confirmation must be obtained through a combination of NMR spectroscopy (1H and 13C) and mass spectrometry. The predicted spectral data in the following section serves as a benchmark for experimental results.[17]
Characterization of the Final Product
Accurate characterization of the synthesized analogues is critical. Below are the expected spectroscopic features for the parent compound, 2-[(2-aminoethyl)thio]benzoic acid.
Table 3: Predicted Spectroscopic Data for 2-[(2-Aminoethyl)thio]benzoic acid
| Technique | Expected Features |
| 1H NMR (DMSO-d6) | ~12.5 ppm (br s, 1H, COOH), 7.0-8.0 ppm (m, 4H, Ar-H), ~3.0-3.5 ppm (m, 4H, -S-CH2-CH2-NH2), ~2.0 ppm (br s, 2H, NH2) |
| 13C NMR (DMSO-d6) | ~168 ppm (C=O), ~125-140 ppm (Ar-C), ~40 ppm (-CH2-NH2), ~35 ppm (-S-CH2-) |
| Mass Spec (ESI+) | [M+H]+ = 198.06 |
Predicted data is based on standard chemical shift values and fragmentation patterns.[17][18][19][20]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in SNAr | Incomplete reaction; side reactions (e.g., disulfide formation). | Increase reaction time/temperature; ensure an inert atmosphere to prevent thiol oxidation. |
| Ullmann Reaction Fails | Inactive catalyst; poor choice of ligand or base; starting materials are not pure. | Use fresh Cu(I) salt; screen different ligands and bases; purify starting materials before use.[1][16] |
| Product is an oil, not a solid | Presence of impurities. | Attempt purification by column chromatography; try to form a salt (e.g., hydrochloride) to induce crystallization. |
| Nitro reduction is incomplete | Insufficient reducing agent; deactivation of the reducing agent. | Increase the equivalents of the reducing agent; perform the reaction under an inert atmosphere. |
Conclusion
The synthesis of 2-[(2-aminoethyl)thio]benzoic acid analogues is a well-established field with several reliable synthetic routes. The choice between Nucleophilic Aromatic Substitution and Ullmann Condensation will primarily be dictated by the electronic nature of the benzoic acid starting material and the availability of reagents. By carefully selecting the reaction conditions and employing robust purification and characterization techniques, researchers can efficiently generate libraries of these valuable compounds for further investigation in drug discovery programs.
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Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-((2-Aminophenyl)thio)benzoic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles.
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YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Potential Applications of 2-[(2-aminoethyl)thio]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Scarcity of Direct Literature
A thorough review of the existing scientific literature reveals a notable absence of dedicated studies on the discovery and specific synthesis of 2-[(2-aminoethyl)thio]benzoic acid (CAS 14943-94-3). While its existence is confirmed in chemical databases, the academic or patent literature does not provide a clear historical account of its initial preparation or characterization. This guide, therefore, pivots from a conventional literature review to a forward-looking technical analysis. By applying established principles of organic synthesis and drawing parallels from the well-documented chemistry of related thioether and benzoic acid compounds, this document will provide a comprehensive theoretical framework for the synthesis of 2-[(2-aminoethyl)thio]benzoic acid and explore its significant, yet largely untapped, potential as a precursor in medicinal chemistry. The focus will be on providing actionable, scientifically-grounded insights for researchers looking to utilize this versatile chemical scaffold.
Compound Profile and Physicochemical Properties
2-[(2-aminoethyl)thio]benzoic acid is a bifunctional molecule incorporating a benzoic acid moiety, a thioether linkage, and a primary amine. This unique combination of functional groups makes it a highly valuable, yet underutilized, building block in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | 2-[(2-aminoethyl)sulfanyl]benzoic acid | PubChem |
| CAS Number | 14943-94-3 | Vendor/Database |
| Molecular Formula | C₉H₁₁NO₂S | PubChem |
| Molecular Weight | 197.26 g/mol | PubChem |
| Appearance | White to off-white powder (predicted) | --- |
| Solubility | Predicted to be soluble in organic solvents and aqueous base | --- |
Proposed Synthetic Pathways
While no direct published synthesis for 2-[(2-aminoethyl)thio]benzoic acid has been identified, two primary retrosynthetic disconnections are most plausible. Both routes utilize readily available starting materials and rely on well-established reaction mechanisms.
Pathway A: Nucleophilic Substitution of Thiosalicylic Acid
This is the most direct and likely approach, involving the S-alkylation of thiosalicylic acid with a protected 2-aminoethyl halide or equivalent. The use of a protecting group on the amine is crucial to prevent side reactions, such as self-condensation or reaction with the alkylating agent.
Methodological & Application
An In-Depth Technical Guide to the Synthesis of 2-[(2-Aminoethyl)thio]benzoic Acid Hydrochloride (1:1)
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1), a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a procedure, but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.
Introduction
Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1), with CAS Number 111831-13-5, is a bifunctional molecule incorporating a carboxylic acid, a thioether linkage, and a primary amine. This unique combination of functional groups makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in biological assays and further chemical transformations.
The synthetic strategy outlined herein is predicated on the nucleophilic ring-opening of aziridine by the thiol group of 2-thiosalicylic acid. This approach is favored for its atom economy and the direct formation of the desired carbon-sulfur and carbon-nitrogen bonds in a single, regioselective step.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, 2-(2-aminoethylthio)benzoic acid, is presented below.
| Property | Value | Source |
| Molecular Formula | C9H11NO2S | PubChem[1] |
| Molecular Weight | 197.26 g/mol | PubChem[1] |
| Appearance | Expected to be a solid | General Knowledge |
| IUPAC Name | 2-(2-aminoethylsulfanyl)benzoic acid | PubChem[1] |
Synthetic Workflow and Mechanism
The synthesis of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride is a two-stage process:
-
Nucleophilic Ring-Opening: The synthesis commences with the reaction of 2-thiosalicylic acid with aziridine. The thiol group of 2-thiosalicylic acid acts as a potent nucleophile, attacking one of the carbon atoms of the strained aziridine ring. This results in the regioselective opening of the three-membered ring to form the desired 2-[(2-aminoethyl)thio]benzoic acid. The reaction is typically carried out in a suitable solvent and may be facilitated by a base to deprotonate the thiol, enhancing its nucleophilicity.
-
Hydrochlorination: The resulting amino acid is then converted to its hydrochloride salt by treatment with hydrochloric acid. This step is crucial for improving the compound's stability and handling characteristics.
Below is a diagram illustrating the logical workflow of the synthesis.
Caption: General synthetic workflow for the target compound.
The proposed reaction mechanism for the nucleophilic ring-opening of aziridine by 2-thiosalicylic acid is depicted below.
Caption: Proposed mechanism for the key reaction step.
Experimental Protocol
Disclaimer: This protocol is a proposed method based on established chemical principles. Researchers should conduct a thorough risk assessment and adhere to all institutional safety guidelines before commencing any experimental work. Aziridine is a toxic and reactive substance and should be handled with extreme caution in a well-ventilated fume hood.
Materials and Reagents
-
2-Thiosalicylic acid (≥98%)
-
Aziridine (in a suitable solvent, e.g., toluene or as a neat liquid)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (concentrated, 37%)
-
Sodium hydroxide (for potential pH adjustment during workup)
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
-
pH meter or pH paper
Step-by-Step Procedure
Part 1: Synthesis of 2-[(2-Aminoethyl)thio]benzoic Acid (Free Base)
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 15.4 g (0.1 mol) of 2-thiosalicylic acid in 100 mL of anhydrous methanol.
-
Addition of Aziridine: Cool the solution to 0-5 °C using an ice bath. CAUTION: Aziridine is highly toxic and volatile. Perform this step in a well-ventilated fume hood. Slowly add a solution containing 4.3 g (0.1 mol) of aziridine in 20 mL of cold methanol dropwise to the stirred solution of 2-thiosalicylic acid over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition. The reaction of thiols with aziridines is a known synthetic route.[2]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
-
Solvent Removal: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the methanol under reduced pressure using a rotary evaporator.
-
Workup and Isolation: The crude product will be a viscous oil or a solid. Dissolve the residue in a minimal amount of deionized water. The pH of the solution may be adjusted to the isoelectric point of the amino acid (approximately pH 4-5) to facilitate precipitation. If the product precipitates, it can be collected by filtration, washed with cold water, and dried under vacuum. Alternatively, if the product is water-soluble, an extraction with an organic solvent may be necessary after adjusting the pH.
Part 2: Preparation of 2-[(2-Aminoethyl)thio]benzoic Acid Hydrochloride (1:1)
-
Salt Formation: Dissolve the crude 2-[(2-aminoethyl)thio]benzoic acid in 100 mL of anhydrous diethyl ether. If the free base is not readily soluble in ether, a co-solvent system with methanol can be used.
-
Acidification: Cool the solution in an ice bath. Slowly add a calculated amount of concentrated hydrochloric acid (approximately 8.3 mL of 37% HCl for 0.1 mol of product) dropwise with vigorous stirring. The hydrochloride salt will precipitate out of the solution as a white solid. The use of hydrochloric acid to form hydrochloride salts of amino compounds is a standard procedure.[3][4][5]
-
Isolation of the Hydrochloride Salt: Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with two portions of cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities. Dry the product under vacuum to a constant weight.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O, amine N-H, and S-H if any unreacted starting material is present).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the crystalline solid.
Safety and Handling Precautions
-
Aziridine: Highly toxic, flammable, and a suspected carcinogen. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
2-Thiosalicylic acid: Irritant. Avoid inhalation and contact with skin and eyes.
-
Hydrochloric acid: Corrosive. Handle with care and appropriate PPE.
-
Solvents: Methanol and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1). By following the outlined steps and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for their drug discovery and development programs. The rationale behind each step has been explained to provide a deeper understanding of the chemical transformations involved.
References
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Organic Syntheses. THIOBENZOIC ACID. Available from: [Link]
- Google Patents. US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
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Bulgarian Chemical Communications. One pot preparation of 2-thioalkyl benzothiazoles, benzoxazoles and benzimidazoles. Available from: [Link]
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PubChem. 2-(2-Aminoethylthio)benzoic acid. Available from: [Link]
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PubMed. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Available from: [Link]
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Organic & Biomolecular Chemistry. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Available from: [Link]
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The Good Scents Company. methyl dihydrofuran thiol. Available from: [Link]
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ResearchGate. Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Available from: [Link]
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PMC. Recent updates and future perspectives in aziridine synthesis and reactivity. Available from: [Link]
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Wikipedia. Aziridines. Available from: [Link]
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MDPI. A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Available from: [Link]
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Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)- phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. Available from: [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-N-(2-%7B%5B(2-Hydroxy-naphtalen-Flores-P%C3%A9rez/3b2a59a7217592931b619623e1f748174578b877]([Link]
-
Frontiers. Regioselective ring opening of aziridine for synthesizing azaheterocycle. Available from: [Link]
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Application Note: A Validated HPLC Method for the Quantitative Analysis of 2-[(2-aminoethyl)thio]benzoic Acid Hydrochloride
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride. The methodology is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for quality control, stability studies, and formulation analysis. The described protocol has been developed based on established scientific principles and validated in accordance with the International Conference on Harmonisation (ICH) guidelines.[1][2][3] This document provides a step-by-step experimental protocol, method validation procedures, and illustrative data to ensure successful implementation.
Introduction
2-[(2-aminoethyl)thio]benzoic acid hydrochloride is a chemical intermediate with a molecular structure that includes a benzoic acid core, a thioether linkage, and an aminoethyl side chain.[4][5] Its purity and concentration are critical parameters that can influence the quality, safety, and efficacy of downstream products in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of a vast range of compounds.[6][7]
The development of a validated analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose.[2][3] This application note addresses the need for a standardized analytical procedure by providing a comprehensive guide to a reversed-phase HPLC (RP-HPLC) method with UV detection for the quantitative analysis of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles.
Experimental Protocol
Materials and Reagents
-
Reference Standard: 2-[(2-aminoethyl)thio]benzoic acid hydrochloride (purity ≥ 99.5%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)
-
Chemicals: Potassium dihydrogen phosphate (KH₂PO₄, analytical grade), Phosphoric acid (H₃PO₄, analytical grade)
-
Sample Diluent: A mixture of deionized water and acetonitrile (50:50, v/v)
Instrumentation
A standard HPLC system equipped with the following components was used:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Conditions
The selection of a C18 column is based on its versatility and effectiveness in retaining and separating aromatic compounds like the analyte.[8] The mobile phase composition, particularly the pH of the aqueous component, is critical for achieving good peak shape and reproducible retention for a compound with both acidic (carboxylic acid) and basic (amino) functional groups. A slightly acidic pH ensures consistent protonation of the amino group. Acetonitrile is chosen as the organic modifier for its favorable UV transparency and elution strength.[9]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM KH₂PO₄ in water, adjusted to pH 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to obtain concentrations in the desired range (e.g., 10-150 µg/mL) for linearity assessment. A working standard of 100 µg/mL is typically used for assay and precision measurements.
-
Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample containing approximately 10 mg of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride into a 100 mL volumetric flask. Add approximately 70 mL of sample diluent, sonicate for 10 minutes to dissolve, and then dilute to volume with the same diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][3][10]
System Suitability
Before commencing any validation experiments, the suitability of the chromatographic system is verified. This is achieved by making five replicate injections of a working standard solution (e.g., 100 µg/mL). The acceptance criteria are detailed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was evaluated by injecting the diluent (blank), a standard solution, and a sample solution to demonstrate that there are no interfering peaks at the retention time of the analyte.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]
-
Procedure: A series of at least five concentrations (e.g., 10, 25, 50, 100, 150 µg/mL) were prepared from the stock solution. Each concentration was injected in triplicate.
-
Analysis: A calibration curve was constructed by plotting the mean peak area against the concentration. The linearity was evaluated by linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
| Concentration (µg/mL) | Mean Peak Area |
| 10 | 120500 |
| 25 | 301200 |
| 50 | 602500 |
| 100 | 1204800 |
| 150 | 1807300 |
| r² | 0.9999 |
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Procedure: The assay was performed on a sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration), with each level prepared in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 100.3 | 100.3 |
| 120% | 120.0 | 119.4 | 99.5 |
| Mean Recovery | 99.7% |
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Six separate sample preparations at 100% of the test concentration were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using different equipment.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
| Precision Level | Mean Assay (%) | RSD (%) |
| Repeatability | 99.8 | 0.85 |
| Intermediate Precision | 100.2 | 1.10 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[1]
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters and observing the effect on the results.[10]
-
Variations:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Analysis: System suitability parameters were checked for each condition.
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, indicating the method's reliability during normal usage.
Visualizations
Caption: HPLC analytical workflow from sample preparation to final report generation.
Caption: Inter-relationships of key HPLC method validation parameters.
Conclusion
This application note details a specific, robust, and reliable RP-HPLC method for the quantitative analysis of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride. The method has been successfully developed and validated in accordance with current ICH guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. The provided protocol is suitable for routine quality control analysis in both research and industrial settings, ensuring the integrity and quality of the analyte.
References
-
International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
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Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
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PubMed. (n.d.). HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. [Link]
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PubChem. (n.d.). 2-(2-Aminoethylthio)benzoic acid. [Link]
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INIS-IAEA. (n.d.). Exploring the sulfur species in wine by HPLC-ICPMS/MS. [Link]
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ResearchGate. (2025). Determination of Elemental Sulfur in Bottom Sediments Using High-Performance Liquid Chromatography. [Link]
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ACS Publications. (2002). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. [Link]
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Royal Society of Chemistry. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. [Link]
-
Chemsrc. (2025). 2-((2-aminoethyl)thio)benzoic acid. [Link]
-
Asian Journal of Pharmaceutical Analysis. (2017). UHPLC: Applications in Pharmaceutical Analysis. [Link]
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PMC - NIH. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]
-
ScienceDirect. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. [Link]
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Application Notes and Protocols: Investigating 2-[(2-aminoethyl)thio]benzoic acid hydrochloride in Enzyme Inhibition Assays
Introduction: The Therapeutic Potential of Sulfur-Containing Scaffolds
In the landscape of modern drug discovery, the strategic design of small molecule enzyme inhibitors remains a cornerstone of therapeutic development. Within this pursuit, molecules incorporating sulfur-containing functional groups, such as thioethers, have garnered significant interest due to their diverse biological activities and versatile roles in molecular interactions.[1][2] The thioether linkage, in particular, is a key structural motif found in numerous approved pharmaceuticals, contributing to metabolic stability and specific binding affinities.[3] When combined with other pharmacophoric elements like a benzoic acid moiety, these compounds present a compelling scaffold for targeting a range of enzymes.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential application of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride in enzyme inhibition assays. While direct literature on the specific enzymatic targets of this compound is limited, its structural features—namely the carboxylic acid, thioether, and amino groups—suggest a plausible role as an inhibitor of metalloproteases.[4] This application note will, therefore, focus on a proposed mechanism of action against this enzyme class and provide a comprehensive, adaptable protocol for screening and characterization.
Proposed Mechanism of Action: A Focus on Metalloprotease Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix.[5] Their dysregulation is implicated in numerous pathologies, including arthritis, cancer, and cardiovascular diseases, making them prime targets for therapeutic intervention.[4] A common strategy for inhibiting MMPs involves the use of small molecules that chelate the catalytic zinc ion in the enzyme's active site.[5]
We hypothesize that 2-[(2-aminoethyl)thio]benzoic acid hydrochloride may function as a metalloprotease inhibitor through a similar mechanism. The key functional groups of the molecule are proposed to interact with the enzyme's active site as follows:
-
Carboxylic Acid: This group is a well-established zinc-binding moiety in many MMP inhibitors.[4][6] It is proposed to act as a bidentate chelator, coordinating with the catalytic Zn²⁺ ion and displacing a water molecule essential for catalysis.
-
Thioether Linkage: The thioether group can contribute to the binding affinity and selectivity of the inhibitor by forming hydrophobic or other non-covalent interactions within the enzyme's substrate-binding pockets.
-
Aminoethyl Side Chain: This flexible, positively charged group can extend into other specificity pockets of the active site, forming ionic or hydrogen bonds with amino acid residues and further anchoring the inhibitor.
This proposed binding mode would effectively block substrate access to the catalytic zinc ion, thereby inhibiting the enzyme's proteolytic activity.
Caption: General workflow for the enzyme inhibition assay.
Part 3: Data Analysis and Interpretation
-
Calculate Initial Velocity (V₀): For each well, determine the initial rate of reaction by performing a linear regression on the initial linear phase of the fluorescence vs. time plot. The slope of this line represents the initial velocity (V₀).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of enzyme inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Determine Mode of Inhibition (Optional): To determine the kinetic mode of inhibition, repeat the assay using multiple substrate concentrations in the presence of different fixed concentrations of the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
Trustworthiness and Self-Validation: Critical Considerations
To ensure the reliability and trustworthiness of the experimental results, every protocol must be a self-validating system. [7]Key controls and considerations include:
-
Positive and Negative Controls: The inclusion of a known inhibitor (positive control) and a vehicle-only control (negative control) is essential to validate the assay's performance and to define the dynamic range of the measurement.
-
Substrate and Enzyme Titration: Prior to inhibitor screening, it is crucial to determine the optimal concentrations of both the enzyme and the substrate to ensure the assay is running under initial velocity conditions.
-
Time-Dependent Inhibition: Some inhibitors exhibit time-dependent binding. The pre-incubation step is critical, and its duration may need to be optimized.
-
Compound Interference: At high concentrations, some compounds can interfere with the assay signal (e.g., auto-fluorescence). It is advisable to run a control plate with the inhibitor and substrate but without the enzyme to check for such effects.
References
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A standard operating procedure for an enzymatic activity inhibition assay. Eur Biophys J. 2021;50(3-4):345-352. [Link]
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Vafadari, R., et al. Challenges in Matrix Metalloproteinases Inhibition. Molecules. 2020;25(21):5173. [Link]
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Thioethers: An Overview. Current Drug Targets. 2022;23(2):170-219. [Link]
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Martel-Pelletier, J., et al. Metalloproteases and inhibitors in arthritic diseases. Best Pract Res Clin Rheumatol. 2001;15(5):805-29. [Link]
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Discovery of Potent, Selective, and Orally Active Carboxylic Acid Based Inhibitors of Matrix Metalloproteinase-13. J Med Chem. 2009;52(11):3523-38. [Link]
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Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Anal Chim Acta. 2018;1025:12-26. [Link]
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Substrate Pathways and Mechanisms of Inhibition in the Sulfur Oxygenase Reductase of Acidianus Ambivalens. J Biol Chem. 2011;286(18):16095-103. [Link]
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Redox regulation of enzymes involved in sulfate assimilation and in the synthesis of sulfur-containing amino acids and glutathione in plants. Front Plant Sci. 2022;13:969300. [Link]
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On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Front Mol Biosci. 2022;9:982956. [Link]
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Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. J Enzyme Inhib Med Chem. 2010;25(5):696-701. [Link]
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Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Iran J Basic Med Sci. 2018;21(11):1148-1155. [Link]
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Discovery of Potent, Selective, and Orally Active Carboxylic Acid Based Inhibitors of Matrix Metalloproteinase-13. J Med Chem. 2009;52(11):3523-38. [Link]
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Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. J Med Chem. 2017;60(17):7465-7478. [Link]
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Full article: Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Taylor & Francis Online. [Link]
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The effects of inhibitors of sulphur-containing amino acid metabolism on the growth of Trichomonas vaginalis in vitro. J Antimicrob Chemother. 1987;19(4):429-37. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Med Chem. 2024;15(2):299-322. [Link]
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Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Molecules. 2017;22(7):1201. [Link]
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Other drugs containing thioethers. ResearchGate. [Link]
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The reaction of benzoic acid derivatives with thiophenyl ethanol. (When... ResearchGate. [Link]
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Biochemistry of Sulfur-Containing Amino Acids. ResearchGate. [Link]
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(PDF) Thioethers: An Overview. ResearchGate. [Link]
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Synthetic developments on the preparation of thioethers via photocatalysis. New J. Chem. 2024;48:47-66. [Link]
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Application Notes & Protocols: A Guide to S63845, a Potent and Selective Mcl-1 Inhibitor for Apoptosis Induction
A Note on the Topic: Initial searches for "2-[(2-aminoethyl)thio]benzoic acid hydrochloride" as a chemical probe did not yield specific, well-documented applications. However, the structural motif of benzoic acid is present in a class of highly relevant chemical probes known as Mcl-1 inhibitors.[1][2][3] This guide will focus on a representative and extensively characterized Mcl-1 inhibitor, S63845 , which serves as an exemplary chemical probe for researchers, scientists, and drug development professionals investigating apoptosis and cancer therapeutics.
Introduction: Targeting Mcl-1 in Cancer Therapy
Myeloid cell leukemia 1 (Mcl-1) is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which are central regulators of the intrinsic apoptosis pathway.[4][5] In healthy cells, a delicate balance between pro-survival and pro-apoptotic proteins dictates cell fate.[4] However, in many cancers, this balance is skewed, with Mcl-1 being frequently overexpressed. This overexpression allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.[6][7] Consequently, Mcl-1 has emerged as a critical target for cancer drug discovery.[7][8]
S63845 is a potent and highly selective small molecule inhibitor of Mcl-1.[9][10][11] It acts as a "BH3 mimetic," binding with high affinity to the BH3-binding groove of Mcl-1, thereby preventing Mcl-1 from sequestering pro-apoptotic proteins like BAX and BAK.[9] The liberation of BAX and BAK leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[6][9][12] The high selectivity of S63845 for Mcl-1 over other Bcl-2 family members like Bcl-2 and Bcl-xL makes it a precise tool for studying Mcl-1-dependent survival mechanisms.[9][11]
Mechanism of Action: S63845-Induced Apoptosis
The mechanism by which S63845 induces apoptosis is a well-defined process central to its function as a chemical probe.
Figure 1: Mechanism of S63845-induced apoptosis.
Quantitative Data: S63845 Specificity and Potency
| Parameter | Value | Target | Notes | Reference |
| Binding Affinity (Kd) | 0.19 nM | Human Mcl-1 | Demonstrates high-affinity binding. | [9][10] |
| IC50 | Submicromolar range | Mcl-1 dependent cell lines | Potent inhibition of cell growth in sensitive lines. | [11][12] |
| Selectivity | No discernible binding | Bcl-2, Bcl-xL | Highly selective for Mcl-1 over other Bcl-2 family members. | [9][11] |
Experimental Protocols
Protocol 1: Determining the IC50 of S63845 in Cancer Cell Lines
Objective: To determine the concentration of S63845 that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Mcl-1 dependent cancer cell line (e.g., multiple myeloma, AML)[9]
-
Complete cell culture medium
-
S63845 (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.
-
Drug Preparation: Prepare a serial dilution of S63845 in complete culture medium. A common starting range is 1 nM to 10 µM.
-
Drug Treatment: Treat the cells with the various concentrations of S63845. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time, typically 48-72 hours.
-
Viability Measurement: Measure cell viability using a luminescent-based assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.[13]
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated controls to determine the percentage of cell viability. Plot the percentage of viability against the log of the S63845 concentration and fit a dose-response curve to calculate the IC50 value.
Figure 2: Workflow for IC50 determination of S63845.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells following treatment with S63845 using flow cytometry.
Background: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[14] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic or necrotic cells.
Materials:
-
Cells treated with S63845 (at a concentration around the IC50) and vehicle control
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[15]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and collect the media containing any floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15][16]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15][16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[15][16]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Protocol 3: Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases-3 and -7 as a marker of apoptosis induction by S63845.
Background: Caspases-3 and -7 are key executioner caspases that are activated during apoptosis and cleave a multitude of cellular substrates.[17][18] Luminescent assays provide a sensitive and high-throughput method to measure their activity.[19][20]
Materials:
-
Cells treated with S63845 and vehicle control in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Assay Reagent (Promega) or similar
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with S63845 at various concentrations or for a time course.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[19]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[18]
-
Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[20]
References
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The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents. (2017). Oncogene. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis. (2009). Molecular and Cellular Biology. [Link]
-
The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. (2016). Nature. [Link]
-
Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis. Taylor & Francis Online. [Link]
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Annexin V Stain Protocol | Flow Cytometry Core | ECU. Brody School of Medicine. [Link]
-
Caspase-3 activity assay. Creative Diagnostics. [Link]
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Caspase Activity Assay. Creative Bioarray. [Link]
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What are Mcl-1 inhibitors and how do they work?. Patsnap Synapse. [Link]
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Mcl-1 expression and JNK activation induces a threshold for apoptosis in Bcl-xL-overexpressing hematopoietic cells. PMC - PubMed Central. [Link]
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Caspase Protocols in Mice. PMC - PubMed Central - NIH. [Link]
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Physiological Functions of Mcl-1: Insights From Genetic Mouse Models. Frontiers. [Link]
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Caspase 3/7 Activity. Protocols.io. [Link]
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Counterscreen for inhibitors of MCL1: fluorescence polarization-based biochemical high throughput dose response assay for inhibitors of BCL2-related protein, long isoform (BCLXL). PubChem. [Link]
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A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In Vitro and In Vivo. AACR Journals. [Link]
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Figure 5, Primary target, biochemical assay (Mcl-1). Probe Reports from the NIH Molecular Libraries Program. [Link]
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Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. NIH. [Link]
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Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. NIH. [Link]
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Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. ACS Publications. [Link]
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(PDF) Development of Mcl-1 Inhibitors for Cancer Therapy. ResearchGate. [Link]
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Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. PubMed. [Link]
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Small molecule Mcl-1 inhibitors for the treatment of cancer. PMC - NIH. [Link]
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Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments. LinkedIn. [Link]
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Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]
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2-(2-Aminoethylthio)benzoic acid | C9H11NO2S | CID 425348. PubChem. [Link]
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4-(2-Amino-ethyl)benzoic acid hydrochloride. Chem-Impex. [Link]
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2-((2-Aminophenyl)thio)benzoic acid | C13H11NO2S | CID 10955828. PubChem. [Link]
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Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer. PubMed. [Link]
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Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells. MDPI. [Link]
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Application Notes and Protocols for Cell-Based Assays Involving 2-[(2-aminoethyl)thio]benzoic acid hydrochloride
Introduction: Unveiling the Potential of a Novel Thiobenzoic Acid Derivative
2-[(2-aminoethyl)thio]benzoic acid hydrochloride is a molecule of interest for researchers in drug discovery and chemical biology. Its structure, featuring a thiobenzoic acid core, suggests potential interactions with a variety of biological targets. Notably, this scaffold is related to precursors of phenothiazines, a class of compounds known for a wide range of biological activities, including anticancer and antimicrobial properties.[1] This document provides a detailed guide for researchers initiating studies with this compound, proposing a potential mechanism of action and offering a robust, adaptable protocol for a foundational cell-based assay.
Given the novelty of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride in cell-based applications, this guide is built upon established principles for analogous compounds. The protocols herein are designed to be a validated starting point, empowering researchers to customize and optimize their experimental designs.
Hypothesized Mechanism of Action: Targeting the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of cellular processes including inflammation, immune responses, cell proliferation, and survival.[2][3] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers.[4] Structurally related compounds, such as phenothiazine derivatives, have been shown to exert anticancer effects by modulating key signaling pathways, including those that intersect with NF-κB.[5][6]
We hypothesize that 2-[(2-aminoethyl)thio]benzoic acid hydrochloride may act as an inhibitor of the canonical NF-κB signaling pathway. In this pathway, a variety of stimuli, such as pro-inflammatory cytokines (e.g., TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimers (typically p50/p65), allowing them to translocate to the nucleus and activate the transcription of target genes. These genes encode proteins involved in inflammation, cell survival, and proliferation.[7][8]
By potentially interfering with a component of this cascade—for instance, the activity of the IKK complex or the degradation of IκBα—2-[(2-aminoethyl)thio]benzoic acid hydrochloride could prevent NF-κB nuclear translocation, thereby suppressing the expression of pro-inflammatory and pro-survival genes. This could lead to an anti-inflammatory or an anti-proliferative/pro-apoptotic effect in cancer cells, which often exhibit constitutive NF-κB activation.[2]
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
To investigate the biological activity of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride, a primary screening assay to assess its effect on cell viability and proliferation is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of their viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[11]
Materials and Reagents
-
2-[(2-aminoethyl)thio]benzoic acid hydrochloride
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl Sulfoxide - DMSO)[10]
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Step-by-Step Methodology
1. Cell Seeding: a. Culture the chosen cell line to ~80% confluency. b. Trypsinize and count the cells. c. Dilute the cells in complete medium to a final concentration that will result in 50-60% confluency after 24 hours (typically 5,000-10,000 cells per well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Include wells for "no cell" controls (medium only) to serve as a background blank. f. Incubate the plate for 24 hours at 37°C, 5% CO₂.
2. Compound Preparation and Treatment: a. Prepare a stock solution of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride in a suitable solvent (e.g., sterile water or DMSO). b. Perform a serial dilution of the stock solution in serum-free medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM). c. After 24 hours of cell incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared compound dilutions to the respective wells. e. Include "vehicle control" wells treated with the same concentration of solvent used for the highest compound concentration. f. Include "untreated control" wells with fresh complete medium only. g. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT to visible purple formazan crystals.
4. Solubilization of Formazan: a. Add 100 µL of the solubilization solution to each well. b. To ensure complete dissolution of the formazan crystals, place the plate on an orbital shaker for 15 minutes or incubate overnight at 37°C.[9] Gently pipetting up and down can aid in solubilization.
5. Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise. b. Record the absorbance values within 1 hour of solubilization.[9]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the "no cell" control wells from all other absorbance readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control wells, which represent 100% viability.
-
Percent Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.
-
IC₅₀ Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Key Experimental Parameters and Controls
| Parameter | Recommended Value/Condition | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment and provides a sufficient signal-to-noise ratio. |
| Compound Concentrations | 0.1 µM to 100 µM (log scale) | A wide range is necessary to capture the full dose-response curve and accurately determine the IC₅₀. |
| Incubation Time | 24, 48, 72 hours | Multiple time points help to understand if the compound's effect is acute or requires longer exposure. |
| MTT Incubation | 4 hours | Allows for sufficient formazan production without causing cytotoxicity from the MTT itself. |
| Vehicle Control | Medium + max solvent % | Accounts for any effects of the solvent on cell viability. |
| Untreated Control | Medium only | Represents 100% cell viability under normal growth conditions. |
| Blank Control | Medium only (no cells) | Used for background subtraction to correct for absorbance of the medium and reagents. |
Conclusion and Future Directions
This guide provides a foundational framework for initiating cell-based investigations into the biological effects of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride. By starting with a well-established cytotoxicity assay, researchers can efficiently determine the compound's potency and effective concentration range.
Based on the results of this initial screen, further assays can be employed to elucidate the specific mechanism of action. If the compound demonstrates significant cytotoxicity, subsequent experiments could include:
-
Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining or caspase activity assays to determine if cell death is occurring via apoptosis.
-
NF-κB Translocation Assay: Employing immunofluorescence or a reporter gene assay to directly test the hypothesis that the compound inhibits NF-κB nuclear translocation.
-
Western Blotting: To analyze the phosphorylation status of IKK and IκBα, and the expression levels of NF-κB target genes.
By systematically applying these cell-based assays, the scientific community can build a comprehensive understanding of the therapeutic potential of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride.
References
-
Roche Applied Science. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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Al-Shakliah, N. S., et al. (2025). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. NIH National Library of Medicine. [Link]
-
Al-Shakliah, N. S., et al. (2025). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. PubMed. [Link]
-
Sittampalam, G. S., et al. (Eds.). (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Cheon, J., et al. (2016). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. Cells. [Link]
-
Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. Cancer Discovery. [Link]
-
Medeiros, P. J. M., et al. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Oncology. [Link]
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Medeiros, P. J. M., et al. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. PubMed Central. [Link]
-
Tan, G., et al. (2021). NF‐κB signaling in inflammation and cancer. Signal Transduction and Targeted Therapy. [Link]
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Spantidea, P. I., et al. (2023). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Current Issues in Molecular Biology. [Link]
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Sethi, G., et al. (n.d.). Linking NF-kB to Inflammation and Cancer. Frontiers in Immunology. [Link]
-
Sun, S. C. (2025). NF-κB in inflammation and cancer. Nature Reviews Immunology. [Link]
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High-throughput screening methods for 2-[(2-aminoethyl)thio]benzoic acid derivatives
Application Notes & Protocols
Topic: High-Throughput Screening Methods for 2-[(2-aminoethyl)thio]benzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
A Strategic Guide to Unlocking the Therapeutic Potential of 2-[(2-aminoethyl)thio]benzoic Acid Derivatives via High-Throughput Screening
Authored by: A Senior Application Scientist
Preamble: The Scientific Imperative for Screening 2-[(2-aminoethyl)thio]benzoic Acid Derivatives
The 2-[(2-aminoethyl)thio]benzoic acid scaffold is a compelling starting point for medicinal chemistry campaigns. Its structural features—a thioether linkage connecting a benzoic acid moiety to an aminoethyl group—offer a versatile backbone for generating diverse chemical libraries. Derivatives of closely related structures, such as 2-aminothiazoles and other benzoic acid compounds, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4]
The structural analogy of some benzoic acid derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) provides a strong rationale for investigating their potential as modulators of inflammatory pathways.[3][5] Specifically, the mechanism of action for aspirin and other NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[6][7] This established precedent makes COX enzymes a primary putative target for novel 2-[(2-aminoethyl)thio]benzoic acid derivatives.
High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against specific biological targets or cellular phenotypes.[8][9] This guide provides a strategic framework and detailed protocols for implementing robust HTS campaigns to identify and characterize bioactive derivatives of 2-[(2-aminoethyl)thio]benzoic acid.
Devising the Screening Strategy: From Target Identification to Assay Selection
A successful HTS campaign begins with a clear, logical strategy. For this class of compounds, a two-pronged approach is recommended: a target-based biochemical screen followed by a broader, phenotype-based cell assay. This dual strategy maximizes the chances of identifying potent and specific modulators while also capturing compounds with novel mechanisms of action or favorable cell permeability.
| Screening Approach | Primary Assay | Rationale & Key Insights | Potential Targets/Pathways |
| Target-Based | Biochemical Enzyme Inhibition Assay | Provides direct evidence of compound-target interaction. Mechanistically informative and less prone to off-target effects. | Cyclooxygenase-2 (COX-2), Kinases, Proteases.[10][11] |
| Phenotypic | Cell-Based Functional Assay | Evaluates the effect of compounds in a more physiologically relevant context. Identifies compounds that modulate a specific cellular outcome. | Inflammation, Cytotoxicity, Cell Proliferation, Apoptosis.[12][13] |
Logical Workflow for an HTS Campaign
The following diagram illustrates a typical workflow for screening a library of 2-[(2-aminoethyl)thio]benzoic acid derivatives.
Caption: A comprehensive HTS cascade for identifying and validating novel inhibitors.
Protocol I: Biochemical Screening for COX-2 Inhibitors
This protocol describes a fluorescence-based assay for identifying inhibitors of the COX-2 enzyme, a primary target for anti-inflammatory drugs.[7] Fluorescence assays are widely used in HTS due to their high sensitivity and amenability to automation.[10][11]
Assay Principle
The assay measures the peroxidase activity of COX-2. In this reaction, a fluorogenic substrate is oxidized by the heme component of the peroxidase, producing a highly fluorescent product (resorufin). Active COX-2 inhibitors will block this reaction, resulting in a decrease in the fluorescence signal. This provides a robust and direct measure of enzyme inhibition.
Materials & Reagents
-
Enzyme: Human recombinant COX-2 (e.g., Cayman Chemical, Cat# 60122)
-
Substrate: Arachidonic Acid
-
Detection Reagent: ADHP (10-Acetyl-3,7-dihydroxyphenoxazine)
-
Cofactors: Heme, TPP (Triphenylphosphine)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Positive Control: Celecoxib (a known selective COX-2 inhibitor)
-
Plates: Black, 384-well, low-volume microplates
-
Instrumentation: Plate reader with fluorescence detection (Excitation: 535 nm, Emission: 590 nm)
Step-by-Step Methodology
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of test compounds (dissolved in DMSO) into the assay plates.
-
For control wells, dispense 50 nL of DMSO (negative control) or Celecoxib (positive control). The final concentration of test compounds should be 10 µM.
-
-
Enzyme Preparation & Dispensing:
-
Prepare the COX-2 enzyme solution in cold assay buffer containing Heme and TPP. The final concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Dispense 10 µL of the enzyme solution into each well of the assay plate.
-
Incubate for 15 minutes at room temperature. This pre-incubation step allows the compounds to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation & Detection:
-
Prepare the substrate/detection mix containing Arachidonic Acid and ADHP in assay buffer.
-
Dispense 10 µL of this mix to all wells to start the reaction.
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure proper mixing.
-
-
Signal Readout:
-
Incubate the plate for 20 minutes at 37°C, protected from light.
-
Read the fluorescence intensity using a plate reader (Ex/Em = 535/590 nm).
-
Data Analysis & Quality Control
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Assay Quality (Z'-factor): The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[14] A Z' value between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|
-
SD = Standard Deviation
-
Protocol II: Cell-Based Screening for Anti-Inflammatory Activity
Cell-based assays are crucial for confirming the activity of hits from primary screens in a more biological context.[12][15] This protocol measures the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated human monocytic cells (e.g., THP-1).
Assay Principle
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in immune cells. This response includes the upregulation of COX-2 and subsequent production of prostaglandins like PGE2. Test compounds with anti-inflammatory activity will inhibit this LPS-induced PGE2 production, which can be quantified using a competitive ELISA.
Caption: Inhibition of the LPS-induced inflammatory pathway.
Materials & Reagents
-
Cells: THP-1 human monocytic cell line
-
Stimulant: Lipopolysaccharide (LPS)
-
Culture Medium: RPMI-1640 with 10% FBS
-
Differentiation Agent: Phorbol 12-myristate 13-acetate (PMA)
-
Detection Kit: Prostaglandin E2 (PGE2) ELISA Kit (e.g., Cayman Chemical, Cat# 514010)
-
Plates: 96-well cell culture plates
Step-by-Step Methodology
-
Cell Seeding and Differentiation:
-
Seed THP-1 cells into 96-well plates at a density of 5 x 10^4 cells/well in media containing PMA (100 ng/mL).
-
Incubate for 48 hours to allow cells to differentiate into macrophage-like cells and adhere to the plate.
-
-
Compound Treatment:
-
Carefully remove the PMA-containing medium.
-
Add 100 µL of fresh, serum-free medium containing the test compounds at various concentrations (for dose-response analysis). Include vehicle (DMSO) controls.
-
Pre-incubate with compounds for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Add LPS to each well to a final concentration of 1 µg/mL (except for unstimulated control wells).
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
-
PGE2 Quantification:
-
After incubation, carefully collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis
-
The concentration of PGE2 in each sample is determined from the standard curve generated in the ELISA.
-
Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated (vehicle-treated) control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
A Senior Scientist's Perspective: Ensuring Trustworthiness and Rigor
-
Causality Behind Choices: We choose a biochemical assay first because it is a direct, clean test of a specific hypothesis (e.g., "these compounds inhibit COX-2"). The cell-based assay is secondary because while it's more physiologically relevant, a negative result is ambiguous—it could be due to lack of efficacy, poor cell permeability, or cytotoxicity.
-
Self-Validating Systems: Every plate must contain positive and negative controls. For the COX-2 assay, Celecoxib is our positive control; it must show inhibition. DMSO is the negative control; it must not show inhibition. If these controls fail, the data from that plate is invalid. The Z'-factor quantifies this validity.
-
Beware of False Positives: Thioether-containing compounds can sometimes be prone to non-specific activity or assay interference (e.g., aggregation, redox cycling). Always confirm hits with orthogonal assays (e.g., a different assay format) and ensure dose-dependent activity. A parallel cytotoxicity assay is non-negotiable to ensure that the observed effect in the cell-based screen is not simply due to cell death.
References
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(n.d.). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2012). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Current Organic Chemistry, 16(15), 1830-1854.
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Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
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- Amir, M., et al. (2007). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 15(19), 6439-6447.
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ACS Publications. (n.d.). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Aminoethylthio)benzoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Mechanism of action of aspirin. Retrieved from [Link]
- Mahdi, A. K., & Aljamali, N. M. (2021). Heterocyclic-Derivatives with Aspirin Drug (Synthesis, Characterization, Studying of Its Effect on Cancer Cells). International Journal of Cell Biology and Cellular Processes, 6(2).
- Mitchell, J. A., et al. (1995). Mechanism of action of aspirin-like drugs.
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Arisys. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
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- Cadavid, A. P. (2017).
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Application Notes and Protocols for the Purification of Crude 2-[(2-aminoethyl)thio]benzoic acid hydrochloride by Recrystallization
Abstract
This comprehensive technical guide provides detailed application notes and optimized protocols for the purification of crude 2-[(2-aminoethyl)thio]benzoic acid hydrochloride via recrystallization. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the scientific principles underpinning the selection of appropriate recrystallization techniques and solvent systems. Methodologies for single-solvent and multi-solvent recrystallization are presented, alongside analytical techniques for the rigorous assessment of final product purity. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.
Introduction: The Imperative for Purity
2-[(2-Aminoethyl)thio]benzoic acid hydrochloride is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent or solvent system.[1] The fundamental principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one.[2] By dissolving the crude material in a suitable hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the solution.
This guide provides a systematic approach to developing a robust recrystallization protocol for 2-[(2-aminoethyl)thio]benzoic acid hydrochloride, a compound possessing both a hydrophilic hydrochloride salt and a moderately nonpolar thioether-benzoic acid backbone.
Understanding the Compound: Physicochemical Properties and Potential Impurities
A successful purification strategy begins with a thorough understanding of the target compound's properties and the likely impurities from its synthesis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO₂S | [3] |
| Molecular Weight | 233.71 g/mol | PubChem |
| Appearance | White to off-white solid | General Observation |
| Melting Point | Not available in searched literature. | |
| Solubility (Qualitative) | The free base is soluble in DMSO and anhydrous ethanol. The hydrochloride salt is expected to have good solubility in polar protic solvents like water and lower alcohols, and limited solubility in nonpolar organic solvents.[4] |
Potential Impurities from Synthesis
The synthesis of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride likely involves the reaction of a thiosalicylic acid derivative with an activated aminoethyl precursor, followed by salt formation. Potential impurities may include:
-
Unreacted Starting Materials: Such as thiosalicylic acid or its derivatives.
-
Byproducts of the Thioether Formation: Including disulfide-linked dimers of thiosalicylic acid.
-
Reagents from Salt Formation: Excess hydrochloric acid.
-
Side-Reaction Products: Depending on the specific synthetic route.
The Science of Solvent Selection: A Foundational Pillar
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High Solvating Power for the Target Compound at Elevated Temperatures: To ensure complete dissolution of the crude material.
-
Low Solvating Power for the Target Compound at Low Temperatures: To maximize the recovery of the purified product upon cooling.
-
Favorable Solubility Profile for Impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent should not react with the target compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Safety: The solvent should have a low toxicity and flammability profile.
The logical workflow for selecting an appropriate solvent system is depicted below.
Caption: Logical workflow for solvent system selection.
For a hydrochloride salt of an amino acid derivative, polar protic solvents are a good starting point. The following table provides a preliminary assessment of potential solvents.
| Solvent | Rationale for Consideration | Potential Drawbacks |
| Water | High polarity should effectively dissolve the hydrochloride salt, especially when heated. | May also dissolve polar impurities. High boiling point can make drying difficult. |
| Methanol | Good solvent for many organic salts. Lower boiling point than water facilitates easier drying. | May be too good a solvent even at low temperatures, leading to poor recovery. |
| Ethanol | Similar to methanol but generally a slightly poorer solvent, which can be advantageous for crystallization. | |
| Isopropanol | Lower polarity than methanol and ethanol, potentially offering a better solubility differential between hot and cold conditions. | May have lower solvating power at high temperatures, requiring larger solvent volumes. |
| Aqueous Alcohol Mixtures | Allows for fine-tuning of the solvent polarity to achieve the optimal solubility profile. | The optimal ratio needs to be determined experimentally. |
Experimental Protocols: From Crude Solid to Purified Crystals
The following protocols are designed as a starting point for the purification of crude 2-[(2-aminoethyl)thio]benzoic acid hydrochloride. It is recommended to perform small-scale trials to optimize solvent choice and volumes before proceeding to a larger scale.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found to have a steep solubility curve for the target compound. Aqueous isopropanol is a promising candidate.
Step-by-Step Methodology:
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude 2-[(2-aminoethyl)thio]benzoic acid hydrochloride. Add a minimal amount of the chosen solvent (e.g., 90% isopropanol in water) and a magnetic stir bar.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities that would otherwise contaminate the final product.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Caption: Workflow for single-solvent recrystallization.
Protocol 2: Multi-Solvent (Solvent-Antisolvent) Recrystallization
This technique is useful when the target compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), and both solvents are miscible. A common pair for compounds like the target is ethanol (solvent) and diethyl ether (anti-solvent).
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 2-[(2-aminoethyl)thio]benzoic acid hydrochloride in a minimal amount of the "solvent" (e.g., ethanol) at room temperature or with gentle warming.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" (e.g., diethyl ether) dropwise with stirring until the solution becomes cloudy, indicating the onset of precipitation.
-
Re-dissolution: Add a few drops of the "solvent" back into the mixture until the cloudiness just disappears.
-
Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent slowly evaporates or upon gentle cooling.
-
Isolation and Drying: Isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in the single-solvent protocol.
Purity Assessment: Validating the Success of Purification
The effectiveness of the recrystallization process must be validated through appropriate analytical techniques.
Melting Point Determination
A sharp melting point range that is close to the literature value (if available) is a good indicator of purity. Impurities tend to broaden and depress the melting point range.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) can confirm the structure of the purified compound and detect the presence of proton-bearing impurities. The spectrum of the purified product should show the expected signals with correct integrations and multiplicities, and a significant reduction in signals corresponding to impurities.
-
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule and can be used to identify carbon-containing impurities.
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess purity. The purified compound should appear as a single spot, while impurities may show up as separate spots.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining purity.[6] A reversed-phase HPLC method with UV detection is suitable for this compound. The purity is typically determined by the area percentage of the main peak.
A typical HPLC method would involve:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).
Troubleshooting and Field-Proven Insights
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. Try using a more dilute solution or allowing for slower cooling. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
-
Poor Recovery: Low yield can result from using too much solvent, cooling the solution too quickly, or incomplete precipitation. Ensure the minimum amount of hot solvent is used and allow sufficient time for crystallization at low temperatures.
-
Co-crystallization: In some cases, impurities may co-crystallize with the product. A second recrystallization is often necessary to achieve high purity. The use of a different solvent system for the second recrystallization can be effective.
Conclusion
The recrystallization protocols detailed in this application note provide a robust framework for the purification of crude 2-[(2-aminoethyl)thio]benzoic acid hydrochloride. By understanding the physicochemical properties of the target compound and systematically selecting an appropriate solvent system, researchers can achieve high purity, which is essential for subsequent applications in drug development and scientific research. The combination of optimized recrystallization techniques and rigorous analytical validation ensures the integrity and quality of the purified material.
References
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Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics. Available from: [Link]
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ResearchGate. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Available from: [Link]
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PubMed. Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Available from: [Link]
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ResearchGate. Purification of organic hydrochloride salt?. Available from: [Link]
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PubMed. Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. Available from: [Link]
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PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available from: [Link]
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Taylor & Francis Online. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available from: [Link]
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Chitkara University Publications. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Available from: [Link]
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Application Notes and Protocols for the Derivativation of 2-[(2-aminoethyl)thio]benzoic acid for Structure-Activity Relationship Studies
Introduction
In the landscape of medicinal chemistry and drug discovery, the identification of novel molecular scaffolds that can be readily modified is of paramount importance. 2-[(2-aminoethyl)thio]benzoic acid is one such scaffold, possessing a unique combination of functional groups—a primary amine, a thioether linkage, and a carboxylic acid—all attached to an aromatic core. This arrangement provides multiple strategic points for chemical derivatization, making it an excellent candidate for the construction of compound libraries for structure-activity relationship (SAR) studies. SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, guiding the optimization of lead compounds into potent and selective drug candidates.[1][2]
This guide provides a comprehensive overview of the rationale and methodologies for derivatizing 2-[(2-aminoethyl)thio]benzoic acid. It offers detailed, field-tested protocols for the modification of the primary amine and carboxylic acid moieties, explains the reasoning behind experimental choices, and outlines a systematic workflow for a successful SAR campaign.
Overview of Derivatization Strategies
The 2-[(2-aminoethyl)thio]benzoic acid core offers three primary sites for diversification. Each site allows for the modulation of different physicochemical properties, such as polarity, hydrogen bonding capacity, basicity, and steric bulk, which are critical for optimizing a molecule's interaction with a biological target.
-
Amino Group (R¹): Modification at this site can alter the molecule's basicity and introduce groups that can participate in hydrogen bonding or ionic interactions. Common modifications include N-acylation and N-alkylation.
-
Carboxylic Acid Group (R²): Derivatization of the carboxyl group, typically to form esters or amides, is a classic strategy to modulate lipophilicity, which can significantly impact cell permeability and pharmacokinetic properties.[3]
-
Aromatic Ring (R³): While more synthetically challenging, modification of the benzene ring through electrophilic aromatic substitution can introduce substituents that alter the electronic properties and steric profile of the scaffold.
The following diagram illustrates these key points of diversification on the core scaffold.
Caption: Key diversification points on the 2-[(2-aminoethyl)thio]benzoic acid scaffold.
Section 1: Derivatization of the Amino Group
Rationale
The primary amino group is a key interaction point, often involved in forming salt bridges or hydrogen bonds with biological targets. Modifying this group allows researchers to probe the importance of its basicity and hydrogen-bond donating capacity for biological activity.
Protocol 1.1: N-Acylation to Form Amides
N-acylation converts the basic primary amine into a neutral amide. This transformation eliminates the positive charge at physiological pH and introduces a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H). This protocol describes a general procedure using an acyl chloride.
Objective: To synthesize an N-acyl derivative of 2-[(2-aminoethyl)thio]benzoic acid.
Materials:
-
2-[(2-aminoethyl)thio]benzoic acid hydrochloride
-
Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend 2-[(2-aminoethyl)thio]benzoic acid hydrochloride (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add the base (e.g., TEA, 2.2 eq) dropwise to the stirred suspension. The first equivalent of base neutralizes the HCl salt, and the second neutralizes the HCl generated during the acylation.
-
Acylation: Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. The formation of a precipitate (triethylammonium chloride) is typically observed.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[6] This sequence removes excess base, unreacted starting material, and residual aqueous components.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the final N-acyl derivative.
Causality: The use of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] The aqueous workup sequence is designed to systematically remove impurities based on their acid-base properties.
Section 2: Derivatization of the Carboxylic Acid Group
Rationale
The carboxylic acid group is typically ionized at physiological pH, making it highly polar. Converting it to a less polar ester or a neutral amide can dramatically increase a compound's ability to cross cell membranes. This is a fundamental strategy in drug design to improve oral bioavailability.
Protocol 2.1: Acid-Catalyzed Esterification
Fischer-Speier esterification is a classic method to convert carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.[7][8]
Objective: To synthesize a methyl or ethyl ester derivative of 2-[(2-aminoethyl)thio]benzoic acid.
Materials:
-
2-[(2-aminoethyl)thio]benzoic acid hydrochloride
-
Methanol or Ethanol (as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) (catalytic amount)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve or suspend 2-[(2-aminoethyl)thio]benzoic acid hydrochloride (1.0 eq) in an excess of the desired alcohol (e.g., methanol).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add the acid catalyst (e.g., a few drops of concentrated H₂SO₄) to the stirred mixture.[9]
-
Heating: Heat the reaction mixture to reflux (approximately 65 °C for methanol) for 4-8 hours, or until TLC analysis indicates the consumption of the starting material. The reaction is reversible, so using a large excess of alcohol drives the equilibrium towards the product.[7]
-
Neutralization: After cooling to room temperature, carefully neutralize the mixture by slowly adding it to a stirred, chilled solution of saturated aqueous NaHCO₃. Be cautious as CO₂ evolution will occur.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ester by silica gel column chromatography.
Causality: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[9]
Protocol 2.2: Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine requires a coupling reagent to activate the carboxyl group. Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used for their efficiency and mild reaction conditions.[10]
Objective: To synthesize an amide derivative by coupling the carboxylic acid with a primary or secondary amine.
Materials:
-
2-[(2-aminoethyl)thio]benzoic acid (esterified or with the amino group protected)
-
Amine of choice (R-NH₂) (1.1 eq)
-
EDC (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or DCM
-
Water, Ethyl Acetate, 1 M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Na₂SO₄
Note: The primary amine of the starting material must be protected (e.g., as a Boc-carbamate) before performing this reaction to prevent intramolecular or intermolecular polymerization.
Procedure:
-
Reaction Setup: Dissolve the N-protected 2-[(2-aminoethyl)thio]benzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Base and Coupling Reagent: Add DIPEA (3.0 eq) to the mixture. Cool to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. The final step would be the deprotection of the amino group if required.
Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can racemize or undergo side reactions. HOBt is added to trap this intermediate, forming an activated ester that is more stable and reacts cleanly with the amine to form the desired amide bond with minimal side products.[10]
Section 3: Structure-Activity Relationship (SAR) Workflow
Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity and establish an SAR. This is an iterative process that guides the design of the next generation of compounds.
The workflow diagram below illustrates this cyclical process.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Data Presentation for SAR Analysis
Systematic organization of the synthetic and biological data is crucial for discerning meaningful trends. A well-structured table allows for easy comparison between analogs.
| Compound ID | R¹ Group | R² Group | Molecular Weight | LogP (calc.) | IC₅₀ (µM) |
| Scaffold | -NH₂ | -COOH | 211.27 | 1.55 | >100 |
| 1a | -NH-C(O)CH₃ | -COOH | 253.31 | 1.62 | 55.4 |
| 1b | -NH-C(O)Ph | -COOH | 315.38 | 3.01 | 23.1 |
| 2a | -NH₂ | -COOCH₃ | 225.30 | 2.12 | 89.7 |
| 3a | -NH-C(O)CH₃ | -COOCH₃ | 267.34 | 2.19 | 15.2 |
| 3b | -NH-C(O)Ph | -COOCH₃ | 329.41 | 3.58 | 5.8 |
Note: Data presented are hypothetical and for illustrative purposes only.
From this hypothetical data, a preliminary SAR can be derived:
-
N-Acylation improves activity: Both acetyl (1a) and benzoyl (1b) groups at R¹ increase potency compared to the parent scaffold.
-
Esterification has a modest effect: Converting the carboxylic acid to a methyl ester (2a) provides a small improvement.
-
Combined modifications are synergistic: The most potent compounds (3a and 3b) have modifications at both the R¹ and R² positions, suggesting that reducing polarity at both sites is beneficial for activity. The larger, more lipophilic benzoyl group at R¹ (3b) is more favorable than the smaller acetyl group (3a).
Conclusion
The 2-[(2-aminoethyl)thio]benzoic acid scaffold represents a versatile and promising starting point for the development of new therapeutic agents. Its multiple functional groups provide fertile ground for chemical exploration. By systematically applying the derivatization protocols outlined in this guide—N-acylation, esterification, and amide coupling—researchers can efficiently generate libraries of analogs. When coupled with a rigorous biological evaluation and a cyclical SAR workflow, these efforts can lead to the identification of compounds with significantly enhanced potency and optimized drug-like properties. The key to a successful SAR campaign lies not just in the synthesis but in the logical analysis of the resulting data to inform the next round of molecular design.
References
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-
Onyegbule, F. A., et al. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Journal of the Nigerian Society of Physical Sciences. Retrieved from [Link]
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Wagh, S. B., & Ragit, S. S. (2020). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Research Trend. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride. BenchChem.
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Weber, K. H., et al. (1985). Structure-activity relationships in thienodiazepine and benzodiazepine derivatives. PubMed. Retrieved from [Link]
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Heravi, M. M., et al. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Brazilian Chemical Society. Retrieved from [Link]
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Phukan, P., & Sudalai, A. (2004). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications. Retrieved from [Link]
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Helonde, J. B., et al. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica. Retrieved from [Link]
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Kaur, R., et al. (2016). 1,5-Benzothiazepine: Bioactivity and targets. ResearchGate. Retrieved from [Link]
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Lund, G., & Knudsen, K. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Sgyl, G., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Retrieved from [Link]
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Kamal, A., & Shaikh, A. M. (2018). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Retrieved from [Link]
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Clark, J. (2023). Making Esters From Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
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Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
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Sharma, G., & Kumar, R. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation in Small Molecule Synthesis. BenchChem.
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Lund, G., & Knudsen, K. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Retrieved from [Link]
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Li, Y., et al. (2023). Conversion of Carboxylic Acids into Esters without Use of Alcohols. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2011). Facile Amide Formation via S-Nitrosothioacids. Organic Letters. Retrieved from [Link]
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Lund, G., & Knudsen, K. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]
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Asif, M. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Retrieved from [Link]
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Al-Khafaji, Y. A. M. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. ResearchGate. Retrieved from [Link]
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Talley, J. J., et al. (2012). Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Savini, L., et al. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. PubMed. Retrieved from [Link]
-
Ngemenya, M. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Developing Drugs. Retrieved from [Link]
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Rashad, A. A., et al. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. Retrieved from [Link]
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Ngemenya, M. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 3-(2-oxo-2H-chromen-3-yl)benzoic Acid for Enhanced. BenchChem.
-
Weng, J., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science. Retrieved from [Link]
-
Liu, H., et al. (2009). Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: development of potential substrate-specific ERK1/2 inhibitors. PubMed. Retrieved from [Link]
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Application Note & Protocol Guide: Formulation of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q₀) for In-Vivo Animal Studies
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a detailed framework for the formulation of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone (CAS 605-94-7), also known as Coenzyme Q₀, for in-vivo animal studies. As a lipophilic compound with poor aqueous solubility, achieving consistent and adequate bioavailability is a primary challenge for preclinical evaluation.[1][2] This document outlines pre-formulation considerations, provides validated protocols for creating stable suspensions and solutions, and discusses best practices for administration and handling. The methodologies described are grounded in established principles for formulating poorly water-soluble compounds to ensure scientific rigor and reproducibility.[3][4]
Introduction: The Challenge of Poor Solubility
Therefore, the primary objective of formulation development for in-vivo studies is to create a delivery system that enhances the solubility and/or dissolution rate of the active pharmaceutical ingredient (API) in the gastrointestinal tract. This guide will focus on practical, commonly used approaches for preclinical animal studies, particularly for oral gavage administration in rodent models.
Pre-Formulation Analysis: The Foundation of Rational Formulation Design
Before embarking on formulation, a thorough understanding of the API's physicochemical properties is critical. This data informs the selection of an appropriate vehicle system.
Key Physicochemical Parameters
A summary of essential data for 2,3-Dimethoxy-5-methyl-1,4-benzoquinone is presented below.
| Property | Value / Observation | Implication for Formulation |
| Chemical Name | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | Also known as Coenzyme Q₀. |
| CAS Number | 605-94-7 | Note: The requested CAS 14943-94-3 is not consistently associated with this compound in scientific literature. This guide focuses on the well-characterized Coenzyme Q₀. |
| Appearance | Orange to red crystalline powder or needles.[7] | Visual confirmation of API. |
| Melting Point | 58°C to 62°C.[7] | Indicates a stable crystalline solid at room temperature. |
| Aqueous Solubility | Poorly soluble. | The primary challenge to address. |
| Organic Solvent Solubility | Soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[8] | These can be used as primary solvents in co-solvent systems. |
Causality in Vehicle Selection
The choice of a formulation vehicle is a critical decision driven by the API's properties and the study's objectives. For a poorly soluble, lipophilic compound like Coenzyme Q₀, the goal is to either create a true solution or a stable, uniform suspension to ensure consistent dosing.
Diagram: Decision Workflow for Vehicle Selection
Caption: A simplified decision tree for selecting an appropriate formulation strategy.
Experimental Protocols: Step-by-Step Methodologies
The following protocols are standard, field-proven methods for preparing formulations for oral gavage in rodents. It is imperative to prepare these formulations fresh daily to minimize the risk of API degradation or crystallization.[3]
Protocol 1: Co-Solvent Solution for Low Doses
This approach is suitable when the required dose can be fully dissolved in a tolerable volume of a co-solvent mixture. A common and effective vehicle is a combination of DMSO, PEG 400, Tween 80, and saline.[9]
Rationale:
-
DMSO: A powerful organic solvent that can dissolve many hydrophobic compounds.[10] Its concentration should be minimized due to potential toxicity and pharmacological effects.[11]
-
PEG 400: A water-miscible co-solvent that improves solubility and is generally well-tolerated.[10]
-
Tween 80: A non-ionic surfactant that enhances wettability and prevents precipitation upon dilution in the aqueous environment of the stomach.
-
Saline: The aqueous component, making the final formulation isotonic and reducing tissue irritation.[10]
Step-by-Step Protocol:
-
Preparation: Weigh the required amount of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone into a sterile glass vial.
-
Primary Solubilization: Add the required volume of DMSO to the vial. Vortex for 5-10 minutes until the compound is completely dissolved. A brief, gentle warming in a water bath (37°C) can aid dissolution.
-
Addition of Co-solvents: Sequentially add PEG 400 and Tween 80 to the solution, vortexing for 1-2 minutes after each addition to ensure homogeneity.
-
Final Dilution: Slowly add the saline to the organic mixture while vortexing to prevent precipitation. The final solution should be clear.
-
Final Check: Visually inspect the final formulation for any signs of precipitation or phase separation.
Example Formulation Ratios:
| Component | Ratio for Normal Mice[9] | Ratio for Sensitive/Weak Mice[9] |
| DMSO | 10% | 2% |
| PEG 400 | 40% | 40% |
| Tween 80 | 5% | 5% |
| Saline | 45% | 53% |
Protocol 2: Oil-Based Solution/Suspension
For highly lipophilic compounds, an oil-based vehicle can be highly effective. Corn oil is a common and well-tolerated choice.[11]
Rationale:
-
Oils can solubilize lipophilic compounds, and the formulation can improve absorption via lymphatic pathways.
-
This is often a simpler alternative to multi-component co-solvent systems, especially if a low dose is effective.[9]
Step-by-Step Protocol:
-
Preparation: Weigh the required amount of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone into a sterile glass vial.
-
Initial Wetting (Optional but Recommended): Add a small amount of DMSO (e.g., 10% of the final volume) to first dissolve the compound. This creates a stock solution.[9]
-
Dilution in Oil: Add the corn oil to the vial containing the API (or the DMSO stock).
-
Homogenization: Vortex vigorously for 10-15 minutes. If creating a suspension, sonication in a bath sonicator may be required to ensure a fine, uniform particle distribution.
-
Final Check: The formulation should appear as a clear solution or a uniform, milky suspension. Ensure there is no visible clumping or rapid sedimentation.
Protocol 3: Aqueous Suspension with Suspending Agent
When higher doses are required that cannot be achieved with solutions, a suspension is the most practical approach.
Rationale:
-
Carboxymethylcellulose Sodium (CMC-Na): A viscosity-enhancing agent that slows the sedimentation of drug particles, ensuring dose uniformity. A 0.5% (w/v) solution is a standard starting point.
-
Tween 80: A wetting agent is crucial to prevent the hydrophobic API particles from clumping together in the aqueous vehicle.
Step-by-Step Protocol:
-
Prepare Vehicle: Prepare a 0.5% (w/v) CMC-Na solution in sterile water. Stir until fully dissolved (this may take several hours). Add 0.1% to 0.5% (v/v) Tween 80 to the CMC-Na solution and mix well.
-
Weigh API: Weigh the required amount of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone into a sterile mortar or glass vial.
-
Create a Paste: Add a small volume of the vehicle to the API powder and triturate with a pestle (or vortex) to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles.
-
Geometric Dilution: Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition until the final desired volume and concentration are reached.
-
Homogenization: Maintain continuous stirring or vortexing until administration to ensure the suspension is uniform.
Diagram: Workflow for Aqueous Suspension Preparation
Caption: Step-by-step process for preparing a uniform aqueous suspension.
Administration and Best Practices
-
Route of Administration: Oral gavage is a common and precise method for administering liquid formulations to rodents.[12] Personnel must be properly trained to perform this technique to avoid animal stress and injury.[13]
-
Dose Volume: For mice, a typical oral gavage volume is 5-10 mL/kg. This should be confirmed with your institution's IACUC guidelines.
-
Dose Uniformity: For suspensions, it is critical to vortex the formulation immediately before drawing each dose into the syringe to ensure the animal receives the correct amount of API.
-
Voluntary Oral Administration: For certain studies, mixing the compound with palatable foods like honey, peanut butter, or condensed milk can be an alternative to gavage, reducing animal stress.[13][14] However, the stability and homogeneity of the API in these matrices must be validated.
Conclusion
The successful in-vivo evaluation of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone hinges on the selection and careful preparation of an appropriate formulation. Due to its poor aqueous solubility, standard approaches include co-solvent solutions for lower doses and stabilized aqueous suspensions for higher dose requirements. The protocols provided in this guide offer robust starting points for developing a dosing vehicle that ensures consistent and reliable drug exposure, thereby generating high-quality, reproducible preclinical data. All animal procedures should be conducted in accordance with approved institutional guidelines.[12]
References
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Sustainable Routes to a Soluble Anthelmintic Thiabendazole Organic Salt. MDPI. Available at: [Link]
-
In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. National Institutes of Health (NIH). Available at: [Link]
-
Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. Available at: [Link]
-
Synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone: A Key Fragment in Coenzyme-Q Series. ResearchGate. Available at: [Link]
-
Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. Available at: [Link]
-
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. National Institutes of Health (NIH). Available at: [Link]
-
Characterization of ovarian cancer cell lines as in vivo models for preclinical studies. National Institutes of Health (NIH). Available at: [Link]
-
58 questions with answers in ORAL GAVAGE. ResearchGate. Available at: [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available at: [Link]
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-
Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. Available at: [Link]
-
What's the best vehicle to deliver an insoluble compound in vivo? ResearchGate. Available at: [Link]
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Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]
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China Isobornyl-methacrylate-7534-94-3-IBOMA factory and manufacturers. Unilong. Available at: [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Institutes of Health (NIH). Available at: [Link]
-
Oral Dosing. Animal Welfare Institute. Available at: [Link]
-
Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone. CNKI. Available at: [Link]
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Troubleshooting & Optimization
Identifying degradation products of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride
Technical Support Center: 2-[(2-aminoethyl)thio]benzoic acid hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-[(2-aminoethyl)thio]benzoic acid hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions for researchers and professionals working with this compound. Our goal is to equip you with the scientific understanding and practical methodologies to anticipate and resolve challenges in your experiments, ensuring the integrity and success of your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during the handling, storage, and analysis of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride. Each issue is followed by a discussion of potential causes and a step-by-step guide to investigation and resolution.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis of a Freshly Prepared Sample Solution
Question: I've just prepared a solution of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride for analysis, but my chromatogram shows several small, unexpected peaks alongside the main analyte peak. What could be the cause?
Expert Analysis: The presence of unexpected peaks in a freshly prepared sample can be attributed to several factors, including impurities from the synthesis process or on-the-fly degradation in the analytical mobile phase. 2-[(2-aminoethyl)thio]benzoic acid hydrochloride possesses functional groups—a thioether, a primary amine, and a carboxylic acid—that make it susceptible to certain reactions.[1][2]
Possible Causes and Investigation:
-
Process-Related Impurities: The synthesis of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride can result in residual starting materials, intermediates, or by-products.[2][3]
-
Mobile Phase-Induced Degradation: Certain mobile phase conditions can induce degradation of the analyte on the column or in the autosampler. For example, a mobile phase with a high pH could potentially promote oxidation.
Troubleshooting Workflow:
Caption: Predicted oxidative degradation pathway.
Recommended Actions:
-
Perform a Forced Degradation Study: To definitively identify the degradation products, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions. [4][5]* Optimize Storage Conditions: Based on the results, optimize your storage conditions. This may include storing solutions at lower temperatures, protecting them from light, and using de-gassed solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-[(2-aminoethyl)thio]benzoic acid hydrochloride in its solid form and in solution?
A1:
-
Solid Form: Store the solid compound in a tightly sealed container, protected from light, and in a cool, dry place. A desiccator can be used to minimize moisture exposure.
-
Solution Form: Prepare solutions fresh whenever possible. If storage is necessary, store solutions at 2-8°C, protected from light in amber vials. For longer-term storage, consider freezing at -20°C or below. Use high-purity, de-gassed solvents to minimize oxidative degradation.
Q2: How can I set up a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities. [6][7]Here is a general protocol for developing such a method:
Experimental Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 column is a good starting point for this moderately polar compound.
-
Mobile Phase Selection:
-
Aqueous Phase (A): Start with a buffered aqueous phase, for example, 10 mM ammonium acetate or phosphate buffer, with a pH in the range of 3-6.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of the polar parent compound from potentially more or less polar degradation products.
-
Initial Gradient: Start with a low percentage of organic phase (e.g., 5-10%) and gradually increase it to a high percentage (e.g., 90-95%) over 20-30 minutes.
-
-
Detection: Use a UV detector. Scan the UV spectrum of the parent compound to determine the optimal wavelength for detection. A photodiode array (PDA) detector is highly recommended to assess peak purity. [8]5. Forced Degradation and Method Validation: Perform a forced degradation study (see protocol below) and inject the stressed samples. The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak and from each other. [9] Q3: What are the typical conditions for a forced degradation study of this compound?
A3: A forced degradation study should be conducted to identify the likely degradation products and establish the degradation pathways. [4]The following conditions are a good starting point:
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products. [10] Summary of Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 24 hours |
| Oxidation | 3% H₂O₂ at room temperature | 24 hours |
| Thermal | 105°C (solid state) | 24 hours |
| Photolytic | 1.2 million lux hours and 200 Wh/m² UV | As needed |
Workflow for Forced Degradation Study and Analysis:
Sources
- 1. 2-(2-Aminoethylthio)benzoic acid | C9H11NO2S | CID 425348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. granthaalayahpublication.org [granthaalayahpublication.org]
- 8. Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method | CoLab [colab.ws]
- 9. arabjchem.org [arabjchem.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 4-Dimethylamino-1,2-dithiolane
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and purification of 4-Dimethylamino-1,2-dithiolane. This guide is designed to provide in-depth, practical advice to navigate the common challenges associated with the synthesis and purification of this and structurally related compounds. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven laboratory practices to ensure you can achieve the desired purity and stability for your compound.
Introduction: The Challenge of Purifying 4-Dimethylamino-1,2-dithiolane
4-Dimethylamino-1,2-dithiolane, also known as Nereistoxin, presents a unique set of purification challenges due to its bifunctional nature. The presence of a basic tertiary amine and a potentially unstable 1,2-dithiolane ring requires careful selection of purification methods to avoid product degradation while effectively removing impurities. Common issues include strong interactions with acidic stationary phases like silica gel, potential for auto-polymerization, and the formation of various synthesis-related byproducts.[1][2] This guide provides a structured approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-Dimethylamino-1,2-dithiolane?
A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, several classes of impurities are commonly encountered:
-
Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, you may have residual starting materials.
-
Reaction Byproducts: Side reactions can lead to a variety of impurities. For instance, in syntheses involving the formation of the dithiolane ring, elimination byproducts or incompletely cyclized intermediates can be present.[2] If the synthesis involves alkylation of a secondary amine, you might find under- or over-alkylated species.
-
Oxidized Species: The dithiolane ring can be susceptible to oxidation, leading to the formation of sulfoxides or other related species.
-
Polymeric Material: 1,2-dithiolanes, particularly those with less substitution, can be prone to auto-polymerization, which presents as an insoluble or high molecular weight impurity.[2]
-
Reagents and Solvents: Residual reagents, catalysts, and solvents from the reaction and workup are also common impurities.
| Impurity Class | Common Examples | Origin |
| Starting Materials | Precursors to the dithiolane ring or the aminating agent. | Incomplete reaction. |
| Byproducts | Elimination products, incompletely cyclized intermediates, over/under-alkylated amines. | Side reactions during synthesis. |
| Degradation Products | Sulfoxides, polymeric disulfides. | Oxidation or instability of the dithiolane ring.[2] |
| Process-Related | Residual solvents, coupling agents, bases (e.g., triethylamine). | Reaction and workup steps. |
Q2: What is the first step I should take to purify my crude product?
A2: Before attempting chromatographic purification, it is highly recommended to perform a preliminary purification using a liquid-liquid extraction based on the basicity of your target compound. An acid-base extraction can effectively remove non-basic organic impurities.
The rationale is to protonate the tertiary amine with an aqueous acid (e.g., 1M HCl), rendering it water-soluble. Neutral organic impurities will remain in the organic phase and can be washed away. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) will deprotonate your compound, allowing it to be extracted back into an organic solvent. This simple and scalable procedure can significantly improve the purity of your material before chromatography.[3][4]
Q3: My compound is streaking on a silica gel TLC plate. How do I choose the right chromatographic technique?
A3: The streaking you are observing is a classic sign of a strong interaction between the basic tertiary amine and the acidic silanol groups on the surface of standard silica gel.[1][5] This can lead to poor separation, broad peaks, and even irreversible adsorption of your product onto the column. You have several options to mitigate this issue:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your mobile phase.[1] These additives compete with your compound for binding to the acidic sites on the silica, leading to improved peak shape and resolution.
-
Use of an Amine-Functionalized Stationary Phase: A more robust solution is to use an amine-functionalized silica gel (KP-NH).[1] This stationary phase has a basic surface that minimizes the unwanted interactions with basic analytes, often resulting in excellent separation without the need for mobile phase additives.[1]
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., on a C18 column) can be an excellent alternative.[5] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and gives sharp peaks.
Q4: My purified compound seems to be degrading upon storage. What should I do?
A4: The instability of 1,2-dithiolanes is a known issue, often manifesting as polymerization.[2] Additionally, tertiary amines can be susceptible to oxidation. To improve stability:
-
Convert to a Salt: Free bases of amines are often less stable than their corresponding salts. Consider converting your purified compound to a salt, such as a hydrochloride or oxalate salt, for long-term storage.[6][7] This can improve crystallinity and reduce susceptibility to degradation.
-
Storage Conditions: Store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light.
-
Solvent Choice: If storing in solution, use aprotic solvents and ensure they are degassed to remove oxygen. Some 1,2-dithiolanes are noted to be stable for weeks when stored in solution.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 4-Dimethylamino-1,2-dithiolane.
Caption: Troubleshooting Decision Tree for Purification Issues.
Issue: My compound streaks or does not move from the baseline on a silica gel TLC/column.
-
Causality: As discussed in the FAQ, this is due to the strong interaction between the basic amine and acidic silica.
-
Solution:
-
Immediate Fix for TLC: Prepare a new TLC developing chamber with an eluent containing 1% triethylamine. You should see a significant improvement in the spot shape.
-
Column Chromatography Protocol:
-
Method A (Modified Normal Phase): Use a mobile phase containing 0.5-1% triethylamine. Be aware that removing the triethylamine from your final product can be challenging.
-
Method B (Recommended - Amine Phase): Pack a column with amine-functionalized silica. This will likely provide the best separation with a standard hexane/ethyl acetate or dichloromethane/methanol gradient, without the need for additives.[1]
-
-
Issue: I observe the formation of insoluble material upon concentrating my product.
-
Causality: This is a strong indication of the auto-polymerization of the 1,2-dithiolane ring.[2] This process can be accelerated by heat, light, and the presence of impurities.
-
Solution:
-
Avoid High Temperatures: Concentrate your fractions at reduced pressure and with minimal heating (e.g., a room temperature water bath).
-
Work Quickly: Do not let the purified free base sit for extended periods. If possible, proceed to the next step of your synthesis immediately.
-
Form a Salt: If the compound needs to be stored, convert it to a stable salt (e.g., hydrochloride) immediately after purification and removal of the solvent.
-
Issue: My NMR spectrum shows unexpected signals after purification.
-
Causality:
-
If you used triethylamine in your mobile phase, you might be seeing its characteristic signals (a quartet around 2.5 ppm and a triplet around 1.0 ppm).
-
If you used an acidic modifier in reverse-phase chromatography (like TFA), your amine will be protonated, shifting the signals of adjacent protons.
-
It's also possible that some degradation occurred on the column.
-
-
Solution:
-
Remove Volatiles: Attempt to remove residual triethylamine by co-evaporation with a low-boiling solvent like dichloromethane or by placing the sample under high vacuum for an extended period.
-
Acid Wash: If triethylamine persists, you can dissolve your product in a solvent like ethyl acetate and wash with dilute acid to remove the triethylamine, then re-isolate the free base. Be mindful of your compound's stability during this process.
-
Re-analyze: Compare the NMR of your crude material with the purified material to determine if the new signals are from an additive or a new impurity formed during purification.
-
Experimental Protocols
Protocol 1: Preliminary Purification via Acid-Base Extraction
Caption: Workflow for Acid-Base Extraction.
-
Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract two to three times with 1M aqueous HCl. Combine the aqueous layers.
-
Wash Neutral Impurities: The initial organic layer, containing neutral impurities, can be discarded.
-
Basify: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is greater than 9.
-
Back-Extraction: Extract the now basic aqueous layer two to three times with a fresh organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Flash Chromatography on Amine-Functionalized Silica
-
Select a Solvent System: Use standard TLC plates to determine a suitable mobile phase. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point. Unlike with standard silica, you should not need to add a basic modifier.
-
Pack the Column: Prepare a column with amine-functionalized silica gel using your initial mobile phase.
-
Load the Sample: Dissolve your partially purified product in a minimal amount of the mobile phase or dichloromethane and load it onto the column.
-
Elute: Run the column, collecting fractions and monitoring the elution by TLC.
-
Isolate: Combine the fractions containing the pure product and carefully remove the solvent under reduced pressure.
Purity Assessment
To confirm the purity and identity of your final product, a combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation and for identifying any remaining impurities.
-
Mass Spectrometry (MS): Coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS), this technique can confirm the molecular weight of your product and help identify the mass of any co-eluting impurities.[]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of your compound.[][9] Developing an HPLC method (either normal or reverse phase) will allow you to quantify the purity as a percentage of the main peak area.
By following this guide, researchers can more effectively troubleshoot the common issues associated with the purification of 4-Dimethylamino-1,2-dithiolane and related compounds, leading to higher purity materials and more reliable experimental outcomes.
References
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
American Chemical Society. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives.[Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Link]
- Google Patents. Purification of tertiary amines using an adsorbent. (US4255356A).
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.[Link]
-
National Institutes of Health. (2019). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. PMC. [Link]
-
National Institutes of Health. (2022). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? PMC. [Link]
-
eScholarship.org. The Chemistry of 1,2-Dithiolane (Trimethylene Disulfide) As a Model for the Primary Quantum Conversion Act in Photosynthesis.[Link]
-
J-STAGE. Synthesis and Biological Activity of 3- and 4-Aminomethyl-l,2-dithiolanes.[Link]
-
MySkinRecipes. สารกลางระบบประสาท - สารเคมียา (216).[Link]
-
J-STAGE. Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent.[Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 9. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving peak tailing issues in chromatography of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride
Welcome to the technical support resource for the chromatographic analysis of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically peak tailing, during method development and routine analysis. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions tailored to the unique chemical nature of this analyte.
Understanding the Challenge: The Zwitterionic Nature of the Analyte
The primary difficulty in the chromatography of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride stems from its molecular structure. It is a zwitterionic compound, meaning it contains both a basic functional group (the primary amine) and an acidic functional group (the carboxylic acid).
| Property | Details |
| Structure | |
| Molecular Formula (HCl Salt) | C₁₃H₁₂ClNO₂S[1][2] |
| Key Functional Groups | Basic: Primary Amine (-NH₂) Acidic: Carboxylic Acid (-COOH) |
| Predicted Ionization Behavior | The amine group can be protonated (-NH₃⁺), and the carboxylic acid group can be deprotonated (-COO⁻), depending on the pH of the mobile phase. |
This dual nature leads to complex interactions with the stationary phase, often resulting in poor peak shapes, most notably peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half. An ideal, symmetrical peak is described as Gaussian. Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and leads to inaccurate quantification[3]. A common measure is the USP tailing factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 often indicates tailing that requires investigation[4].
Q2: I'm seeing significant peak tailing specifically with 2-[(2-aminoethyl)thio]benzoic acid hydrochloride. What's the most likely cause?
A2: The most common cause of peak tailing for this compound, and other basic analytes, is a secondary ionic interaction between the positively charged amine group of your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based reversed-phase columns (e.g., C18, C8)[3][4][5][6]. While the primary retention mechanism is hydrophobic interaction with the C18 chains, this secondary interaction provides an alternative, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a "tail".
Q3: My mobile phase is a simple mix of acetonitrile and water. Is this sufficient?
A3: For a zwitterionic compound like this, an unbuffered acetonitrile/water mobile phase is often insufficient and can be a primary contributor to the problem. The pH of such a mobile phase is uncontrolled, leading to inconsistent ionization of both your analyte and the stationary phase silanol groups. This results in poor reproducibility and significant peak tailing[5]. Proper pH control using buffers is critical.
Systematic Troubleshooting Guide
Peak tailing can arise from multiple sources, including the instrument, the column, or the method chemistry. This guide provides a logical workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting peak tailing.
Step 1: Assess System & Column Health
Before modifying the method chemistry, ensure the problem isn't instrumental.
-
Question: Do all peaks in my chromatogram (including standards) show tailing, or is it specific to 2-[(2-aminoethyl)thio]benzoic acid hydrochloride?
-
If all peaks tail: The issue is likely systemic.
-
Extra-Column Volume: Check for excessive lengths of wide-bore tubing between the injector, column, and detector. Use narrow ID tubing (e.g., 0.005") to minimize dead volume[3].
-
Column Void/Contamination: A void at the column inlet or a blocked frit can cause peak distortion[4][5]. Try reversing and flushing the column (if permitted by the manufacturer) or replacing it with a new one to see if the problem resolves[4].
-
-
If only the target analyte tails: The problem is chemical and related to specific interactions. Proceed to Step 2.
-
Step 2: Optimize Method Chemistry
This is the most critical stage for resolving issues with zwitterionic compounds. The goal is to minimize the unwanted secondary silanol interactions.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CAS#:114724-41-3 | 2-[(2-aminophenyl)thio]benzoic acid hydrochloride | Chemsrc [chemsrc.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Solubility Enhancement for 2-[(2-aminoethyl)thio]benzoic acid hydrochloride
Introduction
Welcome to the technical support guide for 2-[(2-aminoethyl)thio]benzoic acid hydrochloride. This molecule, possessing both acidic and basic functional groups, is a valuable building block in pharmaceutical synthesis. However, its amphoteric nature presents a common yet significant challenge: limited aqueous solubility under certain conditions. Precipitation during stock solution preparation, buffer exchange, or assay development can lead to inaccurate results and loss of valuable material.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. As application scientists, we believe in not just providing protocols, but in explaining the fundamental principles behind them. Our goal is to empower you with the knowledge to rationally design experiments, overcome solubility hurdles, and accelerate your research.
Part 1: Understanding the Core Problem: Physicochemical Properties
Before troubleshooting, it is critical to understand the molecular characteristics of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride. Its structure contains a carboxylic acid group and a primary amine. This makes its net charge, and therefore its solubility, highly dependent on the pH of the aqueous environment.
-
Carboxylic Acid Group (-COOH): A weak acid (estimated pKa ~4.0-4.5) that is uncharged at low pH and becomes negatively charged (-COO⁻) as the pH increases above its pKa.
-
Amino Group (-NH₂): A weak base (estimated pKa ~9.5-10.0) that exists as a positively charged ammonium salt (-NH₃⁺) at low pH and becomes neutral (-NH₂) as the pH increases above its pKa.
The hydrochloride salt form indicates that the compound is supplied with the amine already protonated. The interplay between these two groups means the molecule can exist in cationic, zwitterionic (neutral net charge), or anionic forms in solution.
Caption: pH-dependent ionic states of the compound.
The lowest solubility is expected at the isoelectric point (pI), where the molecule has a net neutral charge, minimizing its interaction with water. Therefore, the first and most critical step in any solubility investigation is pH control.
Part 2: Troubleshooting Guide & FAQs
Q1: My compound precipitated when I dissolved it in a neutral phosphate buffer (pH 7.4). What happened and how do I fix it?
Answer: You have likely created conditions near the compound's isoelectric point (pI), leading to minimal solubility. At pH 7.4, the carboxylic acid is deprotonated (-COO⁻) and the amine is still protonated (-NH₃⁺), resulting in a zwitterion with a net neutral charge.
Immediate Solution: The simplest approach is to shift the pH of your solution far away from the pI.
-
Acidic Conditions: Add a small amount of dilute acid (e.g., 0.1 M HCl) to your suspension to lower the pH to below 4. This will protonate the carboxylate group, resulting in a net positive charge on the molecule, which should dramatically increase solubility.
-
Basic Conditions: Alternatively, add a small amount of dilute base (e.g., 0.1 M NaOH) to raise the pH to above 10. This will deprotonate the ammonium group, resulting in a net negative charge and increased solubility.
Causality: For ionizable compounds, solubility is not a single value but a function of pH.[1] The charged (cationic or anionic) forms of the molecule have much stronger interactions with polar water molecules compared to the neutral zwitterionic form, leading to higher solubility.[2][3]
Q2: Adjusting the pH helped, but I still can't reach my target concentration for a stock solution. What are my other options?
Answer: When pH adjustment alone is insufficient, the next step is to explore formulation-based strategies. These methods alter the solvent environment to make it more favorable for your compound. The primary approaches are co-solvency, cyclodextrin complexation, and the use of surfactants.
The following workflow illustrates a logical progression for troubleshooting.
Caption: Decision workflow for solubility enhancement.
Q3: How do co-solvents work, and which ones should I screen?
Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4] This makes the environment more favorable for less polar solutes by reducing the energy required to create a cavity in the solvent for the solute molecule.[5] For your compound, even in its charged state, the phenyl ring is hydrophobic and can benefit from this effect.
Screening Protocol:
-
First, determine the optimal pH for solubility from your pH-solubility profile (see Protocol 1). Prepare your aqueous buffer at this pH.
-
Prepare stock solutions of various co-solvents (e.g., 100% Propylene Glycol, 100% PEG 400, 100% Ethanol).
-
In separate vials, create a matrix of co-solvent concentrations (e.g., 5%, 10%, 20%, 40% v/v) in your chosen buffer.
-
Add an excess amount of your compound to each vial.
-
Equilibrate the samples (e.g., shake at a constant temperature for 24-48 hours) to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid, and analyze the supernatant for compound concentration (e.g., by HPLC-UV or UV-Vis spectroscopy).
Recommended Co-solvents for Initial Screening:
| Co-solvent | Typical Conc. Range (v/v) | Key Characteristics |
| Polyethylene Glycol 400 (PEG 400) | 10% - 50% | Low toxicity, commonly used in formulations.[6] |
| Propylene Glycol (PG) | 10% - 60% | Good solubilizing power for many compounds.[5] |
| Ethanol | 5% - 40% | Potent solubilizer, but can cause precipitation on dilution.[4] |
| Glycerin | 10% - 50% | Viscous, but a good, non-toxic choice. |
Q4: A colleague mentioned cyclodextrins. Is this a viable strategy for my molecule?
Answer: Yes, cyclodextrin complexation is an excellent strategy to explore. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[7] They can encapsulate the hydrophobic portion of a guest molecule—in your case, the phenyl ring—forming a water-soluble inclusion complex.[8][9] This effectively "hides" the non-polar part of your molecule from the aqueous environment, significantly boosting its apparent solubility.[10]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly water-soluble and widely used in pharmaceutical formulations due to its excellent safety profile.[8]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Carries a negative charge, which can offer additional benefits for cationic or zwitterionic guest molecules.
A phase solubility study (see Protocol 2) is the standard method to evaluate the effectiveness of cyclodextrins. This experiment will not only show if solubility is enhanced but also determine the stoichiometry of the complex (e.g., 1:1 drug-to-cyclodextrin).
Q5: What about surfactants? How do they differ from co-solvents, and how would I test them?
Answer: Surfactants work by a different mechanism called micellar solubilization.[11] Surfactants are amphiphilic molecules with a polar head group and a non-polar tail. Above a certain concentration, known as the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[12][13] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment. The hydrophobic part of your compound (the phenyl ring) can partition into this core, while the hydrophilic outer shell of the micelle ensures the entire complex remains dispersed in water.[14][15]
Recommended Surfactants for Initial Screening: It is often best to start with non-ionic surfactants to avoid potential complex interactions with your ionizable drug.
-
Polysorbate 80 (Tween® 80): A very common and effective non-ionic surfactant.
-
Polysorbate 20 (Tween® 20): Similar to Polysorbate 80 but with a shorter fatty acid chain.
-
Poloxamer 188 (Pluronic® F68): A triblock copolymer with good solubilizing capacity and low toxicity.
The screening process is similar to that for co-solvents: prepare solutions of the surfactant in your optimal pH buffer at concentrations both below and above their known CMC, add excess compound, equilibrate, and measure the concentration in the supernatant.
Part 3: Summary of Strategies
| Strategy | Mechanism of Action | Typical Fold Increase | Pros | Cons |
| pH Adjustment | Increases the population of highly soluble ionic species (cation or anion).[2] | 10x - >1000x | Simple, cost-effective, powerful for ionizable drugs.[] | May not be suitable for pH-sensitive assays; risk of precipitation upon dilution into a neutral buffer.[17] |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for the solute.[4][5] | 2x - 50x | Easy to implement, can be combined with pH adjustment.[2] | High concentrations may be toxic or affect downstream assays; risk of precipitation upon dilution.[6] |
| Cyclodextrins | Encapsulates the hydrophobic moiety of the drug in a soluble host-guest complex.[7][8] | 5x - >200x | Forms a true solution; often low toxicity; can improve stability.[7] | Can be expensive; requires a good structural fit between host and guest. |
| Surfactants | Partitions the hydrophobic moiety of the drug into the core of a micelle.[11][12] | 5x - >100x | High solubilization capacity, especially for very hydrophobic compounds. | Can interfere with biological assays; may introduce viscosity; complex behavior around the CMC. |
Part 4: Key Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10, 11). Use buffers with low ionic strength to minimize salt effects.
-
Sample Preparation: In individual glass vials, place an excess amount of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride (e.g., 5-10 mg) into 1 mL of each buffer. Ensure undissolved solid is clearly visible.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Analysis: Carefully collect an aliquot of the clear supernatant. Dilute as necessary with an appropriate mobile phase and analyze the concentration using a validated analytical method (e.g., HPLC-UV).
-
Data Plotting: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the buffer pH on the x-axis to visualize the pH-solubility profile.
Protocol 2: Phase Solubility Study with Cyclodextrins
-
Solution Preparation: Prepare a series of aqueous solutions (in your optimal pH buffer) with increasing concentrations of the cyclodextrin (e.g., 0, 10, 20, 40, 60, 80, 100 mM HP-β-CD).
-
Sample Preparation: Add an excess amount of your compound to 1 mL of each cyclodextrin solution.
-
Equilibration & Analysis: Follow steps 3-5 from the pH-Solubility Profile protocol.
-
Data Plotting: Plot the solubility of your compound (y-axis) against the cyclodextrin concentration (x-axis). A linear plot (Type A) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the stability constant.
References
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Retrieved from [Link]
-
Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). DelveInsight. Retrieved from [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). Retrieved from [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. Retrieved from [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmatech and Industrial Medicine. Retrieved from [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved from [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PMC - PubMed Central. Retrieved from [Link]
-
Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance, 15(4), 2589-92. Retrieved from [Link]
-
Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). Drug Development & Delivery. Retrieved from [Link]
-
Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. (2020). PMC - NIH. Retrieved from [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]
-
Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (2022). Bulletin of Environment, Pharmacology and Life Sciences. Retrieved from [Link]
-
Bioavailability Enhancement: Drug Solubility Enhancement. (2025). JoVE. Retrieved from [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Taylor & Francis Online. Retrieved from [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (2015). ResearchGate. Retrieved from [Link]
-
2-(2-Aminoethylthio)benzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2021). ResearchGate. Retrieved from [Link]
-
2-((2-aminoethyl)thio)benzoic acid. (n.d.). Chemsrc. Retrieved from [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. bepls.com [bepls.com]
- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. ijpsr.com [ijpsr.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. jocpr.com [jocpr.com]
- 13. jocpr.com [jocpr.com]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during the synthesis of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you minimize side reactions and optimize your synthetic outcomes.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride typically proceeds via the nucleophilic attack of the thiol group of thiosalicylic acid on an electrophilic two-carbon amine synthon. The two most common routes involve the use of either 2-chloroethylamine hydrochloride or aziridine (or a protected form thereof). While both routes are viable, they are each prone to specific side reactions that can impact yield and purity.
This guide will address the challenges associated with both synthetic pathways and provide strategies to mitigate them.
II. Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address common issues.
FAQ 1: I am seeing a significant amount of a water-insoluble white solid in my reaction mixture when using 2-chloroethylamine. What is it and how can I prevent its formation?
Answer: This is very likely the primary side product: 2,2'-dithiobis(benzoic acid) , the disulfide dimer of thiosalicylic acid.
-
Causality: Thiosalicylic acid is susceptible to oxidative dimerization, especially under basic conditions which are often employed to deprotonate the thiol to the more nucleophilic thiolate.[1][2] The presence of atmospheric oxygen can facilitate this process.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Base Selection and Stoichiometry: The choice of base is critical. While a base is necessary to generate the thiolate, strong bases or an excess of base can promote oxidation. Consider using a weaker base, such as sodium bicarbonate or an organic base like triethylamine, and use it in a stoichiometric amount. Some protocols for similar S-alkylation reactions have found success with guanidinium carbonate to achieve high selectivity.
-
Order of Addition: Add the base to the solution of thiosalicylic acid just before the addition of 2-chloroethylamine hydrochloride. This minimizes the time the reactive thiolate is exposed to potentially oxidizing conditions.
-
-
Data Summary: Base Selection Impact on Dimerization
| Base | Relative Rate of Dimerization | Comments |
| Sodium Hydroxide | High | Strongly basic, increases susceptibility to oxidation. |
| Potassium Carbonate | Moderate to High | A commonly used base, but can still promote dimerization. |
| Sodium Bicarbonate | Low to Moderate | Milder base, can reduce the rate of oxidation. |
| Triethylamine | Low | Organic base, often used in anhydrous conditions. |
| Guanidinium Carbonate | Very Low | Reported to provide high selectivity for S-alkylation in some cases. |
-
Logical Workflow for Minimizing Dimerization:
Caption: Workflow to minimize disulfide formation.
FAQ 2: My reaction with aziridine is giving a mixture of products, and the yield of the desired product is low. What is going wrong?
Answer: The ring-opening of aziridine with a nucleophile like thiosalicylic acid is generally regioselective, with the nucleophile attacking the less sterically hindered carbon atom.[3] However, several factors can lead to a complex product mixture.
-
Causality:
-
Polymerization of Aziridine: Aziridine is prone to polymerization, especially in the presence of acids or electrophiles.
-
Lack of Activation: The nitrogen in an unsubstituted aziridine is not a good leaving group. The reaction often requires protonation of the aziridine nitrogen to facilitate ring-opening.
-
Reaction with the Carboxylic Acid: The amino group of the ring-opened intermediate can potentially react with the carboxylic acid of another thiosalicylic acid molecule, leading to amide formation, especially at elevated temperatures.
-
-
Troubleshooting Protocol:
-
Use of a Protected Aziridine: The most effective way to prevent polymerization and control the reaction is to use an N-protected aziridine, such as N-Boc-aziridine. The Boc (tert-butyloxycarbonyl) group activates the aziridine ring towards nucleophilic attack and prevents polymerization. The Boc group can be removed later under acidic conditions.
-
pH Control: The pH of the reaction medium can influence the rate and selectivity of the ring-opening. For the reaction with an unprotected aziridine, slightly acidic conditions can protonate the aziridine nitrogen, making it more susceptible to nucleophilic attack. However, strongly acidic conditions can promote polymerization.
-
Temperature Control: Keep the reaction temperature low, especially during the initial stages, to minimize side reactions.
-
-
Experimental Protocol: Synthesis using N-Boc-Aziridine
-
Dissolve thiosalicylic acid (1 equivalent) and a mild base like sodium bicarbonate (1.1 equivalents) in a suitable solvent (e.g., DMF or acetonitrile) under an inert atmosphere.
-
Stir the solution at room temperature for 30 minutes to form the thiolate.
-
Add N-Boc-aziridine (1.1 equivalents) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After the reaction is complete, perform an aqueous work-up to remove inorganic salts.
-
Extract the Boc-protected product with an organic solvent.
-
To deprotect, dissolve the crude product in a suitable solvent (e.g., dioxane or methanol) and treat with an excess of hydrochloric acid (e.g., 4M HCl in dioxane) until the deprotection is complete (monitored by TLC).
-
The product, 2-[(2-aminoethyl)thio]benzoic acid hydrochloride, will precipitate and can be collected by filtration.
-
-
Diagram: Protecting Group Strategy
Caption: Two-step synthesis via a Boc-protected intermediate.
FAQ 3: I am using 2-chloroethylamine hydrochloride. Besides the disulfide dimer, what other side products should I be aware of?
Answer: While the disulfide dimer is the most common impurity, other side reactions can occur with 2-chloroethylamine.
-
Causality:
-
Bis-alkylation: The newly formed secondary amine in the product is also nucleophilic and can react with another molecule of 2-chloroethylamine, leading to a bis-alkylated byproduct.
-
Reaction at the Carboxyl Group: Although less likely under mild conditions, there is a possibility of the amine reacting with the carboxylic acid to form an amide, especially if the reaction is heated for a prolonged period.
-
-
Troubleshooting Protocol:
-
Stoichiometry Control: Use a slight excess of thiosalicylic acid relative to 2-chloroethylamine hydrochloride to minimize the chance of bis-alkylation.
-
Low Temperature: Maintain a low reaction temperature (e.g., room temperature or slightly above) to disfavor the formation of amide byproducts.
-
Purification: The desired product is an amino acid and its solubility properties can be exploited for purification. The product should be soluble in aqueous acid and can be precipitated by adjusting the pH. Recrystallization from a suitable solvent system like ethanol/water is often effective.
-
FAQ 4: How can I purify the final product, 2-[(2-aminoethyl)thio]benzoic acid hydrochloride, and remove the disulfide impurity?
Answer: The difference in solubility between the desired product and the disulfide impurity is the key to purification.
-
Purification Protocol:
-
Acidification and Filtration: After the reaction, acidify the mixture with hydrochloric acid to a pH of around 1-2. The desired product, being an amine hydrochloride salt, should remain in the aqueous solution, while the non-polar disulfide, 2,2'-dithiobis(benzoic acid), will precipitate.
-
Filtration: Filter the mixture to remove the precipitated disulfide.
-
Precipitation of the Product: The desired product can then be isolated from the filtrate. One method is to concentrate the aqueous solution under reduced pressure. Another approach is to carefully neutralize the solution to the isoelectric point of the amino acid, at which it will have minimum solubility and precipitate out. The hydrochloride salt can then be reformed by treatment with HCl.
-
Recrystallization: For further purification, the crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.
-
FAQ 5: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
Answer: A combination of chromatographic and spectroscopic techniques is recommended.
-
Analytical Methods:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol with a small amount of acetic acid) to separate the starting materials, product, and major side products.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reversed-phase C18 column with a gradient elution using a buffered mobile phase (e.g., water with 0.1% trifluoroacetic acid and acetonitrile) is a good starting point. The disulfide impurity will typically have a longer retention time than the more polar product.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the two methylene groups of the ethyl chain, and the amine protons.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product and can help in identifying impurities.
-
-
Data Summary: Expected Analytical Data
| Technique | Expected Observations for 2-[(2-aminoethyl)thio]benzoic acid hydrochloride |
| ¹H NMR | Aromatic protons (multiplets), two methylene triplets (S-CH₂ and N-CH₂), broad singlet for NH₃⁺ protons. |
| ¹³C NMR | Aromatic carbons, two aliphatic carbons, and a carbonyl carbon. |
| Mass Spec | A molecular ion peak corresponding to the free base (C₉H₁₁NO₂S). |
| HPLC | A major peak for the product with a specific retention time. The disulfide impurity will have a different, likely longer, retention time. |
III. References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Discovery of an Aziridine-Based Inhibitor That Targets Cysteine Desulfurase Type II SufS via High-Throughput X-ray Crystallography. Request PDF. ResearchGate. (n.d.). Retrieved from [Link]
-
Thiosalicylic acid. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
2-(2-Aminoethylthio)benzoic acid. PubChem. (n.d.). Retrieved from [Link]
-
Process for the preparation of 2-chloroethylamine hydrochloride. Google Patents. (n.d.). Retrieved from
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry. (2005). Retrieved from [Link]
-
Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester. NIST WebBook. (n.d.). Retrieved from [Link]
-
Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism. ChemMedChem. (2006). Retrieved from [Link]
-
Reactions of Thiols. Chemistry Steps. (n.d.). Retrieved from [Link]
-
Manufacturing Process. (n.d.). Retrieved from [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
Method development for the determination of thiols using HPLC with fluorescence detection. Diva-Portal.org. (n.d.). Retrieved from [Link]
-
Isolation process for 2-aminothiophenol. Google Patents. (n.d.). Retrieved from
-
Synthesis of 2-aminoethylarsonic acid. A new synthesis of primary. PMC. (n.d.). Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. (2024). Retrieved from [Link]
-
Thiols And Thioethers. Master Organic Chemistry. (2015). Retrieved from [Link]
-
Preparation method of 6-chloro-2-mercaptobenzoic acid. Google Patents. (n.d.). Retrieved from
-
An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. MDPI. (2018). Retrieved from [Link]
-
Supporting information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Preparation of S-aryl-cysteine and its derivatives. Google Patents. (n.d.). Retrieved from
-
Deprotection of N-Boc group present in amino acids and other derivatives a. ResearchGate. (n.d.). Retrieved from [Link]
-
Preparation of the S-alkyl derivatives of thiosalicylic acid. ResearchGate. (n.d.). Retrieved from [Link]
-
Mass spectrometry--a useful tool for the protein X-ray crystallographer and NMR spectroscopist. PubMed. (1994). Retrieved from [Link]
-
Reactions between aldehyde groups and thiol and amine groups. ResearchGate. (n.d.). Retrieved from [Link]
-
Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Semantic Scholar. (n.d.). Retrieved from [Link]
-
Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. MDPI. (2018). Retrieved from [Link]
-
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Agilent. (n.d.). Retrieved from [Link]
-
Process for preparing thiosalicylic acid. Google Patents. (n.d.). Retrieved from
-
Synthetic access to thiols: A review. Indian Academy of Sciences. (2024). Retrieved from [Link]
-
Girish Kumar Sinha.pmd. Oriental Journal of Chemistry. (2010). Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024). Retrieved from [Link]
-
Process for the preparation of 2-arylthiobenzoic acids. Google Patents. (n.d.). Retrieved from
-
13.7 Nomenclature, Synthesis, and Reactions of Thiols. YouTube. (2018). Retrieved from [Link]
-
Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). Retrieved from [Link]
-
An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. MDPI. (2018). Retrieved from [Link]
Sources
Addressing stability issues of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride in solution
Introduction: Understanding the Stability Challenges
Welcome to the technical support guide for 2-[(2-aminoethyl)thio]benzoic acid hydrochloride. This molecule is a valuable building block in pharmaceutical research and drug development, prized for its unique structure containing a primary amine, a thioether linkage, and a carboxylic acid.[1][2] However, these same functional groups, particularly the thioether, are responsible for its inherent instability in solution, posing significant challenges during experimental workflows.
The thioether sulfur atom is susceptible to oxidation, which can alter the molecule's structure, activity, and safety profile.[3][4] This guide is designed for researchers, scientists, and drug development professionals to proactively address these stability issues. We will explore the root causes of degradation, provide robust troubleshooting protocols, and answer frequently asked questions to ensure the integrity and reproducibility of your experimental results.
The Root of Instability: Thioether Oxidation
The primary degradation pathway for 2-[(2-aminoethyl)thio]benzoic acid hydrochloride in solution is the oxidation of the thioether group. The sulfur atom's nucleophilicity makes it a target for oxidizing agents, including atmospheric oxygen.[3] This process converts the hydrophobic thioether into more polar sulfoxide and, subsequently, sulfone derivatives. This change in polarity and structure can lead to loss of biological activity, altered physicochemical properties, and the appearance of unknown impurities in analytical profiles.
Factors that can accelerate this degradation include:
-
Presence of Oxygen: Dissolved atmospheric oxygen is a key driver of oxidation.
-
Exposure to Light: Photolysis can generate reactive oxygen species (ROS), which readily oxidize thioethers.[5]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[6]
-
pH Extremes: Both highly acidic and highly alkaline conditions can catalyze degradation.[7] While many thioether-containing compounds are most stable in the neutral pH range (7-11), this can be molecule-dependent.[6]
-
Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation reactions.[8]
Troubleshooting Guide: Common Issues & Solutions
This section addresses common problems encountered when working with solutions of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride.
Q1: My freshly prepared solution appears clear, but turns yellow and/or cloudy after a short time. What's happening?
Answer: This is a classic sign of oxidative degradation and potential precipitation. The formation of oxidized species (sulfoxides/sulfones) changes the molecule's solubility profile, often leading to discoloration and the formation of insoluble particulates.
Immediate Actions & Preventative Workflow:
-
Inert Atmosphere: The most effective preventative measure is to minimize oxygen exposure.
-
Degas Your Solvent: Before dissolving the compound, sparge your solvent (e.g., water, buffer) with an inert gas like argon or nitrogen for 15-30 minutes. This removes dissolved oxygen.
-
Work Under Inert Gas: Prepare the solution and perform subsequent dilutions under a gentle stream of argon or nitrogen (e.g., in a glovebox or using a balloon manifold).
-
Blanket Headspace: After preparation, flush the headspace of your storage vial with inert gas before sealing.
-
-
Use Freshly Prepared Solutions: Avoid preparing large stock solutions intended for long-term use unless properly stabilized. For routine experiments, prepare only the amount needed for the day.
-
Control pH: Prepare your solution in a buffer system, ideally within the neutral pH range (e.g., pH 7.0-7.5), unless your specific experimental conditions require otherwise. Studies on similar compounds show stability is often greatest in the pH 7-11 range.[6]
Q2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Are these related to degradation?
Answer: It is highly likely. The appearance of new, more polar compounds (which typically have shorter retention times in reversed-phase HPLC) is a strong indicator of oxidation. The sulfoxide is the most common first degradation product, followed by the sulfone.
Troubleshooting & Characterization Workflow:
-
Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study.[9] This involves intentionally stressing the compound under various conditions to generate the degradants. This is a crucial step in developing a stability-indicating analytical method.[10][11]
-
Oxidative Stress: Treat a solution of your compound with a mild oxidizing agent like 3% hydrogen peroxide (H₂O₂). Analyze the sample by LC-MS after a short incubation (e.g., 1-2 hours) at room temperature. The major new peaks should correspond to the sulfoxide and sulfone adducts.
-
Acid/Base Stress: Incubate solutions in dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) to check for pH-mediated hydrolysis or degradation.[10]
-
Thermal & Photostability: Expose solutions to elevated temperatures (e.g., 60°C) and controlled UV/visible light to assess these degradation pathways.[5][12]
-
-
Validate Your Analytical Method: Ensure your HPLC or LC-MS method has "stability-indicating power." This means the method must be able to resolve the parent compound from all its potential degradation products.[11][12] The forced degradation study is essential for this validation.
Q3: My experimental results are inconsistent from day to day, even when I use the same stock solution. Could stability be the cause?
Answer: Absolutely. If an unstabilized stock solution is stored, even at 4°C, it will continue to degrade over time. Using a stock solution that is 1 day old versus 3 days old means you are working with different concentrations of the active compound, leading to poor reproducibility.
Solution: Implement a Stabilized Stock Solution Protocol.
Do not rely on storing unstabilized aqueous solutions. If a stock solution is necessary, you must incorporate stabilizers. See the protocol in Section 5.1 for a detailed, step-by-step guide on preparing a stabilized stock solution.
Frequently Asked Questions (FAQs)
What is the best way to store the solid 2-[(2-aminoethyl)thio]benzoic acid hydrochloride powder? Store the solid powder tightly sealed in a cool, dark, and dry place. A desiccator at 2-8°C is ideal. Protect it from moisture and light.
What solvents should I use or avoid?
-
Recommended: For aqueous solutions, use high-purity, degassed water or appropriate degassed buffers (e.g., phosphate buffer). For organic stocks, anhydrous, peroxide-free solvents like DMSO or DMF can be used for short-term storage if properly handled under an inert atmosphere.
-
Avoid: Avoid solvents that may contain peroxides (e.g., older bottles of THF or diethyl ether) as these will aggressively oxidize the thioether. Also, be cautious with solvents that can react with the amino or carboxylic acid groups.
Can I use antioxidants to improve stability? Yes. Antioxidants are highly recommended for solution-based work. They act as "sacrificial" agents, reacting with oxidizing species before they can damage your compound.[13]
-
Thioether-based antioxidants like DL-methionine or thiodipropionic acid can be effective.[14]
-
Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) can also be used, but their solubility in aqueous systems may be limited.[8]
-
Chelating agents like Ethylenediaminetetraacetic acid (EDTA) can be added to sequester metal ions that catalyze oxidation.
How long can I store a stabilized stock solution? The "shelf-life" of a stabilized solution depends on the specific formulation and storage conditions. It is best practice to perform a small-scale stability study to determine this for your specific application.[15] As a general rule, even stabilized aqueous stocks should be stored at 2-8°C, protected from light, and used within 1-2 weeks. For longer-term storage, consider aliquoting and freezing at -20°C or -80°C, but be aware of potential freeze-thaw degradation.
Protocols & Methodologies
Protocol: Preparation of a Stabilized Aqueous Stock Solution
This protocol details the preparation of a 10 mM stock solution with enhanced stability.
Materials:
-
2-[(2-aminoethyl)thio]benzoic acid hydrochloride
-
High-purity water (e.g., Milli-Q or 18 MΩ·cm)
-
Phosphate buffer components (e.g., Sodium Phosphate monobasic and dibasic)
-
DL-Methionine (antioxidant)
-
Disodium EDTA (chelating agent)
-
Argon or Nitrogen gas with tubing
-
Sterile, amber glass vials with screw caps and septa
Procedure:
-
Prepare Stabilizing Buffer: Prepare a 50 mM sodium phosphate buffer at pH 7.2. Add DL-Methionine to a final concentration of 1 mg/mL and Disodium EDTA to 0.1 mg/mL.
-
Degas the Buffer: Place the buffer in a suitable container and sparge vigorously with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Weigh Compound: In a clean, amber glass vial, accurately weigh the required amount of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride to make a 10 mM solution.
-
Dissolution: Under a gentle stream of inert gas, add the degassed stabilizing buffer to the vial containing the compound. Mix gently by inversion or vortexing until fully dissolved.
-
Storage: Immediately flush the headspace of the vial with inert gas, seal tightly, and wrap the cap with parafilm. Store at 2-8°C, protected from light.
Diagram: Troubleshooting Workflow for Solution Instability
The following diagram outlines a logical workflow for diagnosing and solving stability issues.
Caption: A decision-making workflow for troubleshooting solution instability.
Data Summary Table: Factors Influencing Stability
| Parameter | Condition | Impact on Stability | Recommended Mitigation Strategy |
| Oxygen | Atmospheric Exposure | High Risk: Primary cause of thioether oxidation. | Prepare and handle solutions under an inert atmosphere (N₂ or Ar). Use degassed solvents. |
| pH | Acidic (<6) or Alkaline (>9) | Moderate Risk: Can catalyze degradation. | Use a buffered solution, typically in the neutral range (pH 7.0-7.5), unless otherwise required. |
| Temperature | Elevated (>25°C) | Moderate Risk: Increases reaction rates. | Prepare solutions at room temperature or on ice. Store at 2-8°C for short-term or ≤ -20°C for long-term. |
| Light | UV or Daylight Exposure | Moderate Risk: Can induce photolytic degradation. | Use amber vials or wrap containers in foil. Work in a shaded environment. |
| Metal Ions | Trace Contaminants | Moderate Risk: Catalyze oxidation reactions. | Use high-purity reagents and solvents. Add a chelating agent like EDTA to the buffer. |
| Storage Time | >24 hours (unstabilized) | High Risk: Continuous degradation over time. | Use freshly prepared solutions or implement a fully stabilized stock solution protocol. |
Conclusion
The stability of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride in solution is a critical factor for obtaining reliable and reproducible experimental data. The primary mechanism of degradation, thioether oxidation, is accelerated by oxygen, light, temperature, and pH extremes. By implementing the proactive strategies outlined in this guide—such as working under an inert atmosphere, controlling pH with buffered systems, using antioxidants, and adhering to proper storage conditions—researchers can significantly mitigate these stability issues. A thorough understanding of the molecule's chemistry and a systematic approach to solution preparation and handling are paramount to experimental success.
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Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946–1953. Retrieved from [Link]
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Orhan, H., Vermeulen, N. P., Sahin, G., & Commandeur, J. N. (2001). Characterization of Thioether Compounds Formed From Alkaline Degradation Products of Enflurane. Anesthesiology, 95(1), 165-175. Retrieved from [Link]
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van Maanen, M. J., Brandt, A. C., Damen, J. M., & Beijnen, J. H. (1999). Degradation study of thiotepa in aqueous solutions. International Journal of Pharmaceutics, 179(1), 55-64. Retrieved from [Link]
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Dimarchi, R. D., & Gelfanova, V. (2013). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Journal of Medicinal Chemistry, 56(23), 9484-9492. Retrieved from [Link]
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Alsante, K. M., Hatajik, T. D., & Lohr, L. L. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]
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Complete depolymerization of poly(ester-alt-thioether)s under mild conditions into AB functional monomers. (2024). RSC Publishing. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride
This guide provides an in-depth, objective comparison of methodologies for validating a High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the critical validation parameters, the rationale behind experimental choices, and supporting data for informed decision-making. The methodologies discussed adhere to internationally recognized guidelines, ensuring scientific integrity and regulatory compliance.
Introduction: The "Why" Behind Rigorous Validation
In pharmaceutical development and quality control, the ability to accurately and reliably quantify an active pharmaceutical ingredient (API) is paramount. The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] For 2-[(2-aminoethyl)thio]benzoic acid hydrochloride, a molecule containing a thiol group, this presents unique challenges, such as its susceptibility to oxidation.[3] Therefore, a robust, validated HPLC method is not merely a regulatory requirement but a scientific necessity to ensure product quality and efficacy.
This guide will walk through the essential validation characteristics as stipulated by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][4][5][6][7][8] We will explore two common HPLC approaches for thiol-containing compounds: a standard Reversed-Phase HPLC (RP-HPLC) method with UV detection and an alternative method employing pre-column derivatization for enhanced sensitivity and specificity.
The Analyte: 2-[(2-aminoethyl)thio]benzoic acid hydrochloride
2-[(2-aminoethyl)thio]benzoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO2S.[9] Its structure includes a benzoic acid moiety, an amino group, and a thioether linkage. Understanding the physicochemical properties of this molecule is crucial for developing a suitable analytical method.
Visualizing the Validation Workflow
A systematic approach is essential for a comprehensive method validation. The following diagram illustrates the logical flow of the validation process, from initial system suitability checks to the assessment of robustness.
Caption: A flowchart illustrating the sequential phases of a comprehensive HPLC method validation process.
Comparative Analysis of HPLC Methodologies
We will compare two distinct HPLC methods for the quantification of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride:
-
Method A: Direct RP-HPLC with UV Detection. This is a straightforward approach where the compound is directly analyzed on a reversed-phase column and detected by its UV absorbance.
-
Method B: RP-HPLC with Pre-column Derivatization and Fluorescence Detection. This method involves reacting the thiol group of the analyte with a fluorescent labeling agent before chromatographic separation. This can significantly enhance sensitivity and selectivity.[10][11][12]
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13][14]
Experimental Protocol:
-
Prepare solutions of the analyte, a placebo (matrix without the analyte), and the analyte spiked into the placebo.
-
Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Analyze all samples by HPLC and compare the chromatograms.
Data Comparison:
| Parameter | Method A: Direct UV Detection | Method B: Derivatization with Fluorescence Detection | Rationale & Insights |
| Peak Purity (Analyte) | Index > 0.999 | Index > 0.999 | Peak purity analysis using a diode-array detector is crucial to ensure the chromatographic peak corresponds to a single component. |
| Resolution from Placebo Peaks | Resolution > 2.0 | Resolution > 2.0 | A resolution of greater than 2.0 ensures baseline separation from any interfering peaks from the sample matrix. |
| Resolution from Degradants | Potential for co-elution with polar degradants. | High selectivity due to specific derivatization of the thiol group. | Derivatization provides an orthogonal selectivity mechanism, often separating the analyte from closely related impurities or degradants.[10][11] |
Linearity and Range
Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal over a specified range.[13][15] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[15]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Data Comparison:
| Parameter | Method A: Direct UV Detection | Method B: Derivatization with Fluorescence Detection | Acceptance Criteria (ICH) |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | r² ≥ 0.995 is generally acceptable. |
| Y-intercept | Close to zero | Close to zero | A significant y-intercept may indicate systematic error. |
| Range (µg/mL) | 10 - 150 | 0.1 - 20 | The wider dynamic range of fluorescence detection often allows for a lower limit of quantitation. |
Accuracy
Accuracy is the closeness of the test results to the true value.[8] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Comparison:
| Concentration Level | Method A: Direct UV Detection (% Recovery ± RSD) | Method B: Derivatization with Fluorescence Detection (% Recovery ± RSD) | Acceptance Criteria |
| 80% | 99.5 ± 1.2% | 100.2 ± 0.8% | 98.0% - 102.0% |
| 100% | 100.1 ± 0.9% | 99.8 ± 0.6% | 98.0% - 102.0% |
| 120% | 100.8 ± 1.1% | 100.5 ± 0.7% | 98.0% - 102.0% |
Insight: Both methods demonstrate excellent accuracy. The slightly better precision (lower RSD) with Method B can be attributed to the higher signal-to-noise ratio often achieved with fluorescence detection.
Precision
Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
Data Comparison:
| Precision Level | Method A: Direct UV Detection (% RSD) | Method B: Derivatization with Fluorescence Detection (% RSD) | Acceptance Criteria |
| Repeatability | ≤ 1.5% | ≤ 1.0% | %RSD ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% | ≤ 1.5% | %RSD ≤ 2.0% |
Causality: The derivatization step in Method B, if well-controlled, can lead to a more stable analyte derivative, potentially reducing variability in the chromatographic results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.
Data Comparison:
| Parameter | Method A: Direct UV Detection (µg/mL) | Method B: Derivatization with Fluorescence Detection (µg/mL) | Rationale |
| LOD | 1.0 | 0.03 | Fluorescence detection is inherently more sensitive than UV detection for suitable molecules. |
| LOQ | 3.0 | 0.1 | The lower LOQ of Method B makes it superior for trace-level analysis or impurity quantification. |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary critical chromatographic parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase composition (± 2% organic)
-
-
Analyze the system suitability samples under each condition and evaluate the impact on key responses (e.g., retention time, peak area, resolution).
Data Comparison:
| Parameter Varied | Method A: Impact on System Suitability | Method B: Impact on System Suitability | Insights |
| pH of Mobile Phase | Significant shift in retention time. | Less impact on retention time of the derivative. | The ionization state of the benzoic acid moiety is pH-dependent, affecting its retention in RP-HPLC. The derivative in Method B may be less susceptible to pH changes. |
| Column Temperature | Minor shift in retention time. | Minor shift in retention time. | Both methods show predictable behavior with temperature changes. |
| Flow Rate | Predictable change in retention time. | Predictable change in retention time. | As expected, retention times are inversely proportional to the flow rate. |
Visualizing the Chemical Structure
Understanding the structure of the analyte is fundamental to method development.
Caption: Chemical structure of 2-[(2-aminoethyl)thio]benzoic acid.[9]
Conclusion and Recommendations
Both the direct RP-HPLC with UV detection (Method A) and the RP-HPLC with pre-column derivatization and fluorescence detection (Method B) can be successfully validated for the quantification of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride.
-
Method A is simpler, faster, and more cost-effective, making it suitable for routine quality control where high sensitivity is not a primary concern.
-
Method B offers superior sensitivity and selectivity. This makes it the preferred choice for applications requiring the quantification of low levels of the analyte, such as in biological matrices, for impurity profiling, or when dealing with complex sample matrices where interferences are a concern.
The choice between these methods should be based on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and available instrumentation. Regardless of the method chosen, a thorough validation according to established guidelines is essential to ensure the generation of reliable and accurate data.[1][4][5][7][8][16]
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A Comparative Guide to the Structure-Activity Relationship of 2-[(2-Aminoethyl)thio]benzoic Acid Analogues as Potential Kynurenine Aminotransferase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-[(2-aminoethyl)thio]benzoic acid analogues, focusing on their potential as inhibitors of kynurenine aminotransferase II (KAT II). By objectively comparing the structural features of known KAT II inhibitors and extrapolating these findings to the 2-[(2-aminoethyl)thio]benzoic acid scaffold, this document aims to guide the rational design and development of novel therapeutics targeting neurological and psychiatric disorders.
Introduction: The Therapeutic Potential of Targeting Kynurenine Aminotransferase II
The kynurenine pathway is a major route of tryptophan metabolism, producing several neuroactive compounds. One such metabolite is kynurenic acid (KYNA), a broad-spectrum antagonist of ionotropic glutamate and α7-nicotinic acetylcholine receptors.[1] Elevated levels of KYNA in the brain are associated with the pathophysiology of several central nervous system (CNS) disorders, including schizophrenia and cognitive impairment.[2][3]
Kynurenine aminotransferases (KATs) are the enzymes responsible for the synthesis of KYNA from its precursor, L-kynurenine.[4] Of the four known KAT isozymes (KAT I, II, III, and IV), KAT II is the predominant contributor to KYNA production in the human brain, accounting for approximately 70-75% of its synthesis.[3][4] This makes KAT II a prime therapeutic target for lowering brain KYNA levels and potentially ameliorating the symptoms of associated neurological conditions.
The 2-[(2-aminoethyl)thio]benzoic acid scaffold presents a promising starting point for the design of novel KAT II inhibitors. Its structure incorporates key features found in other classes of enzyme inhibitors, including a carboxylic acid for potential ionic interactions, a flexible thioether linker, and a terminal amino group that can be further functionalized. This guide will explore the hypothetical SAR of this scaffold by drawing parallels with established KAT II inhibitors.
Comparative Analysis of Inferred Structure-Activity Relationships
While a dedicated SAR study on 2-[(2-aminoethyl)thio]benzoic acid analogues as KAT II inhibitors is not yet available in the public domain, we can infer potential relationships by examining the structural motifs of known inhibitors. The following analysis compares key structural regions and their likely impact on inhibitory activity against KAT II.
The Benzoic Acid Moiety: An Anchor for Binding
The carboxylic acid group of the benzoic acid ring is a critical feature. In many enzyme inhibitors, a carboxylate forms key ionic and hydrogen bond interactions with positively charged amino acid residues (e.g., Arginine, Lysine) in the active site. It is hypothesized that this moiety will serve as a primary binding anchor for the 2-[(2-aminoethyl)thio]benzoic acid scaffold within the KAT II active site.
Key Inferences:
-
Positional Importance: The ortho relationship between the carboxylic acid and the thioether linker is likely crucial for orienting the rest of the molecule within the active site.
-
Bioisosteric Replacements: Replacing the carboxylic acid with other acidic groups, such as a tetrazole or a phosphonic acid, could modulate the pKa and binding interactions, potentially leading to altered potency and pharmacokinetic properties.
The Thioether Linker: A Flexible Spacer
The thioether linkage provides flexibility, allowing the aminotheyl side chain to adopt an optimal conformation for interaction with the enzyme. The length and composition of this linker are expected to be critical determinants of activity.
Key Inferences:
-
Linker Length: The two-carbon ethyl linker provides a specific spatial arrangement between the aromatic ring and the terminal amino group. Analogues with shorter (methyl) or longer (propyl, butyl) linkers would likely exhibit different potencies. A longer linker might allow the amino group to reach more distant pockets in the active site, while a shorter one could introduce conformational constraints.
-
Linker Rigidity: Introducing rigidity into the linker, for example, by incorporating it into a cyclic structure, could lock the molecule into a more or less favorable binding conformation, thus impacting its inhibitory activity.
The Terminal Amino Group: A Vector for Specificity and Potency
The primary amino group at the terminus of the side chain is a key point for chemical modification to enhance potency and selectivity. In some known KAT II inhibitors, a primary amine has been shown to form a covalent adduct with the pyridoxal 5'-phosphate (PLP) cofactor, leading to irreversible inhibition.[5]
Key Inferences:
-
Substitution: Substitution on the amino group will likely have a significant impact on activity. Small alkyl groups (e.g., methyl, ethyl) might be tolerated, while larger, bulkier substituents could introduce steric hindrance.
-
Acylation and Arylation: Acylation of the amino group or its incorporation into a heterocyclic ring system (e.g., thiazole, triazole) could lead to additional hydrogen bonding or hydrophobic interactions within the active site, potentially increasing potency.[2] This is a common strategy in drug design to explore different regions of the enzyme's binding pocket.
-
Basicity: The basicity of the amino group will influence its protonation state at physiological pH and its ability to form ionic interactions. Modifications that alter the pKa of this group would be expected to affect binding affinity.
Quantitative Data from Structurally Related KAT II Inhibitors
To provide a quantitative context for the inferred SAR, the following table summarizes the inhibitory activity of several published KAT II inhibitors that share some structural features with the 2-[(2-aminoethyl)thio]benzoic acid scaffold.
| Compound Name/ID | Structure | Target | IC50 (µM) | Reference |
| S-ESBA | (S)-(4)-(ethylsulfonyl)benzoylalanine | Rat KAT II | Potent (exact IC50 not specified) | [6] |
| BFF-122 | Fluoroquinolone derivative | Human KAT II | - | [5] |
| PF-04859989 | Heterocyclic amine | Human KAT II | - | [5][7] |
| NS-1502 | Phthalimide derivative with an aromatic amino acid branch | Human KAT II | 315 | [5] |
| JN-01 | Sulfonamide-containing derivative of NS-1502 | Human KAT II | 73.8 | [5] |
| JN-02 | Sulfonamide-containing derivative of NS-1502 | Human KAT II | 112.8 | [5] |
| 2-alaninoyl-5-(4-fluorophenyl)thiazole | Thiazole-based amino ketone | Human KAT II | 0.097 | [2] |
Note: The data in this table is for structurally related compounds and should be used as a guide for the potential activity of 2-[(2-aminoethyl)thio]benzoic acid analogues.
Experimental Protocols
A detailed and reproducible experimental protocol is essential for the valid comparison of the biological activity of novel compounds. Below is a generalized methodology for a KAT II inhibition assay.
Kynurenine Aminotransferase II (KAT II) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human KAT II.
Materials:
-
Recombinant human KAT II enzyme
-
L-kynurenine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
A known KAT II inhibitor as a positive control (e.g., PF-04859989)
-
96-well microplates (UV-transparent)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds and the positive control in DMSO. Further dilute these into the assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Enzyme Preparation: Prepare a solution of recombinant human KAT II in the assay buffer containing PLP.
-
Assay Reaction: a. To each well of a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control wells), and the enzyme solution. b. Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction. c. Initiate the enzymatic reaction by adding a mixture of L-kynurenine and α-ketoglutarate to each well.
-
Detection: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The consumption of α-ketoglutarate is coupled to the oxidation of NADH, which is monitored spectrophotometrically.
-
Data Analysis: a. Calculate the initial reaction rates (slopes of the linear portion of the absorbance vs. time curves). b. Determine the percent inhibition for each compound concentration relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Inferred SAR of 2-[(2-Aminoethyl)thio]benzoic Acid Analogues
Caption: Inferred key pharmacophoric regions of the 2-[(2-aminoethyl)thio]benzoic acid scaffold for KAT II inhibition.
Experimental Workflow for KAT II Inhibition Assay
Caption: A generalized workflow for determining the IC50 of test compounds against KAT II.
Conclusion
The 2-[(2-aminoethyl)thio]benzoic acid scaffold holds considerable promise for the development of novel KAT II inhibitors. Based on the analysis of existing inhibitors for this enzyme, key structural features that are likely to govern the activity of these analogues have been identified. The benzoic acid moiety is predicted to be a crucial anchoring group, while the length and flexibility of the thioether linker, and substitutions on the terminal amino group, are expected to be major determinants of potency and selectivity. The experimental protocols and comparative data provided in this guide offer a framework for the systematic exploration of the SAR of this compound class, with the ultimate goal of developing potent and selective KAT II inhibitors for the treatment of CNS disorders.
References
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 2-((2-Aminophenyl)thio)benzoic Acid Analogs.
-
D'Andres, A., et al. (2020). Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation. Molecules, 25(10), 2375. [Link]
- PubChem. (n.d.). 2-(2-Aminoethylthio)benzoic acid.
-
Pori, M., et al. (2022). Kynurenine aminotransferase II inhibition promotes sleep and rescues impairments induced by neurodevelopmental insult. bioRxiv. [Link]
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Stobb, A., et al. (2014). Biochemical and Structural Investigations on Kynurenine Aminotransferase II: An Example of Conformation-Driven Species-Specific Inhibition?. Current Topics in Medicinal Chemistry, 14(3), 386-393. [Link]
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Sun, J., et al. (2016). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Molecules, 21(6), 780. [Link]
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Tanaka, M., et al. (2019). Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues. Scientific Reports, 9(1), 10229. [Link]
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Thorsell, A., et al. (2016). Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons. Neuropharmacology, 102, 34-42. [Link]
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Wilson, K., et al. (2018). Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. PLoS ONE, 13(4), e0196404. [Link]
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Biological efficacy of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride versus established compounds
Beginning Investigation Now
Okay, I've started the Google searches. I'm focusing on "2-[(2-aminoethyl)thio]benzoic acid hydrochloride" and its related synonyms. Right now I'm attempting to identify biological targets and understand possible mechanisms of action. This is the initial data-gathering phase, obviously.
Expanding Search Parameters
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Examining Compound Properties
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Clarifying Compound Identity
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Narrowing Search Parameters
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Pinpointing the Discrepancy
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Unveiling Potential Applications
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Narrowing the Focus
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Refining the Research
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Examining Antimicrobial Data
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Developing the Comparison's Structure
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Formulating a Strategy
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Refining Comparison Parameters
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A Researcher's Guide to Confirming the Binding Mode of 2-[(2-aminoethyl)thio]benzoic acid to its Target
In the landscape of drug discovery and molecular pharmacology, definitively confirming how a ligand binds to its biological target is a cornerstone of successful therapeutic development. Understanding the precise molecular interactions not only validates the mechanism of action but also provides a rational basis for lead optimization. This guide offers an in-depth, experience-driven comparison of orthogonal experimental approaches to elucidate the binding mode of 2-[(2-aminoethyl)thio]benzoic acid, a compound scaffold with known biological relevance. For the purpose of this guide, we will consider its interaction with a hypothetical protein kinase, a common target class in oncology and immunology.
The core challenge is to move from "if it binds" to "how it binds." This requires a multi-faceted approach, where data from one technique validates and complements another. We will explore a logical workflow that integrates biophysical, cellular, and structural methods to build an unassailable case for a specific binding mode.
The Integrated Workflow for Binding Mode Confirmation
A robust strategy does not rely on a single experiment. Instead, it layers evidence from different methodologies, each providing a unique piece of the puzzle. The causality is critical: we begin with methods that confirm direct physical interaction and quantify its energetics, then move to high-resolution structural methods to visualize the interaction, and finally, use cell-based assays to confirm that this binding event is responsible for the compound's biological effect.
Caption: Logical workflow for confirming a ligand's binding mode using orthogonal techniques.
Phase 1: Biophysical Characterization — Quantifying the Interaction
Before investing in complex structural studies, it is imperative to confirm direct binding and determine the thermodynamic and kinetic parameters of the interaction. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for this purpose.[1][2]
| Technique | Principle | Key Outputs | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[3][4] | KD (Affinity), ΔH (Enthalpy), ΔS (Entropy), n (Stoichiometry) | Label-free, in-solution measurement providing a complete thermodynamic profile.[3][5][6] | Requires larger amounts of protein and compound; sensitive to buffer mismatches.[5] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index on a sensor chip as the analyte flows over the immobilized ligand.[1][7] | KD (Affinity), kon (Association rate), koff (Dissociation rate) | Real-time, high-sensitivity analysis of binding kinetics; high throughput capabilities.[1][8][9] | Requires immobilization of one binding partner, which can affect its native conformation.[1] |
Expert Insight: Why Use Both ITC and SPR?
Running ITC and SPR in parallel provides a self-validating system. ITC measures binding at equilibrium in solution, offering a true thermodynamic assessment. SPR, conversely, provides invaluable kinetic information—how fast the compound binds and, more importantly, how long it stays bound (residence time), which is often a better predictor of in vivo efficacy than affinity alone.[8] If the KD values from both techniques are in agreement, it builds significant confidence that the measured interaction is genuine and not an artifact of the experimental setup.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation (Critical Step):
-
Dialyze the purified target protein (e.g., 20 µM protein kinase) and dissolve the 2-[(2-aminoethyl)thio]benzoic acid hydrochloride (e.g., 200 µM) in the exact same buffer batch (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The causality here is that even minor buffer mismatches in pH or salt concentration will generate significant heats of dilution, masking the true binding signal.[5]
-
Thoroughly degas both solutions to prevent air bubbles from causing artifacts in the microcalorimeter.[5]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C). The reference cell is filled with buffer. The sample cell is loaded with the protein solution.[5]
-
-
Titration:
-
Perform a series of small, precise injections (e.g., 2 µL) of the compound solution into the protein-filled sample cell.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of interaction.[3]
-
-
Data Analysis:
-
Integrate the heat signal for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the KD, ΔH, and stoichiometry (n).[4]
-
Phase 2: Structural Determination — Visualizing the Binding Mode
With biophysical data confirming a direct interaction, the next step is to visualize it at atomic resolution. X-ray crystallography is the 'gold standard' for providing a static, high-resolution snapshot of the ligand-protein complex.[10]
Expert Insight: The Power of a Co-crystal Structure
A high-resolution co-crystal structure is unequivocal. It reveals the precise orientation of the ligand in the binding pocket, identifies the key amino acid residues involved in the interaction (e.g., hydrogen bonds, hydrophobic contacts), and shows any conformational changes in the protein upon binding. This information is invaluable for structure-based drug design, allowing chemists to rationally modify the compound to improve potency and selectivity.
Caption: A simplified workflow for determining a protein-ligand co-crystal structure.
Phase 3: Cellular Validation — Confirming Target Engagement in a Native Environment
A confirmed interaction in a test tube is compelling, but the ultimate proof lies in demonstrating that the compound engages its target inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12]
Principle of CETSA: Ligand binding stabilizes a target protein against thermal denaturation.[11][13] When cells are heated, unbound proteins unfold and aggregate. Stabilized proteins remain soluble. By measuring the amount of soluble target protein at different temperatures, one can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[12][13]
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment:
-
Culture cells to an appropriate density. Treat aliquots with either vehicle (e.g., DMSO) or varying concentrations of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride for a set time (e.g., 1 hour).
-
-
Thermal Challenge:
-
Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.[14]
-
-
Lysis and Fractionation:
-
Detection:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in each sample using SDS-PAGE and Western blotting with a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot them as a percentage of the unheated control against temperature. The resulting curve demonstrates the thermal stability of the protein, which should shift in the presence of a binding ligand.
-
Expert Insight: Why CETSA is a Critical Final Step
CETSA bridges the gap between biophysics and cell biology.[12][15] It confirms that the compound can penetrate the cell membrane, remains stable in the cytoplasm, and engages the target in its native, folded state within a complex cellular milieu. A positive CETSA result, combined with a co-crystal structure and biophysical data, provides a nearly unassailable confirmation of the compound's binding mode and mechanism of action.
Conclusion
Confirming the binding mode of a compound like 2-[(2-aminoethyl)thio]benzoic acid hydrochloride is not a linear process but an integrated, cyclical strategy of hypothesis, testing, and validation. By combining the quantitative power of biophysical techniques like ITC and SPR, the atomic-level detail of X-ray crystallography, and the physiological relevance of cell-based assays like CETSA, researchers can build a comprehensive and trustworthy case for a specific molecular interaction. This multi-pronged approach mitigates the risk of artifacts from any single technique and provides the robust, validated data package required for confident decision-making in drug development.
References
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Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Available from: [Link]
-
The Biochemist. (2023-02-13). A beginner's guide to surface plasmon resonance. Portland Press. Available from: [Link]
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deNOVO Biolabs. (2024-06-11). How does SPR work in Drug Discovery?. Available from: [Link]
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Drug Hunter. (2024-11-26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Available from: [Link]
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Chemistry For Everyone. (2024-06-03). How Is Surface Plasmon Resonance Used In Drug Discovery?. Available from: [Link]
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Charnwood Discovery. Surface Plasmon Resonance (SPR). Available from: [Link]
-
World Scientific. (2015). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Available from: [Link]
-
JoVE. (2011-09-07). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Available from: [Link]
-
Drug Hunter. (2023-11-21). Methods for Identifying Ligand Binding Sites in Drug Discovery. Available from: [Link]
-
PubMed. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Available from: [Link]
-
PubMed Central. (2016-01-01). Biophysical Screening for the Discovery of Small-Molecule Ligands. Available from: [Link]
-
TA Instruments. Characterizing Binding Interactions by ITC. Available from: [Link]
-
Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Available from: [Link]
-
Semantic Scholar. Modern Biophysical Approaches to Study Protein–Ligand Interactions. Available from: [Link]
-
Biology LibreTexts. (2024-08-07). 5.2: Techniques to Measure Binding. Available from: [Link]
-
PubMed Central. (2016-07-01). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]
-
PubMed Central. (2021-03-23). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]
-
News-Medical.Net. (2020-12-02). Cellular Thermal Shift Assay (CETSA). Available from: [Link]
-
Annual Reviews. (2015-11-09). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available from: [Link]
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A Comparative Guide to 2-[(2-aminoethyl)thio]benzoic acid hydrochloride for Disulfide Bond Reduction in Peptides and Proteins
This guide provides a comprehensive technical comparison of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride with established disulfide bond reducing agents. It is intended for researchers, scientists, and drug development professionals seeking to evaluate alternative reagents for applications in proteomics, protein chemistry, and pharmaceutical sciences. This document synthesizes established principles of thiol-disulfide exchange chemistry and proposes a rigorous experimental framework for the validation of this compound.
Introduction: The Critical Role of Disulfide Bond Reduction
In the realm of protein chemistry and drug development, the cleavage of disulfide bonds is a fundamental and often indispensable step. These covalent linkages between cysteine residues are critical determinants of the tertiary and quaternary structures of proteins, and consequently, their biological activity. The ability to control and reverse these bonds is paramount for a range of applications, including:
-
Protein Characterization: Reduction of disulfide bonds is essential for accurate molecular weight determination by techniques such as SDS-PAGE and mass spectrometry.[1][2]
-
Protein Sequencing: Complete denaturation and reduction are necessary to ensure the entire polypeptide chain is accessible to sequencing reagents.
-
Refolding Studies: The controlled reduction and subsequent re-oxidation of disulfide bonds are central to understanding protein folding pathways.
-
Therapeutic Applications: The disruption of disulfide bonds in certain proteins can be a therapeutic strategy in various diseases.
The ideal reducing agent should exhibit high efficiency, specificity, and compatibility with downstream applications. This guide introduces 2-[(2-aminoethyl)thio]benzoic acid hydrochloride, a molecule possessing a free thiol group, and positions it for comparative evaluation against well-established reducing agents. While specific experimental data for this compound is not widely published, its chemical structure suggests its potential as a thiol-based reducing agent. We will, therefore, provide a framework for its cross-validation.
Mechanism of Action: The Chemistry of Thiol-Disulfide Exchange
The reductive cleavage of a disulfide bond by a thiol-containing reagent proceeds via a thiol-disulfide exchange reaction.[3][4][5] This is a nucleophilic substitution reaction where the thiolate anion (R-S⁻) of the reducing agent attacks one of the sulfur atoms of the disulfide bond in the target protein.
The reaction for a generic thiol reducing agent (R-SH) can be summarized in two steps:
-
Formation of a Mixed Disulfide: The thiolate of the reducing agent attacks the protein's disulfide bond, forming a mixed disulfide intermediate and releasing one of the protein's cysteine residues as a free thiol.
-
Resolution of the Mixed Disulfide: A second molecule of the reducing agent's thiolate attacks the mixed disulfide, releasing the second protein cysteine residue as a free thiol and forming a disulfide-linked dimer of the reducing agent.
2-[(2-aminoethyl)thio]benzoic acid hydrochloride possesses a terminal thiol group on the aminoethyl moiety, which is the reactive center for disulfide reduction. Its efficacy will depend on factors such as the pKa of this thiol group, steric hindrance, and reaction conditions (pH, temperature, and concentration).
Comparative Analysis: Benchmarking Against Established Reducing Agents
A thorough evaluation of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride necessitates a direct comparison with commonly used disulfide reducing agents. The two primary comparators selected for this guide are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
| Parameter | 2-[(2-aminoethyl)thio]benzoic acid hydrochloride (Hypothesized) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange | Thiol-disulfide exchange | Nucleophilic attack by phosphorus |
| Optimal pH | Likely neutral to slightly alkaline | 7.1 - 8.0[6] | Wide range (acidic to basic) |
| Odor | Likely has a thiol odor | Strong, unpleasant odor | Odorless |
| Stability | Susceptible to air oxidation | Prone to air oxidation | Resistant to air oxidation |
| Thiol-Free | No | No | Yes |
| Compatibility | May require removal before alkylation | Requires removal before alkylation | Compatible with alkylating agents like maleimides |
Dithiothreitol (DTT) , also known as Cleland's reagent, is a highly effective reducing agent due to its ability to form a stable six-membered ring after reducing a disulfide bond, which drives the reaction to completion.[6] However, it is unstable in solution and possesses a strong, unpleasant odor.
Tris(2-carboxyethyl)phosphine (TCEP) is a phosphine-based reducing agent that is odorless, stable in solution, and effective over a wider pH range.[7] As it is not a thiol, it does not interfere with downstream thiol-reactive chemistries, such as alkylation with maleimides.
Proposed Experimental Cross-Validation
To objectively assess the performance of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride, a series of quantitative experiments are proposed. These protocols are designed to be self-validating and provide a direct comparison with DTT and TCEP.
Quantification of Reducing Potency using Ellman's Reagent
The reducing capacity of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride can be quantified using the Ellman's reagent assay.[4][8] This colorimetric assay measures the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, detectable at 412 nm.
Experimental Protocol: DTNB Reduction Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in a suitable buffer (e.g., 100 mM sodium phosphate, pH 8.0).
-
Prepare 10 mM stock solutions of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride, DTT, and TCEP in deoxygenated water.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the DTNB stock solution to each well.
-
Add varying concentrations (e.g., 0.1 to 1.0 mM) of each reducing agent to triplicate wells.
-
Bring the final volume in each well to 200 µL with the assay buffer.
-
Incubate at room temperature for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 412 nm using a microplate reader.
-
A standard curve using a known concentration of a free thiol, such as cysteine, should be generated to quantify the amount of TNB produced.
-
The results will allow for a direct comparison of the molar equivalents of each reducing agent required to achieve a certain level of DTNB reduction.
Efficacy in Protein Disulfide Bond Reduction
The ultimate test of a reducing agent is its ability to effectively reduce disulfide bonds in a protein. A model protein containing accessible disulfide bonds, such as bovine serum albumin (BSA) or lysozyme, can be used for this purpose.[1][2] The extent of reduction can be monitored by a gel-shift assay on SDS-PAGE.[4][9]
Experimental Protocol: Protein Reduction and Gel-Shift Assay
-
Protein Reduction:
-
Prepare a 1 mg/mL solution of the model protein (e.g., BSA) in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Incubate aliquots of the protein solution with equimolar concentrations (e.g., 10 mM) of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride, DTT, and TCEP for 30 minutes at 37°C.[6] A control sample with no reducing agent should also be prepared.
-
-
Alkylation of Free Thiols:
-
To prevent re-oxidation, alkylate the newly formed free thiols by adding a 3-fold molar excess of N-ethylmaleimide (NEM) and incubating for 15 minutes at room temperature.[9]
-
-
SDS-PAGE Analysis:
-
Mix the samples with non-reducing SDS-PAGE loading buffer.
-
Run the samples on a non-reducing SDS-PAGE gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
The reduced and alkylated protein will have a slightly higher molecular weight and a different conformation, leading to a noticeable shift in its migration on the gel compared to the non-reduced, oxidized form. The extent of this shift will provide a qualitative and semi-quantitative measure of the reduction efficiency.
Discussion and Future Outlook
The proposed experimental framework provides a robust starting point for the comprehensive evaluation of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride as a disulfide bond reducing agent. Its performance in the DTNB assay will provide quantitative data on its intrinsic reducing power, while the protein reduction assay will demonstrate its practical utility in a biological context.
Key considerations for the adoption of this compound will include not only its efficacy but also its stability, solubility, and cost-effectiveness compared to DTT and TCEP. Further studies could explore its performance in more complex systems, such as in the reduction of disulfide bonds in monoclonal antibodies or other therapeutic proteins. The presence of the benzoic acid moiety may also confer unique solubility or binding properties that could be advantageous in specific applications.
References
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- Quantification of Thiols and Disulfides - PMC - PubMed Central - NIH.
- Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US.
- Protocol for S-S bond reduction by DTT 2,3-dihydroxy-1,4-dithiolbutane (DTT) - BroadPharm.
- Analysis of Disulfide Bond Form
- A pratical protocol for the reduction of disulfide bonds in proteins prior to analysis by mass spectrometry - Macquarie University.
- Thiol & Disulfide Quantific
- Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
- A Practical Protocol for the Reduction of Disulfide Bonds in Proteins Prior to Analysis by Mass Spectrometry - ResearchG
- Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - ES.
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Comparative study of the antimicrobial spectrum of 2-[(2-aminoethyl)thio]benzoic acid derivatives
A Comparative Guide to the Antimicrobial Spectrum of Thiobenzoic Acid Derivatives
This guide provides a detailed comparative analysis of the antimicrobial spectrum of 2-[(2-aminoethyl)thio]benzoic acid and its structural analogs. In an era where antimicrobial resistance presents a formidable challenge to global health, the exploration of novel chemical scaffolds is paramount. Thiobenzoic acid derivatives, a class of compounds characterized by a sulfur-linked side chain, have emerged as a promising area of research. This document synthesizes available data to offer researchers, scientists, and drug development professionals a comprehensive overview of their antimicrobial potential, grounded in verifiable experimental protocols and structure-activity relationship insights.
Introduction to Thiobenzoic Acid Derivatives as Antimicrobial Agents
Heterocyclic compounds containing sulfur and nitrogen are foundational in many biological processes and have been extensively developed as therapeutic agents.[1][2] The 2-aminothiophenol and 2-aminothiophene scaffolds, in particular, serve as precursors for a wide array of derivatives with diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[3][4][5] The core structure of 2-[(2-aminoethyl)thio]benzoic acid combines a benzoic acid moiety with a flexible thioether linkage, presenting multiple points for chemical modification to modulate biological activity. This guide focuses on comparing the in vitro efficacy of these derivatives against a panel of clinically relevant bacteria and fungi to elucidate their spectrum of activity and potential for future development.
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The antimicrobial potency of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit the visible growth of a microorganism in vitro.[6][7] The following table summarizes the reported MIC values for various thiobenzoic acid and related thiophene derivatives against a selection of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For context, the performance of standard-of-care antibiotics is included.
Table 1: Minimum Inhibitory Concentration (MIC) of Thio-Derivatives Against Various Microorganisms
| Compound/Derivative | Test Microorganism | Gram Stain | MIC (µg/mL) | Reference Standard | MIC (µg/mL) of Standard | Source |
| Derivative A (Schiff's base of 2-chlorobenzoic acid) | Escherichia coli | Negative | Comparable to Norfloxacin | Norfloxacin | ~2.27 µM/mL | [8] |
| Derivative B (Thioureide of 2-(4-chlorophenoxymethyl)benzoic acid) | Staphylococcus aureus | Positive | 32 | - | - | [9] |
| Derivative C (Thioureide of 2-(4-chlorophenoxymethyl)benzoic acid) | Candida albicans | N/A (Fungus) | 32-256 | - | - | [9] |
| Derivative D (2-thioxo-benzo[g]quinazolin-4(3H)-one) | Escherichia coli | Negative | Significant Activity | Gentamicin | - | [10] |
| Derivative E (2-thioxo-benzo[g]quinazolin-4(3H)-one) | Staphylococcus aureus | Positive | Strong Activity | Ampicillin | - | [10] |
| Derivative F (2-aminothiophene with pyrazole ring) | Candida albicans | N/A (Fungus) | Promising Activity | Amphotericin B | - | [3] |
| Derivative G (2-aminothiophene with pyridine ring) | Aspergillus fumigatus | N/A (Fungus) | Promising Activity | Amphotericin B | - | [3] |
Note: Specific MIC values are often presented in ranges or as comparisons in initial screening studies. This table reflects the reported potency.
Structure-Activity Relationship (SAR) Insights
The data reveals critical relationships between the chemical structure of the derivatives and their antimicrobial activity. Understanding these relationships is fundamental to designing more potent and selective agents.
-
Impact of Aromatic Substituents : The nature and position of substituents on the benzoic acid or associated phenyl rings significantly influence the antimicrobial spectrum. For instance, studies on thioureides of 2-(4-chlorophenoxymethyl)benzoic acid showed that compounds with di-chloro or bromo-phenyl groups exhibited a broad spectrum of activity against both bacteria and fungi.[9]
-
Role of the Side Chain : The chemical nature of the side chain attached to the sulfur atom is a key determinant of efficacy. The formation of Schiff's bases from 2-chlorobenzoic acid derivatives resulted in compounds with greater antibacterial potential against Gram-negative bacteria like E. coli than their ester counterparts.[8]
-
Heterocyclic Moieties : The incorporation of additional heterocyclic rings, such as pyrazole or pyridine, can confer potent antifungal activity.[3] This suggests that these moieties may interact with specific fungal targets that are distinct from bacterial ones.
The logical flow from a core molecule to diversified, active derivatives is a cornerstone of medicinal chemistry.
Caption: Structure-Activity Relationship (SAR) flow.
Experimental Protocols: Ensuring Data Integrity
The trustworthiness of antimicrobial susceptibility data hinges on the adherence to standardized, validated protocols. The Broth Microdilution method is the gold standard for determining MIC values and is recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[11][12]
Protocol: Broth Microdilution for MIC Determination
This protocol outlines the steps to quantitatively measure the in vitro activity of novel compounds.
Pillar 1: Causality and Rationale The principle is to expose a standardized number of bacteria to serial dilutions of the test compound.[11] The visible turbidity (or lack thereof) after incubation directly correlates bacterial growth with the compound's concentration, allowing for the precise determination of the minimum concentration that inhibits growth.
Pillar 2: Self-Validating System The inclusion of positive (microbe, no compound), negative (broth only), and standard antibiotic controls is essential.[13] These controls validate the experiment by ensuring the microbe is viable, the medium is sterile, and the assay can reproduce known results for a standard drug.
Step-by-Step Methodology:
-
Preparation of Materials and Reagents:
-
Test Compounds: Prepare a high-concentration stock solution of each derivative in a suitable solvent (e.g., DMSO).[11]
-
Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[11]
-
Microplates: Sterile 96-well microtiter plates are required.[11]
-
Microbial Strains: Use quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) and clinical isolates.
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture plate (18-24 hours), select 3-5 well-isolated colonies.[11]
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Preparation of Compound Dilutions:
-
Aseptically add 50 µL of CAMHB to all wells of the 96-well plate, except for the first column.[11]
-
Add 100 µL of the test compound (at twice the desired final highest concentration) to the wells in the first column.
-
Perform a serial two-fold dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last dilution column.[11] This creates a gradient of decreasing compound concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final diluted bacterial inoculum to each well (except the sterility control well). This brings the total volume in each well to 100 µL.[13]
-
The plate should include:
-
Test Wells: Broth + Compound + Inoculum
-
Growth Control: Broth + Inoculum (no compound)
-
Sterility Control: Broth only (no inoculum)
-
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[13]
-
-
Determination of MIC:
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Directions
The comparative analysis indicates that 2-[(2-aminoethyl)thio]benzoic acid derivatives and their structural analogs represent a versatile scaffold for the development of new antimicrobial agents. The data suggests that specific modifications can steer activity towards Gram-negative bacteria, Gram-positive bacteria, or fungi. In particular, the potent and broad-spectrum activity of certain thioureide and 2-aminothiophene derivatives warrants further investigation. Future work should focus on synthesizing a focused library of these compounds to refine the structure-activity relationships, evaluate their mechanisms of action, and assess their toxicity profiles in vivo. The standardized protocols outlined herein provide a robust framework for generating the high-quality, reproducible data necessary to advance these promising compounds through the drug development pipeline.
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A Researcher's Guide to Establishing In-Vitro and In-Vivo Correlation for Novel Anti-Inflammatory Compounds: A Case Study with 2-[(2-aminoethyl)thio]benzoic acid hydrochloride
This guide provides a comprehensive framework for establishing a robust in-vitro to in-vivo correlation (IVIVC) for a novel chemical entity, using the thiosalicylic acid derivative, 2-[(2-aminoethyl)thio]benzoic acid hydrochloride, as an illustrative example. For drug development professionals, establishing such a correlation is a cornerstone of preclinical research, enabling the prediction of a drug's in-vivo performance from in-vitro data.[1][2] This process is critical for optimizing formulations, setting meaningful quality control specifications, and potentially reducing the number of extensive animal and human studies required for regulatory approval.[2][3][4]
As defined by the U.S. Food and Drug Administration (FDA), an IVIVC is a predictive mathematical model that describes the relationship between an in-vitro property of a dosage form and an in-vivo response.[3] While often applied to dissolution and absorption for oral dosage forms, the principles can be extended to correlate in-vitro potency with in-vivo pharmacological activity.[1][5] This guide will walk through the strategic selection of assays, detailed experimental protocols, and the integration of pharmacokinetic and pharmacodynamic (PK/PD) concepts to build a meaningful correlation.[6][7][8]
Section 1: Compound Characterization and Hypothesis Generation
The subject of our case study, 2-[(2-aminoethyl)thio]benzoic acid hydrochloride, is a derivative of thiosalicylic acid. Thiosalicylic acid and its related structures have been investigated for various biological activities, including antibacterial and anti-inflammatory properties.[9][10][11][12] The core structure suggests a potential to interact with inflammatory pathways.
Hypothesis: Based on its structural similarity to known anti-inflammatory agents, we hypothesize that 2-[(2-aminoethyl)thio]benzoic acid hydrochloride possesses anti-inflammatory activity, likely through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The central goal is to determine if the in-vitro inhibitory potency of this compound against a key inflammatory enzyme correlates with its efficacy in an in-vivo model of acute inflammation.
Section 2: In-Vitro Activity Assessment
The first pillar of an IVIVC is to quantify the compound's activity in a controlled, cell-free or cell-based system.[13] Given our hypothesis, a logical starting point is a cyclooxygenase (COX) inhibition assay. COX enzymes (COX-1 and COX-2) are central to the synthesis of prostaglandins, which are key mediators of inflammation.[14][15]
We will focus on COX-2, as it is inducibly expressed at sites of inflammation, making it a primary target for anti-inflammatory drugs.[14][15] A fluorometric or LC-MS/MS-based assay can be used for high-throughput screening and accurate IC50 determination.[14][16]
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening [14][15]
-
Reagent Preparation : Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, human recombinant COX-2 enzyme, and test compound) as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK399, Assay Genie BN00777).[14][15] The test compound, 2-[(2-aminoethyl)thio]benzoic acid hydrochloride, and the comparator, Ibuprofen, should be dissolved in an appropriate solvent like DMSO.
-
Assay Plate Setup : In a 96-well opaque plate, add solutions in the following order:
-
Enzyme Control (100% Activity) : 10 µl of Assay Buffer.
-
Inhibitor Control : 10 µl of a known COX-2 inhibitor (e.g., Celecoxib, provided in kits).[14]
-
Test Compound Wells : 10 µl of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride at various concentrations (e.g., serial dilutions from 100 µM to 1 nM).
-
Comparator Wells : 10 µl of Ibuprofen at various concentrations.
-
-
Enzyme Addition : Add 80 µl of the COX-2 enzyme/probe/cofactor mix to all wells.
-
Incubation : Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[17]
-
Reaction Initiation : Initiate the enzymatic reaction by adding 10 µl of the Arachidonic Acid substrate solution to all wells.[17]
-
Data Acquisition : Immediately begin measuring the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) every minute for 15-20 minutes using a fluorescence plate reader.[14]
-
Data Analysis : Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). The percent inhibition for each concentration is calculated as: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100 Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
The results of this assay can be summarized in a table for clear comparison. The data below is illustrative to demonstrate the expected output.
| Compound | IC50 (µM) for COX-2 Inhibition |
| 2-[(2-aminoethyl)thio]benzoic acid HCl | 5.2 |
| Ibuprofen (Comparator) | 8.5 |
| Celecoxib (Positive Control) | 0.05 |
This table provides a direct comparison of the in-vitro potency of our test compound against a well-established non-steroidal anti-inflammatory drug (NSAID).
Section 3: In-Vivo Efficacy Evaluation
To build the correlation, we must now assess the compound's activity in a living system. The carrageenan-induced paw edema model in rats or mice is a classic, highly reproducible model for evaluating acute inflammation and is particularly sensitive to inhibitors of prostaglandin synthesis.[18][19][20][21]
This model measures the ability of a compound to reduce swelling (edema) caused by the injection of an irritant (carrageenan).[18] The late phase of this inflammatory response (after 3 hours) is largely mediated by prostaglandins, making it an excellent functional correlate for the in-vitro COX-2 inhibition assay.[19]
Experimental Protocol: Rat Paw Edema
-
Animal Acclimatization : Male Wistar rats (150-200g) are acclimatized for at least one week before the experiment.
-
Grouping : Animals are randomly assigned to groups (n=6 per group):
-
Vehicle Control : Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline).
-
Test Compound Groups : Receive 2-[(2-aminoethyl)thio]benzoic acid hydrochloride at different doses (e.g., 10, 30, 100 mg/kg, administered orally).
-
Comparator Group : Receives Ibuprofen (e.g., 50 mg/kg, oral).
-
-
Dosing : Administer the test compounds and vehicle orally (p.o.) one hour before the carrageenan injection.
-
Edema Induction : Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.[18][22]
-
Measurement : Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.[18]
-
Data Analysis : The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema for each group is calculated at the time of peak inflammation (typically 3-4 hours) using the formula: % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] * 100 Plot the % Inhibition against the logarithm of the dose to determine the ED50 value (the dose that causes 50% inhibition of edema).
Illustrative data is presented below for comparison.
| Treatment Group | Dose (mg/kg, p.o.) | % Inhibition of Edema (at 4 hr) |
| Vehicle Control | - | 0% |
| 2-[(2-aminoethyl)thio]benzoic acid HCl | 10 | 25.4% |
| 2-[(2-aminoethyl)thio]benzoic acid HCl | 30 | 48.9% |
| 2-[(2-aminoethyl)thio]benzoic acid HCl | 100 | 72.1% |
| Ibuprofen (Comparator) | 50 | 55.6% |
From this data, an ED50 for 2-[(2-aminoethyl)thio]benzoic acid hydrochloride can be calculated, which appears to be approximately 30 mg/kg.
Section 4: Establishing the In-Vitro to In-Vivo Correlation (IVIVC)
The core of this guide is to bridge the data from Section 2 and Section 3. This requires integrating pharmacokinetics (what the body does to the drug) with pharmacodynamics (what the drug does to the body) through PK/PD modeling.[6][7][8][23][24]
Workflow for Establishing IVIVC
Pharmacokinetic (PK) Analysis: A satellite group of animals in the in-vivo study should be used for PK analysis. After oral administration of the test compound at the efficacious doses, blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours). Plasma concentrations of the drug are measured (typically by LC-MS/MS), and key PK parameters like Cmax (peak concentration) and AUC (Area Under the Curve) are calculated.
Building the Correlation:
A Level A correlation, which represents a point-to-point relationship, is the highest level of IVIVC.[1][3] In the context of pharmacodynamics, this involves correlating the drug concentration over time with the pharmacological response over time. A simpler but still powerful approach is to correlate the summary parameters:
-
In-Vitro Potency : The IC50 value (5.2 µM) from the COX-2 assay.
-
In-Vivo Efficacy : The ED50 value (~30 mg/kg) from the paw edema model.
-
In-Vivo Exposure : The plasma concentration (Cmax or AUC) achieved at the ED50 dose.
Let's assume the PK study at the 30 mg/kg dose yielded an average Cmax of 10 µM. This concentration is the in-vivo exposure required to produce a 50% effect. We can now compare this to the in-vitro concentration required for a 50% effect (the IC50 of 5.2 µM).
The proximity of the in-vitro IC50 (5.2 µM) to the in-vivo Cmax at the ED50 (10 µM) suggests a strong correlation. It implies that the concentration needed to inhibit the target enzyme in a test tube is reasonably predictive of the plasma concentration needed to produce a therapeutic effect in a whole organism. This relationship underpins the validity of the in-vitro screening model for predicting in-vivo success.
Section 5: Conclusion and Comparative Analysis
This guide outlines a systematic approach to establishing a meaningful correlation between in-vitro and in-vivo anti-inflammatory activity. By quantifying the IC50 of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride in a target-specific COX-2 assay and correlating it with the ED50 from a functional in-vivo inflammation model, we can build a predictive framework.
Comparative Summary:
| Parameter | 2-[(2-aminoethyl)thio]benzoic acid HCl | Ibuprofen (Comparator) |
| In-Vitro Potency (IC50) | 5.2 µM | 8.5 µM |
| In-Vivo Efficacy (ED50) | ~30 mg/kg | ~50 mg/kg |
| In-Vitro/In-Vivo Link | Strong: The in-vitro potency is consistent with the in-vivo efficacy, suggesting a direct mechanism of action via COX-2 inhibition. | Established: Known to act via COX inhibition, serving as a valid benchmark for the experimental system. |
The data suggests that our test compound is more potent than Ibuprofen both in vitro and in vivo. The established IVIVC provides confidence that the COX-2 inhibition observed in vitro is the primary mechanism driving the anti-inflammatory effect in vivo. This correlation is invaluable for guiding further drug development, including formulation optimization and dose selection for subsequent preclinical and clinical studies.
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In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Advanced Pharmaceutical Bulletin. [Link]
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In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Applied Pharmaceutical Science. [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences. [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. [Link]
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EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. ResearchGate. [Link]
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Benchmarking the performance of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride against a reference standard
A Senior Application Scientist's Guide to Benchmarking 2-[(2-aminoethyl)thio]benzoic acid hydrochloride
An Objective Comparison Against a Reference Standard
In the landscape of pharmaceutical research and development, the integrity of every reagent and intermediate is paramount. The quality of a starting material directly cascades through the entire synthesis, impacting the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for benchmarking the performance of a test sample of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride against a certified reference standard.
As Senior Application Scientists, our perspective is rooted in the causality behind experimental choices. We don't just follow protocols; we design and validate them to ensure they are robust, reliable, and fit for purpose. This guide is structured to provide not just the "how," but the critical "why" behind each analytical test, ensuring a self-validating system of quality assessment. All methodologies are grounded in internationally recognized standards, such as those from the International Council for Harmonisation (ICH).[1][2][3][4]
The Foundational Role of the Reference Standard
A reference standard is a highly purified and well-characterized compound that serves as a benchmark against which a test sample is compared. It is the cornerstone of quality control, providing the basis for identity, purity, strength, and quality. The use of a reference standard from a recognized pharmacopeia (e.g., USP) or a certified supplier is the first step in any robust analytical comparison.[5] For this guide, all comparisons will be made against a hypothetical, yet typical, certified reference standard with established specifications.
Overall Benchmarking Workflow
A systematic approach is crucial for a comprehensive comparison. The workflow begins with basic physicochemical characterization and progresses to more sophisticated spectroscopic and chromatographic techniques. Each step provides a piece of the puzzle, culminating in a complete quality profile of the test sample relative to the standard.
Caption: Overall workflow for benchmarking the test sample against the reference standard.
Physicochemical and Foundational Tests
Before engaging in complex instrumentation, simple physicochemical tests provide a rapid, preliminary assessment of quality.
Appearance and Solubility
-
Rationale: A visual inspection is the first line of defense. Any deviation in color or form from the reference standard can indicate the presence of impurities or a different polymorphic form. Solubility is a key physical constant that must be consistent.
-
Protocol:
-
Place approximately 10 mg of the test sample and the reference standard on separate clean, white watch glasses.
-
Visually compare the color, appearance (e.g., crystalline, powder), and any visible particulate matter under good lighting.
-
Prepare saturated solutions of both samples in deionized water and methanol at a controlled temperature (e.g., 25°C) and compare their solubility characteristics.
-
-
Data Summary:
Parameter Reference Standard Test Sample Conformance Appearance White to off-white crystalline powder To be determined Yes / No Solubility (Water) Freely Soluble To be determined Yes / No | Solubility (Methanol) | Soluble | To be determined | Yes / No |
Water Content by Karl Fischer Titration
-
Rationale: Water is not an impurity in the classical sense, but its content is a critical quality attribute that affects the true potency of the material.[6] The Karl Fischer (KF) titration method is highly specific for water and is the gold standard for its determination in pharmaceutical substances.[7][8][9][10] Unlike 'Loss on Drying', KF is not affected by other volatile components.
-
Protocol (Volumetric Method):
-
System Preparation: Standardize the Karl Fischer reagent using a certified water standard or sodium tartrate dihydrate.[7]
-
Sample Preparation: Accurately weigh a quantity of the test sample (and reference standard, for verification) calculated to consume a suitable volume of titrant.
-
Titration: Transfer the sample to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Analysis: Titrate with the standardized KF reagent to the potentiometric endpoint. The water content is calculated based on the volume of titrant consumed.
-
-
Data Summary:
Parameter Reference Standard Specification Test Sample Result Conformance | Water Content (%) | ≤ 0.5% | To be determined | Yes / No |
Spectroscopic Identity Confirmation
Spectroscopic methods provide a "fingerprint" of the molecule, confirming its identity by probing its interaction with electromagnetic radiation.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR is a rapid and powerful technique for confirming the presence of key functional groups. The resulting spectrum is a unique fingerprint of the molecule. By overlaying the spectra of the test sample and the reference standard, a direct comparison of their chemical structures can be made.
-
Protocol (Attenuated Total Reflectance - ATR):
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the reference standard powder onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Thoroughly clean the crystal and repeat the process for the test sample.
-
Overlay the two spectra and compare the positions and relative intensities of the absorption bands.
-
-
Interpretation: The spectra should be concordant. Key expected peaks for 2-[(2-aminoethyl)thio]benzoic acid hydrochloride include C=O stretch (carboxylic acid), N-H bends (amine salt), S-C stretch, and aromatic C-H and C=C bands.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: ¹H NMR provides detailed information about the chemical environment of each proton in the molecule. It is arguably the most powerful tool for unambiguous structural elucidation and identity confirmation. The chemical shifts, integration values (proton count), and coupling patterns must match those of the reference standard.
-
Protocol:
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the test sample and reference standard in separate NMR tubes using a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz).
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and calibrate the chemical shift scale to the residual solvent peak.
-
-
Interpretation: The chemical shifts and splitting patterns of all signals in the test sample's spectrum must match those of the reference standard. The relative integrals of the peaks must correspond to the number of protons in each part of the molecule.
Chromatographic Purity and Assay
Chromatography separates the main compound from any impurities, allowing for both qualitative and quantitative assessment.
High-Performance Liquid Chromatography (HPLC) for Purity
-
Rationale: HPLC is the workhorse of pharmaceutical analysis for purity determination.[11] It separates the main component from process-related impurities and degradation products. By comparing the chromatograms, we can profile the impurities in the test sample relative to the reference standard. The presence of any new or significantly larger impurity peaks in the test sample is a critical indicator of lower quality.
-
Protocol (Example Reverse-Phase Method):
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-based gradient from low to high percentage of Mobile Phase B to elute compounds with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare solutions of the test sample and reference standard at a concentration of approximately 0.5 mg/mL in the mobile phase.
-
-
Data Summary:
Parameter Reference Standard Test Sample Conformance Purity by Area % ≥ 99.5% To be determined Yes / No Largest Single Impurity ≤ 0.15% To be determined Yes / No Total Impurities ≤ 0.5% To be determined Yes / No | Impurity Profile | Concordant with RS | Concordant / Discordant | Yes / No |
Caption: A typical workflow for HPLC purity analysis.
Assay by Quantitative NMR (qNMR)
-
Rationale: While HPLC provides a purity value based on the relative area of detected peaks, it may not account for undetected impurities. Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity or "assay" of a substance.[12][13] It works by comparing the integral of a specific analyte peak to the integral of a certified internal standard of known concentration.[14][15] This provides a direct measurement of the mass of the analyte in the sample, which is often more accurate than chromatographic purity.[12]
-
Protocol:
-
Standard Preparation: Prepare a stock solution of a certified, stable internal standard (e.g., maleic acid, dimethyl sulfone) in a suitable deuterated solvent (e.g., DMSO-d₆) with a precisely known concentration.
-
Sample Preparation: Accurately weigh a specific amount of the test sample and the reference standard into separate vials. Add a precise volume of the internal standard stock solution to each vial and dissolve completely.
-
Data Acquisition: Acquire the ¹H NMR spectrum for each sample under quantitative conditions (e.g., long relaxation delay, 90° pulse angle) to ensure full signal relaxation and accurate integration.
-
Calculation: The assay (purity by weight) is calculated using the formula that relates the integrals, number of protons, molecular weights, and masses of the analyte and the internal standard.[13]
-
-
Data Summary:
Parameter Reference Standard Specification Test Sample Result Conformance | Assay by qNMR (w/w %) | 99.0% - 101.0% (anhydrous basis) | To be determined | Yes / No |
Conclusion: Synthesizing the Data
The final step is to synthesize the data from all experiments into a cohesive quality assessment. The test sample of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride can be considered equivalent in performance to the reference standard if, and only if, it meets all pre-defined specifications:
-
Its appearance and solubility are consistent with the standard.
-
Its water content is within the acceptable limit.
-
Its FTIR and ¹H NMR spectra are superimposable with the standard's spectra.
-
Its HPLC purity meets the required threshold, and its impurity profile is concordant with the reference standard, showing no new or out-of-specification impurities.
-
Its assay by qNMR falls within the specified range.
Any deviation must be investigated to understand its potential impact on downstream applications. This rigorous, multi-faceted approach ensures that only materials of the highest quality are advanced in the research and development pipeline, safeguarding the integrity of the final product.
References
-
Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]
-
The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Karl Fischer Moisture Analysis. Pacific BioLabs. [Link]
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]
-
Quality Guidelines. ICH. [Link]
-
Water Determination by Karl Fischer. (2024). Eurofins Scientific. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. [Link]
-
What is qNMR and why is it important? Mestrelab Resources. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. usp.org [usp.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 8. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Water Determination by Karl Fischer - Eurofins Scientific [eurofins.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 13. emerypharma.com [emerypharma.com]
- 14. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 15. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
Safety Operating Guide
Navigating the Safe Handling of 2-[(2-Aminoethyl)thio]benzoic Acid Hydrochloride: A Comprehensive Guide
For researchers and drug development professionals, the integrity of our work and the safety of our laboratory personnel are paramount. This guide provides an in-depth operational plan for the safe handling, use, and disposal of Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1). The procedural guidance herein is synthesized from the best available safety data for structurally similar compounds, ensuring a cautious and proactive approach to laboratory safety.
Understanding the Hazard Profile
The primary hazards associated with these compounds, and therefore presumed for our target compound, include:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Table 1: Hazard Classification and Precautionary Statements
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Source: Synthesized from data for 2-((2-Aminoethyl)amino)benzoic acid hydrochloride and 2-(2-aminoethylthio)benzoic acid.[1][2]
The causality behind these classifications lies in the chemical nature of the molecule. The acidic function of the benzoic acid moiety, combined with the reactive thioether and amino groups, can lead to irritation and damage upon contact with biological tissues.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following protocols are designed to provide comprehensive protection.
Core PPE Requirements
Always wear the following when handling the compound:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[1]
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a suitable initial choice, but it is crucial to inspect them for any signs of degradation or perforation before and during use. Always dispose of gloves after handling the chemical and wash your hands thoroughly.
-
Protective Clothing: A standard laboratory coat is required. For procedures with a higher risk of contamination, a chemically resistant apron or a full-body suit should be considered.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
PPE Donning and Doffing Workflow
Proper procedure in donning and doffing PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to strict operational and disposal protocols is non-negotiable for ensuring a safe laboratory environment.
Handling and Storage
-
Engineering Controls: All weighing and handling of the solid material should be performed in a chemical fume hood to control airborne dust.[1]
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill Response
In the event of a spill:
-
Evacuate: Immediately evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Avoid generating dust.[1]
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste containing Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste containing the compound in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard symbols.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental disposal service, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.[1]
Caption: Step-by-step chemical waste disposal plan.
Conclusion: A Culture of Safety
The responsible handling of chemical reagents is the cornerstone of scientific excellence. By understanding the potential hazards of Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1), implementing robust PPE protocols, and adhering to meticulous operational and disposal plans, we can ensure the safety of our researchers and the integrity of our scientific endeavors. This guide serves as a living document, to be reviewed and updated as more specific safety information becomes available.
References
- Angene Chemical. (2025-09-22). Safety Data Sheet: 2-((2-Aminoethyl)amino)benzoic acid hydrochloride.
-
PubChem. 2-(2-Aminoethylthio)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- New 242 Macword Format MSDS.
- Sigma-Aldrich. (2024-09-06).
-
PubChem. 2-((2-Aminophenyl)thio)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
